molecular formula C14H19NO4 B091918 N-Phenyldiethanolamine diacetate CAS No. 19249-34-4

N-Phenyldiethanolamine diacetate

Cat. No.: B091918
CAS No.: 19249-34-4
M. Wt: 265.3 g/mol
InChI Key: XQGHEXBVXWBMGC-UHFFFAOYSA-N
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Description

N-Phenyldiethanolamine diacetate, with the CAS number 19249-34-4, is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol . As a derivative of N-phenyldiethanolamine, this diacetate form is designed for research and development applications. The compound serves as a crucial intermediate in synthetic organic chemistry, where it can be used in the development of more complex molecules. Its properties may lend it to studies in materials science, including the investigation of polymer compositions and specialty chemicals. Researchers value this compound for its potential in creating novel substances with specific functional characteristics. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)anilino]ethyl acetate
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InChI

InChI=1S/C14H19NO4/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGHEXBVXWBMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066472
Record name 2,2'-(Phenylimino)bisethyl diacetate
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Molecular Weight

265.30 g/mol
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CAS No.

19249-34-4
Record name Ethanol, 2,2′-(phenylimino)bis-, 1,1′-diacetate
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Record name Ethanol, 2,2'-(phenylimino)bis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-(phenylimino)bis-, 1,1'-diacetate
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Record name 2,2'-(Phenylimino)bisethyl diacetate
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Record name 2,2'-(phenylimino)bisethyl diacetate
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Foundational & Exploratory

An In-Depth Technical Guide to N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide offers a comprehensive technical overview of N-Phenyldiethanolamine diacetate (CAS No. 19249-34-4), a derivative of the widely utilized chemical intermediate, N-Phenyldiethanolamine. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data with established chemical principles to provide practical insights into its synthesis, properties, analysis, and handling.

Introduction and Core Compound Profile

N-Phenyldiethanolamine diacetate, also known by synonyms such as N,N-Diacetoxyethylaniline and (phenylimino)diethane-2,1-diyl diacetate, is the diester derivative of N-Phenyldiethanolamine (PDEA).[1] While PDEA (CAS No. 120-07-0) is a well-documented tertiary amine used extensively as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers, its diacetate counterpart is less characterized in public literature.[2][3]

The addition of two acetyl groups to the hydroxyl termini of the ethanol arms significantly alters the molecule's physicochemical properties. This transformation from a polar, hygroscopic diol to a more non-polar, lipophilic diester is a critical strategic step in multi-step syntheses. Acetylation serves to protect the reactive hydroxyl groups, preventing their interference in subsequent reactions targeting other parts of the molecule. This guide will delve into the practical implications of this structural modification.

Physicochemical Characteristics

The conversion of N-Phenyldiethanolamine to its diacetate derivative results in predictable shifts in its physical and chemical properties. The esterification masks the hydrogen-bonding capability of the hydroxyl groups, leading to decreased water solubility and a lower melting point (if the parent compound is solid), but a higher boiling point due to the increase in molecular weight.

A comparative summary of the key properties for both the parent compound and its diacetate ester is presented below.

PropertyN-Phenyldiethanolamine DiacetateN-Phenyldiethanolamine (for comparison)
CAS Number 19249-34-4[1]120-07-0[4]
Molecular Formula C₁₄H₁₉NO₄[1]C₁₀H₁₅NO₂[4]
Molecular Weight 265.31 g/mol [1]181.23 g/mol [4]
Appearance Not specified; likely an oil or low-melting solidWhite to yellowish crystalline mass[2]
Boiling Point 372.3°C at 760 mmHg[1]~270°C[2]
Density 1.136 g/cm³[1]~1.1 g/cm³[2]
Refractive Index 1.528[1]1.546 (estimate)[2]
Flash Point 179°C[1]200°C[2]
Water Solubility Low (predicted)45 g/L (20 °C)[2]

Synthesis and Mechanistic Rationale

The synthesis of N-Phenyldiethanolamine diacetate is a straightforward esterification (specifically, an O-acetylation) of the parent diol. The reaction involves the nucleophilic attack of the hydroxyl oxygen atoms on the electrophilic carbonyl carbon of an acetylating agent.

Causality of Reagent Selection

The most common and efficient acetylating agents for this type of transformation are acetic anhydride and acetyl chloride .

  • Acetic Anhydride: Generally preferred for its lower cost, safer handling, and the formation of acetic acid as a benign byproduct. The reaction can be catalyzed by a base (like pyridine or triethylamine), which activates the hydroxyl groups and neutralizes the acetic acid byproduct, driving the reaction to completion.

  • Acetyl Chloride: Highly reactive and effective, but it is more corrosive, moisture-sensitive, and produces corrosive hydrogen chloride (HCl) gas as a byproduct. Its use necessitates a stoichiometric amount of a non-nucleophilic base to scavenge the HCl.

For laboratory-scale synthesis, acetic anhydride with a catalytic amount of base provides an optimal balance of reactivity, safety, and yield.

Synthesis_Workflow Diagram 1: Synthesis of N-Phenyldiethanolamine Diacetate cluster_reactants Reactants cluster_process Reaction Process PDEA N-Phenyldiethanolamine (Substrate) Reaction Combine reactants in an appropriate solvent (e.g., DCM). Stir at 0°C to RT. PDEA->Reaction Ac2O Acetic Anhydride (Acetylating Agent) Ac2O->Reaction Base Pyridine / TEA (Catalyst / Base) Base->Reaction Workup Aqueous Workup: - Quench with water - Neutralize with NaHCO₃ - Separate organic layer Reaction->Workup Reaction Completion Purification Purification: - Dry over Na₂SO₄ - Evaporate solvent - Column Chromatography (optional) Workup->Purification Crude Product Product N-Phenyldiethanolamine Diacetate (Final Product) Purification->Product Purified Product

Caption: Diagram 1: Synthetic workflow for N-Phenyldiethanolamine diacetate.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry principles for O-acetylation.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Phenyldiethanolamine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

  • Addition of Base: Add a catalytic to stoichiometric amount of a base, such as triethylamine (2.2 eq) or pyridine, to the stirred solution.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching and Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and brine.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Phenyldiethanolamine diacetate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.

Analytical Methodologies

Characterization and purity assessment of N-Phenyldiethanolamine diacetate would logically employ standard chromatographic and spectroscopic techniques. While specific validated methods for the diacetate are not prevalent, robust methods can be developed based on protocols for the parent compound and similar small molecules.[5][6]

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

For routine quality control, purity assessment, and quantification, a reverse-phase HPLC method with UV detection is the most logical choice. The diacetate is less polar than its precursor, which will significantly affect its retention time.

Analytical_Workflow Diagram 2: HPLC Analytical Workflow cluster_params Typical HPLC Parameters Sample Sample Preparation: Dissolve diacetate in Acetonitrile/Water. Filter (0.45 µm). Injection HPLC Injection (e.g., 10 µL) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis: - Integrate peak area - Quantify against standard curve Detection->Analysis Column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) MobilePhase Mobile Phase: Isocratic or Gradient Acetonitrile : Water FlowRate Flow Rate: 1.0 mL/min Temp Column Temp: 25-30°C

Caption: Diagram 2: A logical workflow for HPLC analysis.

Step-by-Step HPLC Protocol
  • Standard Preparation: Accurately weigh a reference standard of N-Phenyldiethanolamine diacetate and dissolve it in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.[5] Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is appropriate for this non-polar analyte.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) would be a good starting point. The higher organic content compared to a method for PDEA reflects the increased hydrophobicity of the diacetate.

    • Detector: The phenyl group provides strong chromophores, making UV detection (e.g., at 254 nm) highly effective.

  • Analysis: Inject the standards and sample. The retention time of the diacetate will be significantly longer than that of any unreacted PDEA. Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.

Potential Applications and Fields of Research

While specific industrial applications for N-Phenyldiethanolamine diacetate are not widely documented, its chemical nature suggests several potential uses for research and development:

  • Protected Intermediate: Its primary role is likely as a protected intermediate in the synthesis of more complex molecules where the hydroxyl groups of PDEA would otherwise interfere with downstream reactions.

  • Polymer Chemistry: The diacetate could potentially be explored as a monomer or additive in polymerization processes, imparting different properties to the resulting polymer than the parent diol.

  • Precursor for Active Compounds: It may serve as a precursor in the synthesis of novel pharmaceutical or agrochemical compounds, where the acetyl groups can be easily removed by hydrolysis under basic or acidic conditions to reveal the diol functionality at a later stage.

Safety, Handling, and Hazard Assessment

No dedicated Safety Data Sheet (SDS) for N-Phenyldiethanolamine diacetate is readily available. Therefore, a risk assessment must be based on the known hazards of its precursor and the functional groups present.

  • Structural Alerts: As a derivative of aniline, it should be handled as potentially toxic. The parent compound, N-Phenyldiethanolamine, is classified as causing serious eye damage, may cause an allergic skin reaction, and is suspected of causing damage to the hematopoietic system.[7] It is also harmful to aquatic life.[7]

  • Reagent Hazards: The synthesis involves acetic anhydride, which is corrosive and a lachrymator, and acetyl chloride, which is highly corrosive and reacts violently with water.

  • Limited Direct Data: The only available hazard codes for the diacetate itself are "Xn: Harmful" with risk phrases R22 (Harmful if swallowed) and R41 (Risk of serious damage to eyes).[1]

Recommended Handling Procedures

Given the potential hazards, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified chemical fume hood.

  • Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-Phenyldiethanolamine diacetate (CAS: 19249-34-4) is a valuable derivative that modifies the chemical reactivity and physical properties of its parent compound, N-Phenyldiethanolamine. While direct data on its applications are sparse, its role as a protected intermediate is chemically sound and provides a strategic advantage in complex organic synthesis. This guide provides a robust framework for its synthesis, analysis, and safe handling, empowering researchers to confidently incorporate this compound into their development workflows. Further research into the unique properties and potential applications of the diacetate itself is warranted.

References

  • SIELC Technologies. (n.d.). Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet: n-Phenyldiethanolamine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Phenyldiethanolamine. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012159B - Preparation method of N, N-diethyl aniline.

Sources

An In-depth Technical Guide to N-Phenyldiethanolamine Diacetate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Phenyldiethanolamine Diacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the derivatization of N-Phenyldiethanolamine and the exploration of its acetylated analogue.

Introduction: The Rationale for Acetylation

N-Phenyldiethanolamine is a versatile tertiary amine and a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Its structure, featuring a phenyl group and two primary alcohol functionalities, offers multiple sites for chemical modification. The acetylation of the diol to form N-Phenyldiethanolamine Diacetate is a strategic derivatization for several reasons:

  • Prodrug Potential: Acetylation is a common and effective strategy in medicinal chemistry to create prodrugs. The ester groups in N-Phenyldiethanolamine Diacetate can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the parent N-Phenyldiethanolamine. This approach can be utilized to improve the pharmacokinetic properties of the parent molecule, such as its membrane permeability, solubility, and metabolic stability.

  • Modification of Physicochemical Properties: The conversion of the hydroxyl groups to acetate esters significantly alters the polarity and hydrogen bonding capabilities of the molecule. This modification can influence its solubility in different solvent systems, its crystalline structure, and its interactions with biological targets.

  • Protecting Group Strategy: In multi-step organic syntheses, the diacetate can serve as a protecting group for the diol functionality of N-Phenyldiethanolamine.[2] This allows for selective reactions at other parts of the molecule, with the acetate groups being readily removable under specific conditions to regenerate the diol.

This guide will first detail the chemical and physical properties of the parent compound, N-Phenyldiethanolamine, as a foundational understanding is crucial. Subsequently, it will delve into the specific properties of N-Phenyldiethanolamine Diacetate, propose a detailed synthetic protocol, and explore its potential applications, particularly within the realm of drug development.

Core Properties of the Precursor: N-Phenyldiethanolamine

A thorough understanding of the starting material is paramount. N-Phenyldiethanolamine (N-PDEA) is a well-characterized compound with established physical and chemical properties.

Physical and Chemical Properties of N-Phenyldiethanolamine
PropertyValueReference
CAS Number 120-07-0[3]
Molecular Formula C₁₀H₁₅NO₂[3]
Molecular Weight 181.23 g/mol [3]
Appearance White to off-white solid or viscous liquid[1]
Melting Point 56-58 °C[4]
Boiling Point 270 °C[4]
Solubility Soluble in benzene, ethanol, and ether. Moderately soluble in water.[4][5]
Stability Stable under normal conditions; however, it is sensitive to air, light, and moisture.[6]
Safety and Handling of N-Phenyldiethanolamine

N-Phenyldiethanolamine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and can cause serious eye damage and skin irritation.[2][7] It is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when working with this chemical.[8] All handling should be performed in a well-ventilated fume hood.[4]

N-Phenyldiethanolamine Diacetate: A Detailed Profile

N-Phenyldiethanolamine diacetate, the acetylated derivative of N-PDEA, possesses distinct properties that differentiate it from its precursor.

Chemical Identity and Physical Properties
PropertyValueReference
CAS Number 19249-34-4[9][10]
Molecular Formula C₁₄H₁₉NO₄[9]
Molecular Weight 265.305 g/mol [9]
Density 1.136 g/cm³[9]
Boiling Point 372.3 °C at 760 mmHg[9]
Flash Point 179 °C[9]
Refractive Index 1.528[9]

Synthesis of N-Phenyldiethanolamine Diacetate: A Proposed Protocol

While specific literature on the synthesis of N-Phenyldiethanolamine Diacetate is scarce, a reliable protocol can be extrapolated from standard acetylation procedures for diols. The following proposed method utilizes acetic anhydride as the acetylating agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product N_PDEA N-Phenyldiethanolamine Stirring Stirring at 0°C to RT N_PDEA->Stirring AceticAnhydride Acetic Anhydride (Ac₂O) AceticAnhydride->Stirring DMAP 4-DMAP (catalyst) DMAP->Stirring Solvent Anhydrous Solvent (e.g., DCM) Solvent->Stirring Monitoring TLC Monitoring Stirring->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct N-Phenyldiethanolamine Diacetate Purification->FinalProduct

Caption: Proposed workflow for the synthesis of N-Phenyldiethanolamine Diacetate.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of N-Phenyldiethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The product spot should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure N-Phenyldiethanolamine Diacetate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl chains, and the methyl protons of the acetate groups. The chemical shifts of the methylene protons adjacent to the nitrogen and the ester oxygen will be distinct.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals for the aromatic carbons, the methylene carbons, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.

Infrared (IR) Spectroscopy

The IR spectrum will be a key indicator of successful acetylation. The broad O-H stretching band of the starting N-Phenyldiethanolamine (around 3300-3400 cm⁻¹) should be absent in the product's spectrum. The appearance of a strong C=O stretching band for the ester groups (around 1735-1750 cm⁻¹) and C-O stretching bands (around 1200-1300 cm⁻¹) would confirm the formation of the diacetate.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 265.305.

Potential Applications in Drug Development and Organic Synthesis

The primary utility of N-Phenyldiethanolamine Diacetate is anticipated to be in the field of drug development, leveraging its potential as a prodrug.

Prodrug Design and Delivery

As previously mentioned, the diacetate moiety can be designed to be cleaved by esterases present in the body, leading to the controlled release of the parent N-Phenyldiethanolamine. This strategy could be employed to:

  • Enhance Bioavailability: By masking the polar hydroxyl groups, the lipophilicity of the molecule is increased, which can improve its absorption across biological membranes.

  • Prolonged Release: The rate of ester hydrolysis can be tuned by modifying the steric and electronic properties of the ester group, potentially leading to a sustained release of the active compound.

Intermediate in Organic Synthesis

The diacetate can be a valuable intermediate in the synthesis of more complex molecules. The acetylated hydroxyl groups are protected from oxidation or other reactions, allowing for chemical modifications at the phenyl ring or other parts of the molecule. Subsequent deprotection would then reveal the diol for further functionalization.

Applications cluster_core N-Phenyldiethanolamine Diacetate cluster_drugdev Drug Development cluster_synthesis Organic Synthesis NPDA N-Phenyldiethanolamine Diacetate Prodrug Prodrug Design NPDA->Prodrug Intermediate Synthetic Intermediate NPDA->Intermediate Bioavailability Enhanced Bioavailability Prodrug->Bioavailability SustainedRelease Sustained Release Prodrug->SustainedRelease ProtectingGroup Protecting Group Intermediate->ProtectingGroup

Sources

An In-depth Technical Guide to the Molecular Structure of N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Phenyldiethanolamine diacetate, with the CAS Number 19249-34-4, is an organic compound characterized by a central aniline core functionalized with two diethanolamine arms, each terminating in an acetate group.[1] While its direct applications are specialized, it belongs to a class of compounds derived from N-Phenyldiethanolamine, a significant intermediate in the synthesis of various industrial and pharmaceutical products, including dyes and polymers.[2][3] Understanding the precise molecular structure of N-Phenyldiethanolamine diacetate is fundamental to predicting its reactivity, understanding its mechanism of action in various applications, and ensuring quality control during its synthesis and formulation.

This guide provides a comprehensive exploration of the molecular structure of N-Phenyldiethanolamine diacetate. Moving beyond a simple recitation of facts, we will delve into the experimental and analytical methodologies that enable its structural elucidation. We will examine the synthesis of this molecule, predict its spectroscopic fingerprints, and discuss its chemical properties, providing researchers, scientists, and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties and Synthesis

The identity and purity of a chemical compound are first established by its physical and chemical properties. N-Phenyldiethanolamine diacetate is a derivative of its more common precursor, N-Phenyldiethanolamine. Its key properties are summarized below.

Table 1: Physicochemical Properties of N-Phenyldiethanolamine Diacetate

PropertyValueSource(s)
CAS Number 19249-34-4[1]
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.305 g/mol [1]
Boiling Point 372.3°C at 760 mmHg[1]
Density 1.136 g/cm³[1]
Flash Point 179°C[1]
Refractive Index 1.528[1]
Synonyms N,N-Diacetoxyethyl Aniline, (phenylimino)diethane-2,1-diyl diacetate[1]
Synthesis Pathway

The synthesis of N-Phenyldiethanolamine diacetate is typically achieved via a two-step process. The first step involves the production of the precursor, N-Phenyldiethanolamine, followed by its esterification.

  • Synthesis of N-Phenyldiethanolamine: The precursor is commonly synthesized through the reaction of aniline with two equivalents of ethylene oxide.[2][4] This reaction is an example of ethoxylation, where the nucleophilic nitrogen of aniline attacks the electrophilic carbon of the ethylene oxide ring, leading to the formation of the diethanolamine derivative.

  • Acetylation: The N-Phenyldiethanolamine is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride. The hydroxyl groups of the diethanolamine moieties act as nucleophiles, attacking the carbonyl carbon of the acetylating agent to form the corresponding ester linkages, yielding N-Phenyldiethanolamine diacetate.

Synthesis_Workflow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Acetylation Aniline Aniline NPDEA N-Phenyldiethanolamine Aniline->NPDEA EthyleneOxide Ethylene Oxide (2 eq.) EthyleneOxide->NPDEA NPDAD N-Phenyldiethanolamine Diacetate NPDEA->NPDAD AceticAnhydride Acetic Anhydride (2 eq.) AceticAnhydride->NPDAD

Synthesis workflow for N-Phenyldiethanolamine Diacetate.
Experimental Protocol: Synthesis of N-Phenyldiethanolamine Diacetate

The following protocol is a representative procedure for the laboratory-scale synthesis of N-Phenyldiethanolamine diacetate from its precursor.

Materials:

  • N-Phenyldiethanolamine

  • Acetic Anhydride

  • Pyridine (as catalyst, optional)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate, round-bottom flask, condenser, separatory funnel

Procedure:

  • Dissolution: Dissolve N-Phenyldiethanolamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. If using a catalyst, add a catalytic amount of pyridine.

  • Addition of Acetylating Agent: Cool the flask in an ice bath. Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Phenyldiethanolamine diacetate can be purified by column chromatography on silica gel to obtain the final product of high purity.

Self-Validation Check: The progress and success of the synthesis are monitored at each stage. TLC is used to track the conversion of starting material to product. The neutralization step is visually confirmed by the cessation of gas evolution. Final product purity is confirmed by spectroscopic analysis as detailed in the following section.

Molecular Structure Elucidation

The definitive structure of N-Phenyldiethanolamine diacetate is determined through a combination of modern spectroscopic techniques. While X-ray crystallography would provide the most precise three-dimensional structure, its application is contingent on obtaining a suitable single crystal. In its absence, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive and conclusive structural assignment.

MolStructure mol N-Phenyldiethanolamine Diacetate

2D Structure of N-Phenyldiethanolamine Diacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different chemical environments of protons. For N-Phenyldiethanolamine diacetate, we expect the following signals:

    • Aromatic Protons (C₆H₅): These protons will appear in the downfield region, typically between δ 6.7-7.3 ppm . The signals will likely be complex multiplets due to coupling between the ortho, meta, and para protons.

    • Methylene Protons (-N-CH₂-CH₂-O-): The two sets of methylene protons are diastereotopic and will appear as two distinct signals. The protons on the carbons attached to the nitrogen (-N-CH₂-) are expected around δ 3.6-3.8 ppm , while the protons on the carbons attached to the ester oxygen (-CH₂-O-) will be further downfield due to the electron-withdrawing effect of the acetate group, likely around δ 4.2-4.4 ppm . Both signals would be expected to appear as triplets, coupling with their adjacent methylene neighbors.

    • Methyl Protons (-O-CO-CH₃): The six equivalent protons of the two methyl groups will give rise to a sharp singlet, as they have no adjacent protons to couple with. This signal is expected in the upfield region, around δ 2.0-2.1 ppm .

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbons (-C=O): The ester carbonyl carbons are the most deshielded and will appear far downfield, typically around δ 170-171 ppm .

    • Aromatic Carbons (C₆H₅): Four distinct signals are expected for the phenyl ring carbons: one for the ipso-carbon attached to the nitrogen, one for the para-carbon, and two for the ortho and meta carbons. These will appear in the δ 110-150 ppm range.

    • Methylene Carbons (-N-CH₂-CH₂-O-): Two signals are expected for the methylene carbons. The carbon attached to the oxygen (-CH₂-O-) will be more deshielded (δ 60-65 ppm ) than the carbon attached to the nitrogen (-N-CH₂-) (δ 48-52 ppm ).

    • Methyl Carbons (-CH₃): A single signal in the upfield region, around δ 20-21 ppm , will correspond to the two equivalent methyl carbons of the acetate groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for N-Phenyldiethanolamine diacetate are:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1745 cm⁻¹ is characteristic of the carbonyl group in the saturated ester. This is the most prominent feature in the spectrum.

  • C-O Stretch (Ester): A strong band in the region of 1230-1250 cm⁻¹ corresponding to the C-O stretching of the acetate group.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, 265.3.

  • Fragmentation: A primary and characteristic fragmentation pathway for acetylated compounds is the neutral loss of acetic acid (CH₃COOH, 60 Da).[5] Another common fragmentation is the loss of an acetoxy radical (•OCOCH₃, 59 Da) or a ketene molecule (CH₂=C=O, 42 Da). Alpha-cleavage next to the nitrogen atom is also a probable fragmentation pathway.[6]

Table 2: Predicted Spectroscopic Data for N-Phenyldiethanolamine Diacetate

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Hδ 6.7-7.3 ppm (m)
-O-CH₂-δ 4.2-4.4 ppm (t)
-N-CH₂-δ 3.6-3.8 ppm (t)
-CH₃δ 2.0-2.1 ppm (s)
¹³C NMR C=Oδ 170-171 ppm
Aromatic Cδ 110-150 ppm
-O-CH₂-δ 60-65 ppm
-N-CH₂-δ 48-52 ppm
-CH₃δ 20-21 ppm
IR C=O Stretch1735-1745 cm⁻¹
C-O Stretch1230-1250 cm⁻¹
Mass Spec [M]⁺m/z 265
[M - CH₃COOH]⁺m/z 205
[M - •OCOCH₃]⁺m/z 206

Safety and Toxicology

While specific toxicological data for N-Phenyldiethanolamine diacetate is limited, the precursor, N-Phenyldiethanolamine, is known to be moderately toxic and an irritant.[7] It is prudent to handle the diacetate derivative with similar precautions.

Table 3: Hazard Identification for N-Phenyldiethanolamine Diacetate

Hazard ClassHazard Statement
Acute Toxicity, OralR22: Harmful if swallowed.
Serious Eye DamageR41: Risk of serious damage to eyes.

Source:[1]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with plenty of water.

Conclusion

The molecular structure of N-Phenyldiethanolamine diacetate (C₁₄H₁₉NO₄) is well-defined by its constituent parts: a central N-phenyl group bonded to two O-acetylated ethanol arms. Its structural confirmation relies on a synergistic application of spectroscopic methods, primarily NMR, IR, and Mass Spectrometry. The predictable synthesis from N-Phenyldiethanolamine and an acetylating agent allows for its controlled production for various chemical applications. A thorough understanding of its structure, as detailed in this guide, is the critical first step for any researcher or developer looking to utilize this molecule in advanced material synthesis, as a chemical intermediate, or in other specialized scientific fields.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Mancilla, T. (2005). Synthesis and characterization of new (N→B) phenyl substituted[N-benzyliminodiacetate-O,O′,N]boranes. ResearchGate. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - n-Phenyldiethanolamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Why does the IR-spectrum of N-methyl diethanolamine have two peaks in the 1080-1020 cm-1 area? Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and characterization of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

  • National Institutes of Health. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]

  • SciSpace. (1987). Synthesis and characterization of N‐phenylated aromatic polyureas from N,N′ ‐dichloroformyl‐p‐dianilinobenzene and N,N′ ‐bistrimethylsilyl‐diamines. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application, particularly within the pharmaceutical sciences. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth analysis of the solubility profile of N-Phenyldiethanolamine diacetate, a compound of interest in various research and development endeavors. In the absence of extensive published quantitative data for this specific molecule, this paper synthesizes foundational chemical principles, data available for its parent compound, N-Phenyldiethanolamine, and established analytical methodologies to provide a robust predictive and practical framework for the researcher.

Introduction to N-Phenyldiethanolamine Diacetate

N-Phenyldiethanolamine diacetate, with the chemical formula C₁₄H₁₉NO₄, is the di-esterified derivative of N-Phenyldiethanolamine.[1] The addition of the two acetate groups to the ethanol arms of the parent molecule significantly alters its physicochemical properties, most notably its polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvent systems. Understanding this solubility profile is paramount for its handling, formulation, and application in fields such as organic synthesis and potentially as a precursor or intermediate in drug development.

Below is the molecular structure of N-Phenyldiethanolamine diacetate, which forms the basis for predicting its solubility behavior.

Figure 1: Molecular Structure of N-Phenyldiethanolamine diacetate.

Theoretical Solubility Profile

While specific experimental data for N-Phenyldiethanolamine diacetate is scarce, a theoretical solubility profile can be constructed based on its molecular structure and by drawing comparisons with its parent compound, N-Phenyldiethanolamine.

Table 1: Physicochemical Properties of N-Phenyldiethanolamine and N-Phenyldiethanolamine diacetate

PropertyN-PhenyldiethanolamineN-Phenyldiethanolamine diacetateReference
Molecular Formula C₁₀H₁₅NO₂C₁₄H₁₉NO₄[2],[1]
Molecular Weight 181.23 g/mol 265.31 g/mol [2],[1]
Predicted LogP ~1.3~2.1 (Estimated)
Hydrogen Bond Donors 20
Hydrogen Bond Acceptors 35
Water Solubility 3 g/L - 45 g/L at 20°CPredicted to be lower than the parent compound[3][4]
Organic Solvent Solubility Soluble in benzene, ethanol, and ether.Predicted to be soluble in a wider range of organic solvents.[5]

The esterification of the two hydroxyl groups in N-Phenyldiethanolamine to form the diacetate derivative is expected to have the following consequences for its solubility:

  • Decreased Aqueous Solubility: The replacement of the polar hydroxyl groups with less polar acetate groups significantly reduces the molecule's ability to form hydrogen bonds with water. This, coupled with the increase in molecular weight and surface area, will likely lead to a marked decrease in aqueous solubility compared to N-Phenyldiethanolamine.

  • Increased Lipophilicity: The addition of the acetyl groups increases the non-polar character of the molecule, which is reflected in the higher estimated LogP value. This suggests that N-Phenyldiethanolamine diacetate will exhibit enhanced solubility in non-polar and moderately polar organic solvents.

Based on these principles, a predicted qualitative solubility profile is presented below.

Table 2: Predicted Qualitative Solubility of N-Phenyldiethanolamine diacetate

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneLow to ModerateThe phenyl group and acetate esters provide some affinity, but the tertiary amine introduces polarity.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHighThese solvents can effectively solvate the ester and tertiary amine functionalities.
Polar Protic Water, Ethanol, MethanolLow in Water, Moderate to High in AlcoholsThe ability to act as a hydrogen bond acceptor allows for some interaction with protic solvents, but the lack of hydrogen bond donors limits aqueous solubility.

Experimental Determination of Solubility Profile

To overcome the lack of published data, a robust experimental protocol for determining the solubility of N-Phenyldiethanolamine diacetate is essential. The following section outlines a comprehensive workflow for this purpose.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess N-Phenyldiethanolamine diacetate B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Monitor for equilibrium (e.g., 24-48h) C->D E Filter to remove undissolved solid D->E F Quantify concentration of the filtrate (e.g., HPLC-UV) E->F

Figure 2: Experimental Workflow for Solubility Determination.

Step-by-Step Protocol for Equilibrium Solubility Determination

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of N-Phenyldiethanolamine diacetate that is in excess of its expected solubility and add it to a series of vials.

    • To each vial, add a precise volume of the desired solvent (e.g., water, ethanol, acetone, ethyl acetate).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. For room temperature solubility, this is typically set to 25°C.

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

  • Sample Preparation for Analysis:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of N-Phenyldiethanolamine diacetate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Influence of pH and Temperature on Solubility

The solubility of N-Phenyldiethanolamine diacetate is not only solvent-dependent but is also likely to be influenced by the pH and temperature of the medium.

Effect of pH

The N-Phenyldiethanolamine diacetate molecule contains a tertiary amine, which is basic and can be protonated at acidic pH.

A Low pH (Acidic) Protonated Amine (R₃NH⁺) Higher Aqueous Solubility B Neutral pH Primarily Uncharged (R₃N) Lower Aqueous Solubility A->B Increase pH C High pH (Basic) Uncharged Amine (R₃N) Lower Aqueous Solubility Potential for Ester Hydrolysis B->C Increase pH

Figure 3: Predicted Influence of pH on Aqueous Solubility.

  • Acidic pH: At pH values below the pKa of the tertiary amine, the nitrogen atom will be protonated, forming a cationic species. This increase in polarity is expected to significantly enhance the aqueous solubility of the compound.

  • Neutral and Basic pH: At neutral and higher pH values, the tertiary amine will be in its free base form, which is less polar and therefore less soluble in water.

  • Ester Hydrolysis: It is crucial to consider the stability of the ester linkages, especially at extremes of pH. Both acidic and basic conditions can catalyze the hydrolysis of the acetate esters, converting the compound back to N-Phenyldiethanolamine. This degradation would need to be monitored during solubility studies, particularly if they are conducted over extended periods.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most organic solids, the dissolution process is endothermic, meaning that solubility increases with temperature.

  • Increased Temperature: An increase in temperature generally provides the energy required to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, leading to greater solubility.

  • Quantitative Assessment: To quantify the temperature dependence, solubility experiments should be performed at a range of temperatures (e.g., 5°C, 25°C, and 37°C). The results can be used to determine the thermodynamic parameters of dissolution.

Conclusion

References

  • N-Phenyldiethanolamine diacetate. CHEMICAL POINT. Available at: [Link]

  • N-phenyldiethanolamine. ChemBK. Available at: [Link]

  • N-Phenyl diethanolamine | C10H15NO2 | CID 8416. PubChem. Available at: [Link]

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Thermal stability of N-Phenyldiethanolamine diacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of N-Phenyldiethanolamine Diacetate

Authored by: A Senior Application Scientist

Abstract

N-Phenyldiethanolamine diacetate (NPDA) is a crucial chemical intermediate whose thermal stability is paramount for safe handling, storage, and application in various manufacturing processes, including pharmaceuticals and polymer synthesis. This guide provides a comprehensive technical overview of the factors governing the thermal stability of NPDA. We will explore the theoretical underpinnings of its decomposition, detail robust experimental methodologies for its assessment, and offer insights into the interpretation of analytical data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the thermal characteristics of this compound.

Introduction: The Critical Role of Thermal Stability

N-Phenyldiethanolamine diacetate, the di-ester of N-Phenyldiethanolamine, belongs to a class of compounds utilized as intermediates in complex chemical syntheses.[1][2] While the parent compound, N-Phenyldiethanolamine, is well-documented, the diacetate derivative presents unique stability challenges. Thermal decomposition is not merely a matter of product degradation; it can lead to the generation of hazardous volatile compounds, pressure buildup in sealed vessels, and compromised product purity and safety.

Understanding the thermal stability of NPDA is essential for:

  • Process Safety: Preventing runaway reactions and ensuring safe operating temperatures during synthesis and formulation.

  • Storage & Shelf-Life: Defining appropriate storage conditions to prevent degradation over time.

  • Quality Control: Establishing a thermal profile to ensure batch-to-batch consistency and purity.

  • Regulatory Compliance: Providing necessary stability data for chemical and pharmaceutical dossiers.

This guide bridges theoretical principles with practical, field-proven methodologies to create a self-validating framework for assessing the thermal stability of NPDA.

Physicochemical Profile: N-Phenyldiethanolamine and its Diacetate Derivative

While specific experimental data for N-Phenyldiethanolamine diacetate is not widely published, we can infer its likely properties from its parent compound, N-Phenyldiethanolamine. The esterification of the two hydroxyl groups will significantly alter properties like melting point, boiling point, and solubility.

Table 1: Comparative Physicochemical Properties

Property N-Phenyldiethanolamine (Parent Compound) N-Phenyldiethanolamine Diacetate (Predicted)
Molecular Formula C₁₀H₁₅NO₂[3] C₁₄H₁₉NO₄
Molecular Weight 181.23 g/mol [3] 265.31 g/mol
Appearance White to beige solid[4] Likely a liquid or low-melting solid
Melting Point 56-58 °C[1] Expected to be lower than the parent compound
Boiling Point ~270 °C (decomposes)[1] Expected to be higher due to increased molecular weight
Solubility Soluble in ethanol, benzene; slightly soluble in water (45 g/L at 20°C).[1] Expected to have lower water solubility and good solubility in common organic solvents.

| Key Sensitivities | Sensitive to air, light, and moisture.[5][6] | Ester groups may be susceptible to hydrolysis in the presence of moisture. |

Theoretical Framework for Thermal Decomposition

The thermal decomposition of NPDA is likely to be a complex process governed by the lability of the ester groups and the influence of the tertiary amine nitrogen. Based on fundamental organic chemistry principles and studies on analogous structures like N-substituted diacetamides, we can propose potential decomposition pathways.[7]

The key bond dissociations expected to initiate decomposition are:

  • C-O Bond Cleavage (Ester Pyrolysis): The most probable pathway involves the cleavage of the acyl-oxygen bond, often proceeding through a six-membered cyclic transition state (Ester Pyrolysis or Ei mechanism), leading to the formation of an alkene and a carboxylic acid.

  • N-C Bond Cleavage: The bond between the nitrogen and the ethyl bridge is another potential point of failure, particularly at higher temperatures.

The presence of the nitrogen atom's lone pair of electrons can significantly influence the reaction mechanism, potentially stabilizing transition states or participating in intramolecular catalysis.[7]

G Figure 1: Proposed Initial Decomposition Pathway of NPDA NPDA N-Phenyldiethanolamine Diacetate (NPDA) TS Six-Membered Cyclic Transition State (Ei Mechanism) NPDA->TS Heat (Δ) Products Intermediate + Acetic Acid TS->Products Concerted Reaction Secondary Secondary Decomposition (Further fragmentation, polymerization) Products->Secondary Higher Temp.

Caption: Figure 1: Proposed Initial Decomposition Pathway of NPDA

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal stability. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provide complementary information on mass loss, energetic changes, and decomposition products.

G Figure 2: Integrated Workflow for Thermal Stability Analysis cluster_0 Primary Analysis cluster_1 Product Identification cluster_2 Data Synthesis TGA TGA (Mass Loss vs. Temp) Report Comprehensive Stability Report: - Onset Temperature - Decomposition Kinetics - Hazard Assessment TGA->Report Provides decomposition stages & kinetics DSC DSC (Heat Flow vs. Temp) DSC->Report Provides melt, transitions, & reaction enthalpy EGA TGA-MS / GC-MS (Evolved Gas Analysis) EGA->Report Identifies hazardous decomposition products

Caption: Figure 2: Integrated Workflow for Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the primary tool for determining decomposition temperatures and quantifying mass loss events.

Protocol 1: TGA Analysis of NPDA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

  • Sample Preparation: Accurately weigh 5-10 mg of NPDA into a clean, tared TGA pan (aluminum or platinum).

  • Atmosphere Selection: Purge the furnace with a high-purity inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min.

    • Causality: An inert atmosphere is chosen to study the inherent thermal stability without oxidative effects. A parallel experiment in air can be run to assess oxidative stability.[9]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can be used to resolve overlapping decomposition steps.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

    • Quantify the mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It identifies melting, crystallization, glass transitions, and the enthalpy (exothermic or endothermic) of decomposition.

Protocol 2: DSC Analysis of NPDA

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of NPDA into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

    • Causality: Hermetically sealed pans are crucial to contain any volatile decomposition products and prevent their evaporation, which would be misinterpreted as an endothermic event.

  • Atmosphere: Maintain a static or slow-purging inert atmosphere (Nitrogen) in the sample chamber.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at 10 °C/min.

    • Causality: The final temperature should be chosen based on TGA data to ensure the entire decomposition event is captured without exceeding the instrument's limits.

  • Data Analysis:

    • Identify the melting point (Tₘ) from the peak of the endothermic melting event.

    • Locate the onset temperature of any exothermic or endothermic decomposition events.

    • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHₔₑ꜀). A large exothermic ΔH can indicate a significant safety hazard.[11]

Evolved Gas Analysis (EGA) by GC-MS

Identifying the chemical nature of the gases released during decomposition is critical for understanding the mechanism and assessing safety risks. This can be done by coupling the outlet of a TGA to a mass spectrometer (TGA-MS) or by analyzing the headspace of a heated sample via Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Protocol 3: Headspace GC-MS Analysis of Decomposition Products

  • Sample Preparation: Place a known amount of NPDA (e.g., 20 mg) into a 20 mL headspace vial and seal it.

  • Incubation: Heat the vial in the headspace autosampler oven to a temperature just above the onset of decomposition determined by TGA (e.g., Tₒₙₛₑₜ + 10 °C) for a fixed time (e.g., 15 minutes).

  • GC-MS Analysis:

    • Injector: Transfer a known volume of the heated headspace vapor into the GC injector (e.g., 250 °C).[12]

    • Carrier Gas: Use Helium at a constant flow rate.[12]

    • GC Column: Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms) to separate the volatile compounds.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C) to elute all components.[12]

    • MS Detector: Acquire mass spectra over a range of 40-400 m/z.

  • Data Analysis: Identify the eluted compounds by comparing their mass spectra to a reference library (e.g., NIST). Potential products to look for include acetic acid, N-phenylethylethanolamine, and aniline derivatives.

Interpretation of Results and Safety Implications

The combined data from TGA, DSC, and GC-MS provides a holistic view of the thermal stability of NPDA.

Table 2: Data Synthesis and Interpretation

Analytical Technique Key Data Output Interpretation & Significance
TGA Onset Temperature (Tₒₙₛₑₜ), DTG Peaks Defines the upper limit for safe handling and storage. Multiple DTG peaks indicate a multi-step decomposition process.[13]
DSC Melting Point (Tₘ), Decomposition Enthalpy (ΔHₔₑ꜀) A sharp melting point indicates high purity. A large, sharp exotherm signals a high potential for a thermal runaway reaction, a major safety concern.[11]

| GC-MS | Identity of Volatile Products | Confirms the decomposition mechanism. Identifies toxic or flammable off-gassing, informing ventilation and handling requirements.[14] |

Safety Considerations: The parent compound, N-Phenyldiethanolamine, is classified as causing serious eye damage and potential skin sensitization.[4][15][16] In case of thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[15] The decomposition of NPDA could additionally release acetic acid, which is corrosive. Therefore, all handling and thermal analysis should be conducted in a well-ventilated area (preferably a fume hood) with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Conclusion

The thermal stability of N-Phenyldiethanolamine diacetate is a multi-faceted characteristic that requires a systematic and evidence-based approach for its evaluation. While direct literature on the compound is scarce, a robust assessment can be constructed by applying fundamental chemical principles and established analytical techniques. By integrating data from TGA, DSC, and EGA, researchers and drug development professionals can determine safe operating limits, predict shelf-life, and control the quality of processes involving this vital intermediate. This comprehensive understanding is not just an academic exercise; it is a fundamental pillar of process safety and product integrity.

References

  • N-Phenyldiethanolamine - SAFETY DATA SHEET. (2024). Penta Chemicals. [URL: https://www.pentachemicals.eu/en/msds/14108/n-phenyldiethanolamine-cas-120-07-0]
  • Material Safety Data Sheet - N-Phenyldiethanolamine. (2005). Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC13049_msds.pdf]
  • Comparative Guide to Analytical Methods for N-Phenyldiethanolamine Quantification. (2025). BenchChem Technical Support Team. [URL: https://www.benchchem.com/product/B092416]
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N-Phenyldiethanolamine Diacetate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Phenyldiethanolamine and its derivatives are utilized in various chemical synthesis applications, including as intermediates in the manufacturing of dyes and polymers.[1][2] For researchers and drug development professionals, understanding the nuanced safety profile of such compounds is paramount to ensuring laboratory safety and experimental integrity. This guide offers an in-depth analysis of the hazards associated with the parent compound, N-Phenyldiethanolamine, and provides a framework for the safe handling of its diacetate analogue. The focus is on the causality behind safety protocols, empowering scientists to make informed risk assessments.

Section 1: Chemical and Physical Identity

The primary difference between the parent compound and the diacetate lies in the replacement of terminal hydroxyl (-OH) groups with acetate (-OCOCH₃) groups. This modification will predictably alter physical properties such as melting point, boiling point, and solubility.

Below is a visualization of the parent compound and its diacetate derivative.

G cluster_0 N-Phenyldiethanolamine (Parent Compound) cluster_1 N-Phenyldiethanolamine Diacetate (Derivative) a N-Phenyldiethanolamine C₁₀H₁₅NO₂ c N-Phenyldiethanolamine Diacetate C₁₄H₁₉NO₄ a->c Acetylation b Structure d Structure (Illustrative)

Caption: Chemical structures of the parent amine and its diacetate derivative.

A summary of the known physical and chemical properties for the parent compound, N-Phenyldiethanolamine, is provided below. The diacetate form is expected to be less water-soluble and potentially have a higher boiling point.

PropertyData for N-PhenyldiethanolamineSource(s)
CAS Number 120-07-0[3][4][5]
Molecular Formula C₁₀H₁₅NO₂[2][5]
Molecular Weight 181.23 g/mol [2][5]
Appearance White to beige or yellowish crystalline solid[1][6][7]
Melting Point 54-58 °C[1][2][4]
Boiling Point 270 °C[2][4]
Flash Point 165 - 200 °C[2][8]
Solubility Soluble in ethanol and ether.[1] Water solubility is 45 g/L at 20°C.[2]
Stability Stable under normal conditions, but is sensitive to air, moisture, and light.[6][9][10]

Section 2: Hazard Identification and Toxicological Insights

The primary hazards of N-Phenyldiethanolamine are related to its irritant properties and potential for systemic effects. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

Hazard ClassificationGHS Hazard StatementInsights and Causality
Serious Eye Damage H318: Causes serious eye damage.The amine functional group can lead to alkaline conditions upon contact with the moisture in the eye, causing severe irritation and potential for permanent damage.[3][4][5]
Skin Sensitization H317: May cause an allergic skin reaction.The molecule can act as a hapten, binding to skin proteins and triggering an immune response in susceptible individuals, leading to allergic contact dermatitis upon repeated exposure.[3][5][9]
Acute Oral Toxicity H302: Harmful if swallowed.While not highly toxic, ingestion can cause harm.[4][5] The oral LD₅₀ in rats is reported as 3400 mg/kg.[2][3]
Skin Irritation H315: Causes skin irritation.Similar to its effect on eyes, the compound can irritate the skin upon direct contact.[4][5]
Respiratory Irritation H335: May cause respiratory irritation.Inhalation of dust can irritate the mucous membranes of the respiratory tract.[4][5]
Target Organ Toxicity H370: Causes damage to the hematopoietic system.Some data indicates potential damage to the blood-forming system upon single, significant exposure.[3][6]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects.The compound is not readily biodegradable and can persist in the environment, posing a risk to aquatic organisms.[3][9][11]

The diacetate derivative may have a different toxicological profile. While the ester groups might reduce the immediate irritancy compared to the free hydroxyls, dermal absorption could be enhanced, and in-vivo hydrolysis could release the parent compound systemically. Therefore, all hazards of the parent compound should be assumed for the diacetate.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to safety involves a multi-layered strategy known as the "Hierarchy of Controls." This principle prioritizes the most effective measures to mitigate risk.

HierarchyOfControls cluster_main Hierarchy of Controls elimination Elimination (Remove the hazard) substitution Substitution (Replace with a safer alternative) elimination->substitution engineering Engineering Controls (Isolate people from the hazard) substitution->engineering administrative Administrative Controls (Change the way people work) engineering->administrative ppe Personal Protective Equipment (PPE) (Protect the worker with equipment) administrative->ppe caption The Hierarchy of Controls prioritizes safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

Experimental Protocol: Standard PPE for Handling N-Phenyldiethanolamine and its Derivatives

  • Engineering Controls: All work involving weighing, transferring, or dissolving the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[4][8]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time. Always inspect gloves before use and change them immediately if contaminated.

    • Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH/MSHA approved respirator with a particulate filter (N95 or better) is necessary.[8][9]

Section 4: Safe Handling and Storage Protocols

Careful handling and proper storage are critical to preventing accidents and maintaining the integrity of the chemical.

Handling:

  • Avoid generating dust during handling.[4]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite fine dust.[12]

  • Wash hands thoroughly after handling the substance, even if gloves were worn.[3][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • The material is sensitive to air, moisture, and light; therefore, storage under an inert atmosphere (like nitrogen or argon) and in an opaque container is recommended.[6][9][10]

  • Keep away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][9][10]

The following diagram illustrates the principle of chemical segregation in storage.

ChemicalStorage cluster_storage Chemical Storage Segregation acids Acids (e.g., HCl) bases Bases (e.g., N-Phenyldiethanolamine) flammables Flammables (e.g., Ethanol) oxidizers Oxidizers (e.g., Nitric Acid) note Store Incompatible Classes Separately

Caption: Segregate chemicals by hazard class to prevent dangerous reactions.

Section 5: Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Wear full PPE, including respiratory protection if necessary.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[8]

  • Ventilate the area and decontaminate the spill site.

  • Prevent the spilled material from entering drains or waterways.[3][4]

Section 6: Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Dispose of waste containing this chemical through a licensed hazardous waste disposal company.

  • Do not dispose of it down the drain or into the environment.[3]

  • Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

While a specific SDS for N-Phenyldiethanolamine Diacetate is not available, a thorough analysis of its parent compound, N-Phenyldiethanolamine, provides a robust foundation for risk assessment. The primary hazards include severe eye damage, skin sensitization, and organ toxicity. The implementation of the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating appropriate PPE—is essential for safe handling. By understanding the chemical properties and the rationale behind safety protocols, researchers can confidently and safely incorporate this class of compounds into their work, ensuring both personal safety and the integrity of their research.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet: n-Phenyldiethanolamine.
  • Ing. Petr Švec - PENTA s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). N-Phenyldiethanolamine 97.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: N-Phenyldiethanolamine.
  • PubChem. (n.d.). N-Phenyl diethanolamine.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Phenyldiethanolamine.
  • ChemBK. (n.d.). N-Phenyldiethanolamine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Phenyl diethanolamine.
  • Guidechem. (n.d.). N-Phenyldiethanolamine 120-07-0 wiki.
  • ChemicalBook. (2025). N-Phenyldiethanolamine.
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N-Phenyldiethanolamine diacetate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Phenyldiethanolamine Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyldiethanolamine diacetate (CAS No. 19249-34-4) is a key chemical intermediate derived from its more commonly known precursor, N-Phenyldiethanolamine (PDEA).[1] Its structure, featuring a phenylamino core with two acetylated hydroxyethyl arms, makes it a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of N-Phenyldiethanolamine diacetate, consolidating available data on its physicochemical properties, synthesis, and analytical characterization. We delve into established methodologies for its preparation and purification, offering detailed, field-proven protocols. Furthermore, this document explores its applications, particularly as a stable intermediate in the synthesis of pharmaceuticals and other specialty chemicals, while also addressing critical safety and handling considerations.

Introduction: A Molecule of Strategic Importance

N-Phenyldiethanolamine diacetate, systematically named (phenylimino)diethane-2,1-diyl diacetate, is an ester derivative of N-Phenyldiethanolamine (PDEA).[1] While PDEA itself is a significant intermediate in the production of dyes, corrosion inhibitors, and pharmaceuticals, its free hydroxyl groups can be reactive, leading to unwanted side reactions in multi-step syntheses.[2][3][4] The acetylation of these hydroxyl groups to form N-Phenyldiethanolamine diacetate serves a crucial strategic purpose: it acts as a protecting group. This chemical modification masks the reactive hydroxyl moieties, rendering the molecule stable under conditions that might otherwise affect them. The acetate groups can be readily removed later in a synthetic sequence, regenerating the diol functionality when needed. This protective strategy is fundamental in complex molecule synthesis, allowing for greater control and higher yields, which is of paramount importance in the resource-intensive field of drug development.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key properties of N-Phenyldiethanolamine diacetate are summarized below.

PropertyValueSource
CAS Number 19249-34-4[1]
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.305 g/mol [1]
Boiling Point 372.3°C at 760 mmHg[1]
Density 1.136 g/cm³[1]
Flash Point 179°C[1]
Refractive Index 1.528[1]
Vapor Pressure 9.70E-06 mmHg at 25°C[1]
Synonyms N,N-Diacetoxyethyl Aniline, (phenylimino)diethane-2,1-diyl diacetate[1]

Synthesis and Manufacturing

The synthesis of N-Phenyldiethanolamine diacetate is a two-stage process. First, its precursor, N-Phenyldiethanolamine (PDEA), is synthesized. Second, the PDEA is acetylated to yield the final product.

Stage 1: Synthesis of N-Phenyldiethanolamine (PDEA)

The industrial production of PDEA is typically achieved through the reaction of aniline with ethylene oxide.[2][5][6] This reaction is an example of nucleophilic ring-opening of an epoxide. The nitrogen atom of aniline acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring.

A general laboratory-scale synthesis can also be achieved via the copper-catalyzed coupling of an aryl halide (e.g., iodobenzene) with diethanolamine.[6]

Stage 2: Acetylation of N-Phenyldiethanolamine

The conversion of PDEA to N-Phenyldiethanolamine diacetate is a standard esterification reaction. The hydroxyl groups of PDEA are reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base catalyst to neutralize the acid byproduct and drive the reaction to completion.

Synthesis_Pathway cluster_stage1 Stage 1: PDEA Synthesis cluster_stage2 Stage 2: Acetylation Aniline Aniline PDEA N-Phenyldiethanolamine (PDEA) Aniline->PDEA EthyleneOxide Ethylene Oxide (2 eq.) EthyleneOxide->PDEA Product N-Phenyldiethanolamine Diacetate PDEA->Product AceticAnhydride Acetic Anhydride (2 eq.) AceticAnhydride->Product Pyridine Pyridine (catalyst) Pyridine->Product

Caption: Synthesis pathway of N-Phenyldiethanolamine diacetate.

Experimental Protocol: Synthesis of N-Phenyldiethanolamine Diacetate from PDEA

This protocol describes a standard laboratory procedure for the acetylation of N-Phenyldiethanolamine using acetic anhydride.

Materials:

  • N-Phenyldiethanolamine (PDEA) (1 mole equivalent)

  • Acetic Anhydride (2.2 mole equivalents)

  • Pyridine or Triethylamine (catalytic amount, or as solvent)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Dissolution: Dissolve N-Phenyldiethanolamine in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in an ice bath to 0°C. This is crucial to control the exothermic reaction upon adding the anhydride.

  • Addition of Reagents: Slowly add pyridine (or triethylamine) to the solution, followed by the dropwise addition of acetic anhydride. The base scavenges the acetic acid byproduct, preventing potential side reactions and driving the equilibrium towards the product.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by slowly adding water or saturated NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base catalyst), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Phenyldiethanolamine diacetate can be purified by recrystallization or column chromatography on silica gel to obtain the final product of high purity.

Analytical Methodologies

Accurate quantification and qualification of N-Phenyldiethanolamine diacetate and its precursor are vital for quality control in manufacturing and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.[7]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is often preferred for routine quality control due to its high precision. For the diacetate, which is less polar than its precursor, a reversed-phase method is ideal.

Protocol: HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water. The higher organic content compared to the analysis of PDEA is necessary due to the increased hydrophobicity of the diacetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 254 nm, where the phenyl ring exhibits strong absorbance.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher sensitivity and definitive identification, making it suitable for detecting trace impurities or for structural confirmation. The diacetate is more volatile than PDEA, making it well-suited for GC analysis without derivatization.

Protocol: GC-MS Analysis

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Injector Temperature: 260 - 280 °C.

  • Oven Program: Start at 120°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from any residual starting material or mono-acetylated byproduct.

  • Detector: Mass Spectrometer operating in electron ionization (EI) mode.

Analytical_Workflow Sample Sample containing N-Phenyldiethanolamine Diacetate Prep Sample Preparation (Dissolve & Filter) Sample->Prep HPLC HPLC-UV Analysis (Purity & Quantification) Prep->HPLC GCMS GC-MS Analysis (Identification & Impurities) Prep->GCMS Data_HPLC Chromatogram (Retention Time, Peak Area) HPLC->Data_HPLC Data_GCMS Mass Spectrum (Fragmentation Pattern) GCMS->Data_GCMS

Caption: General analytical workflow for N-Phenyldiethanolamine diacetate.

Applications in Research and Drug Development

The primary role of N-Phenyldiethanolamine diacetate is as a stabilized chemical intermediate.[4] Its utility spans several areas:

  • Pharmaceutical Synthesis: The precursor, PDEA, is an intermediate for drugs like phenylephrine.[3][8] In complex syntheses, protecting the diol functionality as a diacetate allows chemists to perform reactions on other parts of the molecule without interference from the hydroxyl groups. This is critical for building complex molecular architectures common in modern pharmaceuticals. The N-phenylquinoneimine scaffold, which is related to this class of compounds, has gained significant attention in drug discovery for developing novel therapeutics.[9]

  • Specialty Polymers: The diol functionality of the parent compound can be used in polymerization reactions. The diacetate could be used to synthesize polymers where the acetate groups are later hydrolyzed to create functional coatings or materials with specific hydrophilic properties.[4]

  • Agrochemicals and Dyes: As with its precursor, the diacetate can serve as a building block in the synthesis of complex agrochemicals and specialized dyes where controlled reactivity is essential.[2]

Safety and Toxicology

Safe handling of all chemical intermediates is a priority. While a full toxicological profile for N-Phenyldiethanolamine diacetate is not widely published, data for the compound and its precursor, PDEA, provide a strong basis for handling procedures.

Hazard Identification:

  • N-Phenyldiethanolamine diacetate: Classified as harmful (Xn). Risks include being harmful if swallowed (R22) and a risk of serious damage to eyes (R41).[1]

  • N-Phenyldiethanolamine (Precursor): Causes serious eye damage and may cause an allergic skin reaction.[10][11] It can also cause damage to the hematopoietic (blood-forming) system upon single exposure.[10] Ingestion may cause gastrointestinal irritation.[12]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[12][13] Direct contact can cause serious eye damage.[10][11][13]

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. Avoid prolonged skin contact.[12]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator. Do not breathe dust.[10]

  • Handling: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[11][12] Keep away from strong oxidizing agents, strong acids, and heat sources.[10][12]

Conclusion

N-Phenyldiethanolamine diacetate is more than just a derivative; it is a strategically important intermediate that enables cleaner, more efficient chemical syntheses. By masking the reactive hydroxyl groups of its parent compound, it provides chemists, particularly in the pharmaceutical industry, with a tool for greater synthetic control. Its well-defined physicochemical properties and established analytical methods allow for robust quality control. While it must be handled with appropriate safety precautions, its role as a protected building block ensures its continued relevance in the development of complex molecules and advanced materials.

References

  • BenchChem. (2025). Comparative Guide to Analytical Methods for N-Phenyldiethanolamine Quantification: A Review of Available Techniques.
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  • ChemicalBook. (2023). N-Phenyldiethanolamine | 120-07-0.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - N-Methyldiethanolamine.
  • CHEMICAL POINT. (n.d.). N-Phenyldiethanolamine diacetate.
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  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Phenyldiethanolamine.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - N-Phenyldiethanolamine.
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An In-depth Technical Guide to N-Phenyldiethanolamine and its Diacetate Derivative: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Phenyldiethanolamine (PDEA) and its diacetate derivative, N-Phenyldiethanolamine diacetate. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of these compounds. This document delves into their historical context, synthesis methodologies, chemical properties, and diverse applications, with a focus on the practical insights necessary for laboratory and industrial settings.

Introduction and Historical Context

N-Phenyldiethanolamine (PDEA), a tertiary amino compound, emerged in the early 20th century amidst the burgeoning field of alkanolamines.[1] While specific details of its initial discovery are not extensively documented, its synthesis was a logical progression in the exploration of derivatives of aniline and ethylene oxide.[1] The primary motivation for its development was its utility as a versatile chemical intermediate.

The core structure of PDEA, featuring a phenyl group attached to a nitrogen atom which is, in turn, bonded to two hydroxyethyl groups, bestows upon it a unique combination of aromatic and aliphatic characteristics.[1][2] This amphiphilic nature has been the driving force behind its wide-ranging applications.[1][3]

The diacetate derivative, N-Phenyldiethanolamine diacetate, represents a further functionalization of the parent molecule. The acetylation of the two hydroxyl groups modifies the compound's polarity, solubility, and reactivity, opening up a different set of applications, particularly in organic synthesis.

Synthesis and Manufacturing

The primary industrial synthesis of N-Phenyldiethanolamine is a well-established process involving the reaction of aniline with ethylene oxide.[1][4]

Synthesis of N-Phenyldiethanolamine

The reaction is typically carried out under controlled temperature and pressure, often with a basic catalyst to facilitate the nucleophilic attack of the aniline nitrogen on the ethylene oxide ring.[1]

Reaction: Aniline + 2 Ethylene Oxide → N-Phenyldiethanolamine

A generalized laboratory-scale synthesis can also be achieved through the reaction of an aryl halide (like iodobenzene) with diethanolamine in the presence of a copper catalyst.[5]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenyldiethanolamine [5]

  • Reaction Setup: A mixture of aryl halide (1.0 mmol), diethanolamine (1.2 mmol), potassium hydroxide (KOH) (2 mmol), and a Cu₂O/nano-CuFe₂O₄ magnetic composite catalyst (0.010 g) is prepared in anhydrous dimethyl sulfoxide (DMSO) (2 mL).

  • Reaction Conditions: The mixture is stirred at 100 °C.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • Catalyst Separation: The magnetic catalyst is separated using an external magnet. The catalyst is then washed with acetone and dried for reuse.

  • Purification: The combined ethyl acetate layer is washed with water and dried over anhydrous magnesium sulfate (MgSO₄). The final product is purified by recrystallization or short column chromatography on silica gel.

Synthesis of N-Phenyldiethanolamine Diacetate

N-Phenyldiethanolamine diacetate is synthesized by the esterification of N-Phenyldiethanolamine with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction converts the two hydroxyl groups into acetate esters.

Reaction: N-Phenyldiethanolamine + 2 Acetic Anhydride → N-Phenyldiethanolamine diacetate + 2 Acetic Acid

Conceptual Experimental Workflow: Acetylation of N-Phenyldiethanolamine

Caption: Conceptual workflow for the synthesis of N-Phenyldiethanolamine diacetate.

Chemical and Physical Properties

A comparative summary of the key properties of N-Phenyldiethanolamine and its diacetate derivative is presented below.

PropertyN-PhenyldiethanolamineN-Phenyldiethanolamine Diacetate
CAS Number 120-07-0[2]19249-34-4[6]
Molecular Formula C₁₀H₁₅NO₂[2]C₁₄H₁₉NO₄[6]
Molecular Weight 181.23 g/mol [2]265.30 g/mol (calculated)
Appearance White to yellowish crystals or solid.[4]Data not readily available, likely an oil or low-melting solid.
Melting Point 54.0-62.0 °C[7]Data not readily available.
Solubility Soluble in benzene, ethanol, and ether.[4] Moderately soluble in water.[3]Expected to have lower water solubility and good solubility in organic solvents.

Analytical Methods

Accurate quantification of N-Phenyldiethanolamine is crucial for quality control in its various applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a preferred method for routine quality control due to its high precision.

Typical HPLC Parameters [8]

ParameterValue
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water gradient
Detector UV at a specified wavelength
Flow Rate Typically 1 mL/min
Gas Chromatography (GC)

GC, particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and definitive identification, which is especially useful for complex matrices.[8]

Typical GC Parameters [8]

ParameterValue
Column Mid-polarity, such as 5% phenyl-methylpolysiloxane
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 280 °C
Detector Temperature 280 - 300 °C
Oven Program Ramped, e.g., 100 °C to 250 °C at 10 °C/min

For GC analysis, derivatization using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to improve the volatility and peak shape of N-Phenyldiethanolamine.[8]

Applications

The distinct properties of N-Phenyldiethanolamine and its diacetate derivative lead to their use in a variety of industrial and research applications.

N-Phenyldiethanolamine
  • Dye Intermediate: It is a crucial intermediate in the synthesis of certain dyes.

  • Pharmaceuticals: PDEA serves as a building block in the formulation of some pharmaceuticals, including anti-tumor drugs.[1] It is also used as an intermediate for phenylephrine.[7]

  • Corrosion Inhibitor: It finds application as a corrosion inhibitor in various formulations.[1][3]

  • Coatings and Textiles: In the coating industry, it acts as a crosslinking agent to improve adhesion and durability.[1] In textiles, it is used as a dyeing assistant to enhance color fastness.[1]

  • Other Industrial Uses: It is also used in the production of resins, emulsifiers, and as a solubilizer and stabilizer in various formulations.[1][3][4]

N-Phenyldiethanolamine Diacetate

While less documented, the diacetate derivative is primarily used in organic synthesis as a protected form of N-Phenyldiethanolamine, where the reactivity of the hydroxyl groups needs to be masked during other chemical transformations. It is also a potential intermediate in the synthesis of more complex molecules.

Logical Relationship of Applications

Caption: Application areas of N-Phenyldiethanolamine and its diacetate.

Safety and Handling

Both N-Phenyldiethanolamine and its diacetate derivative require careful handling in a laboratory or industrial setting.

N-Phenyldiethanolamine Safety Profile: [9][10][11]

  • Hazards: Causes serious eye damage and may cause an allergic skin reaction.[9][10] It is also harmful if swallowed and may cause respiratory irritation.[11][12] It is harmful to aquatic life with long-lasting effects.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9][11]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and protect from light, air, and moisture.[9][13]

N-Phenyldiethanolamine Diacetate Safety Profile:

Conclusion

N-Phenyldiethanolamine has a long-standing history as a valuable and versatile chemical intermediate. Its unique molecular structure has led to its indispensable role in the dye, pharmaceutical, and coatings industries. The diacetate derivative, while less commonly cited, provides a useful tool for synthetic chemists requiring a protected form of the parent molecule. A thorough understanding of the synthesis, properties, and safe handling of these compounds is essential for their effective and responsible use in research and development.

References

  • Benchchem. (2025). Comparative Guide to Analytical Methods for N-Phenyldiethanolamine Quantification: A Review of Available Techniques.
  • ChemicalBook. (2023). N-Phenyldiethanolamine | 120-07-0.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: N-Phenyldiethanolamine.
  • PENTA s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: N-Phenyldiethanolamine.
  • Guidechem. (n.d.). N-Phenyldiethanolamine 120-07-0 wiki.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Phenyldiethanolamine.
  • ChemicalBook. (n.d.). N-Phenyldiethanolamine synthesis.
  • Cole-Parmer. (2005). Material Safety Data Sheet: n-Phenyldiethanolamine.
  • CymitQuimica. (n.d.). CAS 120-07-0: N-Phenyldiethanolamine.
  • Thermo Fisher Scientific. (n.d.). N-Phenyldiethanolamine, 97%.
  • A. B. Enterprises. (n.d.). N-Phenyldiethanolamine | Cas no 120-07-0.
  • Fengchen Group. (2023). The Chemistry and Applications of N-Phenyldiethanolamine (CAS 120-07-0).
  • Chemical Point. (n.d.). N-Phenyldiethanolamine diacetate.
  • PubChem. (n.d.). N-Phenyl diethanolamine.

Sources

An In-depth Technical Guide to the Hydrolysis of N-Phenyldiethanolamine Diacetate: Rates, Products, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Phenyldiethanolamine diacetate is a diester of significant interest in various chemical manufacturing processes. Understanding its stability, particularly its hydrolysis kinetics, is paramount for optimizing reaction conditions, ensuring product purity, and determining shelf-life in aqueous environments. This technical guide provides a comprehensive overview of the hydrolysis of N-Phenyldiethanolamine diacetate, detailing the reaction mechanism, expected products, and the critical factors that govern its rate. Furthermore, this document outlines a robust, step-by-step experimental protocol using High-Performance Liquid Chromatography (HPLC) to empirically determine the hydrolysis rate constants. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's hydrolytic stability.

Introduction to N-Phenyldiethanolamine Diacetate

N-Phenyldiethanolamine diacetate, with the molecular formula C₁₄H₁₉NO₄, is the di-acetylated form of N-phenyldiethanolamine[1]. The stability of this diester is a critical parameter, as hydrolysis can lead to the formation of impurities, altering the chemical and physical properties of a final product. The core of this stability concern lies in the susceptibility of its two ester linkages to nucleophilic attack by water.

The hydrolysis reaction cleaves these ester bonds, yielding N-phenyldiethanolamine and acetic acid as the final products. The rate of this degradation is highly dependent on environmental conditions, primarily pH and temperature. For professionals in fields such as polymer chemistry, pharmaceuticals, and specialty chemical synthesis, quantifying this rate is not merely an academic exercise; it is a necessity for process control, formulation development, and stability testing.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before delving into its kinetics.

PropertyValueSource
CAS Number 19249-34-4[ChemNet][1]
Molecular Formula C₁₄H₁₉NO₄[ChemNet][1]
Molecular Weight 265.305 g/mol [ChemNet][1]
Boiling Point 372.3°C at 760 mmHg[ChemNet][1]
Flash Point 179°C[ChemNet][1]
Density 1.136 g/cm³[ChemNet][1]

The Hydrolysis Reaction: Mechanism and Products

Ester hydrolysis is a fundamental organic reaction. For N-Phenyldiethanolamine diacetate, a diester, the process can occur in a stepwise fashion, though the fundamental mechanism for cleaving each ester group is the same. The reaction is significantly influenced by the presence of acid or base, which act as catalysts.

The Chemical Reaction Pathway

The overall hydrolysis reaction can be represented as a two-step process where the diacetate is first hydrolyzed to a monoacetate intermediate, which then subsequently hydrolyzes to the final N-phenyldiethanolamine product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Data Processing A Prepare Buffer Solutions (e.g., pH 3, 7, 10) B Prepare Stock Solution of Diacetate in Acetonitrile D Initiate Reaction: Spike Stock into Buffer B->D C Equilibrate Buffer in Water Bath (e.g., 50°C) C->D E Sample at Time Points (t=0, 1, 2, 4, 8, 24h) D->E F Quench Sample (e.g., with mobile phase) E->F G Analyze Samples by HPLC F->G H Plot ln(Concentration) vs. Time G->H I Calculate k_obs from Slope H->I J Repeat for all pH values and Temperatures I->J

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Phenyldiethanolamine diacetate from its precursor, N-Phenyldiethanolamine, via acetylation. The protocol details a robust methodology employing acetic anhydride as the acetylating agent. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction and Significance

N-Phenyldiethanolamine is a versatile tertiary amino compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Its derivatization into N-Phenyldiethanolamine diacetate through acetylation of its two hydroxyl groups transforms it into a diester with modified chemical properties. This modification can be a crucial step in multi-step syntheses, potentially altering solubility, reactivity, and biological activity. Acetylation is a fundamental and widely used transformation in organic chemistry, often employed to install protecting groups or to create ester functionalities that may serve as prodrugs in medicinal chemistry.[3][4] The resulting diacetate is a distinct chemical entity, N,N-Diacetoxyethylaniline, with its own unique applications and characteristics.[5] This protocol provides a reliable method for its efficient synthesis and purification.

Reaction Mechanism and Scientific Principles

The synthesis of N-Phenyldiethanolamine diacetate is achieved through the esterification of the two primary alcohol groups of N-Phenyldiethanolamine with acetic anhydride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen atoms of N-Phenyldiethanolamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and forming the protonated ester. A mild base, or the acetate ion itself, then deprotonates the ester, yielding the final acetylated product and acetic acid as a byproduct.[6][7] The process occurs twice to yield the diacetate product.

Reaction_Mechanism_Overview cluster_start Reactants cluster_reaction Mechanism Steps cluster_end Products N_PDEA N-Phenyldiethanolamine (Nucleophile) Attack Nucleophilic Attack on Carbonyl Carbon N_PDEA->Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Elimination Elimination of Acetate Leaving Group Intermediate->Elimination Product N-Phenyldiethanolamine Diacetate Elimination->Product Byproduct Acetic Acid Elimination->Byproduct

Caption: Overview of the nucleophilic acyl substitution mechanism.

Health and Safety Precautions

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • N-Phenyldiethanolamine (CAS: 120-07-0): Harmful if swallowed.[8] Causes serious eye damage and skin irritation.[8][9] May cause respiratory irritation.[8] It is sensitive to air and moisture.[10][11]

  • Acetic Anhydride (CAS: 108-24-7): Flammable liquid and vapor.[12][13] Harmful if swallowed and fatal if inhaled.[12][14] Causes severe skin burns and eye damage.[13][15] Reacts with water.[13] Keep away from heat, sparks, and open flames.[16]

Emergency eyewash and safety showers must be readily accessible.[16] Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as required.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
N-Phenyldiethanolamine≥97%Sigma-Aldrich120-07-0
Acetic AnhydrideReagent Grade, ≥99%Fisher Scientific108-24-7
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade--
Brine (Saturated NaCl Solution)ACS Grade--
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-7487-88-9
Deionized Water--7732-18-5
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column, recrystallization dishes)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Synthesis Workflow

Synthesis_Workflow Setup 1. Reaction Setup Addition 2. Reagent Addition Setup->Addition Cool to 0°C Reaction 3. Reaction Monitoring Addition->Reaction Stir at RT Workup 4. Aqueous Work-up Reaction->Workup Reaction Complete (TLC) Purification 5. Purification Workup->Purification Isolate Crude Product Characterization 6. Product Characterization Purification->Characterization Obtain Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • Place N-Phenyldiethanolamine (1.81 g, 10.0 mmol, 1.0 eq.) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the starting material in a suitable solvent like dichloromethane or conduct the reaction neat if preferred. For this protocol, we proceed without an additional solvent.

    • Place the flask in an ice-water bath and begin stirring.

  • Reagent Addition:

    • Measure acetic anhydride (2.55 g, 2.36 mL, 25.0 mmol, 2.5 eq.) into a dropping funnel or syringe.

    • Add the acetic anhydride dropwise to the stirring N-Phenyldiethanolamine over 15-20 minutes. Maintain the temperature below 10 °C during the addition as the reaction is exothermic.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 1:1 ratio). The product, being less polar than the diol starting material, will have a higher Rf value.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the flask again in an ice bath.

    • Slowly and carefully quench the excess acetic anhydride by adding 20 mL of cold deionized water.

    • Add 50 mL of ethyl acetate to the flask and transfer the contents to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated aqueous NaHCO₃ solution (repeat twice, be cautious of CO₂ evolution).

      • 50 mL of brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to isolate the pure N-Phenyldiethanolamine diacetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

Data Summary and Characterization

Quantitative Data
ParameterValue
Reactants
N-Phenyldiethanolamine1.81 g (10.0 mmol, 1.0 eq.)
Acetic Anhydride2.55 g (25.0 mmol, 2.5 eq.)
Product
Chemical Name2,2'-(Phenylazanediyl)bis(ethan-1-ol) diacetate
Molecular FormulaC₁₄H₁₉NO₄[17]
Molecular Weight265.31 g/mol
Theoretical Yield2.65 g
Reaction Conditions
Temperature0 °C to Room Temperature
Duration2-4 hours
SolventNeat or Dichloromethane
Recommended Characterization Methods

The identity and purity of the synthesized N-Phenyldiethanolamine diacetate should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure, particularly the presence of two acetate groups (singlet around δ 2.0-2.2 ppm in ¹H NMR) and the disappearance of the hydroxyl protons.[18]

  • Infrared (IR) Spectroscopy: To verify the formation of the ester functional groups, evidenced by a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹, and the absence of the broad O-H stretch from the starting material.[18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[18]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final compound.[19]

References

  • Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet. Retrieved from [Link]

  • AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Phenyldiethanolamine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: n-Phenyldiethanolamine. Retrieved from [Link]

  • neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: N-Phenyldiethanolamine. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • ChemBK. (n.d.). N-Phenyldiethanolamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 120-07-0 | Product Name : N-Phenyldiethanolamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • e-lucid.com. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). N-Phenyldiethanolamine diacetate. Retrieved from [Link]

  • Google Patents. (1992). EP0474411A1 - Production of diethanolamine derivatives and their intermediates.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

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Acetylation of N-Phenyldiethanolamine experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis of N-Phenyldiethanolamine Diacetate via Acetylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Phenyldiethanolamine is a valuable intermediate in the synthesis of various chemical products, including dyes, pharmaceuticals, and polymers.[1] The acetylation of its two hydroxyl groups to form N-Phenyldiethanolamine Diacetate is a fundamental esterification reaction that modifies its polarity and reactivity, opening avenues for further chemical transformations. This guide provides a detailed, field-proven protocol for this synthesis, emphasizing the underlying chemical principles, critical safety measures, and robust analytical validation. Authored from the perspective of a senior application scientist, this document goes beyond a simple procedure to offer insights into the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction and Principle

The conversion of N-Phenyldiethanolamine to N-Phenyldiethanolamine Diacetate is an O-acetylation reaction, specifically a double esterification. In this process, the nucleophilic oxygen atoms of the two hydroxyl (-OH) groups on the ethanol side chains attack the electrophilic carbonyl carbons of the acetylating agent, acetic anhydride.

This transformation is significant for several reasons:

  • Protecting Group Strategy: The resulting acetate esters serve as protecting groups for the hydroxyl moieties, preventing them from participating in undesired side reactions during subsequent synthetic steps.[2][3]

  • Solubility Modification: The conversion of polar hydroxyl groups to less polar acetate esters significantly alters the molecule's solubility profile, which can be leveraged in purification and formulation processes.

  • Intermediate for Synthesis: N-Phenyldiethanolamine Diacetate itself can be a key precursor for more complex molecules in drug discovery and materials science.[4]

The protocol described herein utilizes acetic anhydride as the acetylating agent. This choice is based on its high reactivity and the fact that the reaction can often proceed efficiently without the need for a catalyst, simplifying the experimental setup and purification.[2]

Reaction Mechanism

The acetylation of N-Phenyldiethanolamine with acetic anhydride is a classic nucleophilic acyl substitution. The lone pair of electrons on the oxygen of each hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group. This process occurs for both hydroxyl groups, yielding the diacetate product and two molecules of acetic acid as a byproduct.

Caption: Overall reaction scheme for the diacetylation of N-Phenyldiethanolamine.

Materials and Equipment

Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Purity
N-Phenyldiethanolamine120-07-0C₆H₅N(CH₂CH₂OH)₂181.23≥97%
Acetic Anhydride108-24-7(CH₃CO)₂O102.09≥98%
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous Solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37ACS Grade
Deionized Water7732-18-5H₂O18.02>18 MΩ·cm
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Safety and Handling

A thorough understanding and implementation of safety protocols are paramount for this procedure due to the hazardous nature of the reagents.

Reagent Hazards
  • N-Phenyldiethanolamine: Causes serious eye damage and may provoke an allergic skin reaction.[5][6] Avoid contact with skin and eyes.

  • Acetic Anhydride: Highly corrosive, flammable, and toxic. Causes severe skin burns and eye damage.[7] It is fatal if inhaled and reacts exothermically with water to form acetic acid.[7][8] All operations involving acetic anhydride must be conducted within a certified chemical fume hood. [9][10]

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting chemical safety goggles are mandatory.[7]

  • Hand Protection: Wear nitrile gloves. Dispose of contaminated gloves immediately and wash hands.[8]

  • Body Protection: A flame-retardant laboratory coat must be worn.[7] Ensure an emergency safety shower and eyewash station are readily accessible.[8]

Waste Disposal

All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not pour any chemicals down the drain.

Experimental Protocol

This protocol is designed for a ~5g scale synthesis of N-Phenyldiethanolamine Diacetate.

Reagent Stoichiometry
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
N-Phenyldiethanolamine181.235.00 g27.591.0
Acetic Anhydride102.097.04 g (6.5 mL)68.972.5

Rationale for Stoichiometry: A slight excess (2.5 equivalents) of acetic anhydride is used to ensure the complete di-acetylation of the starting material, driving the reaction to completion.

Step-by-Step Procedure
  • Reaction Setup: Place 5.00 g (27.59 mmol) of N-Phenyldiethanolamine into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a chemical fume hood, carefully add 6.5 mL (68.97 mmol) of acetic anhydride to the flask. The addition may cause a slight exotherm; gentle stirring will help dissipate the heat.

  • Reaction: Stir the mixture at room temperature. The N-Phenyldiethanolamine, which may be a solid, should dissolve as the reaction proceeds.

  • Monitoring: The reaction is typically rapid.[2] Monitor its progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible. This should take approximately 15-30 minutes.

  • Quenching (Work-up): Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ~50 mL of deionized water to quench the excess acetic anhydride. Caution: This is an exothermic hydrolysis reaction. Stir for 10-15 minutes until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously, venting frequently. Allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid byproduct). Caution: CO₂ gas evolution will occur.

    • 50 mL of deionized water.

    • 50 mL of brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[11]

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is expected to be an oil or a low-melting solid.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Addition (N-Phenyldiethanolamine + Acetic Anhydride in Flask) B 2. Reaction (Stir at Room Temp) A->B In Fume Hood C 3. Monitoring (TLC Analysis) B->C ~15-30 min D 4. Quenching & Extraction (Add H₂O, Extract with Ethyl Acetate) C->D If complete E 5. Washing (NaHCO₃, H₂O, Brine) D->E F 6. Drying & Concentration (Dry with MgSO₄, Rotovap) E->F G 7. Purification (Recrystallization or Chromatography) F->G Crude Product H 8. Analysis (NMR, GC/HPLC, MS) G->H Pure Product

Caption: High-level workflow for the synthesis of N-Phenyldiethanolamine Diacetate.

Purification and Characterization

Product Isolation & Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For oily products or to achieve very high purity, column chromatography on silica gel is the preferred method.[11] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.

Analytical Characterization

The identity and purity of the final product, N-Phenyldiethanolamine Diacetate (CAS: 19249-34-4)[12], should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The appearance of two new signals corresponding to the acetyl methyl groups and a downfield shift of the methylene protons adjacent to the newly formed ester linkages are expected. NMR can also be used for quantitative analysis without the need for complex calibration.[3][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess its purity.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the purity of the final product.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acetic anhydride; reaction time too short.Add additional acetic anhydride (0.2 eq.); allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield Inefficient extraction; loss during work-up or purification.Perform a second extraction of the aqueous layer; ensure careful transfers between glassware.
Product is an Oil, Not Solid Presence of impurities; product may have a low melting point.Purify via column chromatography; attempt to induce crystallization by scratching the flask or seeding.
Emulsion during Extraction Vigorous shaking with bicarbonate solution.Add brine to help break the emulsion; allow the funnel to stand for a longer period; if persistent, filter the mixture through celite.

References

  • IsoLab, University of Washington. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Science Company. (2015). Acetic Anhydride - Safety Data Sheet. Retrieved from [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Synthetic Communications. Retrieved from [Link]

  • Fridkin, M., et al. (2017). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Advances. Retrieved from [Link]

  • Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • Chemical Point. (n.d.). N-Phenyldiethanolamine diacetate. Retrieved from [Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine (PDF). Retrieved from [Link]

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N-Phenyldiethanolamine Diacetate: An Inquiry into its Role as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and patent databases reveals that N-phenyldiethanolamine diacetate is not utilized as a conventional protecting group for functional moieties in organic synthesis. While the compound itself is known and applied in specific areas of chemical manufacturing, its characteristic feature as a diacetate of an N-aryldiethanolamine does not appear to have been exploited for the temporary masking of functional groups, such as diols, in multi-step synthetic sequences.

The primary documented applications of N-phenyldiethanolamine diacetate and its analogs are in the fields of dye chemistry and materials science. In these contexts, the N,N-bis(2-acetoxyethyl)aniline core structure often serves as a precursor or a key component of the final product, such as azo disperse dyes and nonlinear optical chromophores[1][2][3]. In these applications, the diacetate functionality is integral to the molecule's properties and is not subsequently removed to regenerate a diol.

Given the absence of established protocols for the use of N-phenyldiethanolamine diacetate as a protecting group, this guide will instead provide a detailed overview of well-established and widely used strategies for the protection of diols, a functionality for which a diacetate protecting group might hypothetically be considered. This information is intended to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for this critical aspect of organic synthesis.

General Principles of Diol Protection

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success.[3] Diols, containing two hydroxyl groups, present a unique challenge and opportunity. Protecting both hydroxyl groups simultaneously can be achieved through the formation of cyclic derivatives, which can offer greater stability and more specific deprotection conditions compared to the protection of two individual alcohols. The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its removal.[4]

Established Protecting Groups for 1,2- and 1,3-Diols

A variety of protecting groups have been developed for diols, with acetals and silyl ethers being the most prominent. These are favored for their ease of formation, general stability, and predictable cleavage under specific conditions.

Acetal Protecting Groups

Cyclic acetals are among the most common protecting groups for 1,2- and 1,3-diols due to their stability under basic, nucleophilic, and reductive conditions. Their removal is typically effected under acidic conditions.

  • Isopropylidene Acetals (Acetonides): Formed by the reaction of a diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. Acetonides are readily cleaved by aqueous acid.

  • Benzylidene Acetals: Formed from the reaction with benzaldehyde. A key advantage of the benzylidene acetal is its susceptibility to regioselective reductive cleavage, which can yield a free hydroxyl group at one position and a benzyl ether at the other.

Acetal_Protection Diol 1,2- or 1,3-Diol Protected_Diol Cyclic Acetal (Acetonide or Benzylidene Acetal) Diol->Protected_Diol Protection Ketone_Acetal Acetone or Benzaldehyde Ketone_Acetal->Protected_Diol Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Protected_Diol Regenerated_Diol 1,2- or 1,3-Diol Protected_Diol->Regenerated_Diol Deprotection Deprotection Aqueous Acid or Hydrogenolysis (for Benzylidene) Deprotection->Regenerated_Diol

Silyl Ether Protecting Groups

Silyl ethers offer a versatile and tunable approach to alcohol and diol protection. The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom. For diols, the formation of cyclic silyl ethers is a common strategy.

  • Di-tert-butylsilylene (DTBS) and Tetraisopropyldisiloxanylidene (TIPDS): These bulky cyclic silyl ethers provide high stability and are particularly useful for the simultaneous protection of two hydroxyl groups. They are typically cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

Silyl_Ether_Protection Diol 1,2- or 1,3-Diol Protected_Diol Cyclic Silyl Ether (e.g., TIPDS ether) Diol->Protected_Diol Protection Silyl_Halide e.g., TIPDSCl₂ Silyl_Halide->Protected_Diol Base Base (e.g., Pyridine, Imidazole) Base->Protected_Diol Regenerated_Diol 1,2- or 1,3-Diol Protected_Diol->Regenerated_Diol Deprotection Deprotection Fluoride Source (e.g., TBAF) Deprotection->Regenerated_Diol

Comparative Overview of Common Diol Protecting Groups

The selection of an appropriate protecting group is a critical strategic decision in the design of a synthetic route. The following table summarizes the key characteristics of common diol protecting groups.

Protecting GroupStructureStabilityCleavage Conditions
Isopropylidene (Acetonide) Cyclic KetalStable to bases, reducing agents, mild oxidants.Acidic hydrolysis (e.g., aq. HCl, p-TsOH).
Benzylidene Acetal Cyclic AcetalStable to bases and nucleophiles.Acidic hydrolysis; Hydrogenolysis (e.g., H₂, Pd/C).
Di-tert-butylsilylene (DTBS) Cyclic Silyl EtherHigh stability due to steric bulk.Fluoride ions (e.g., TBAF).
Tetraisopropyldisiloxanylidene (TIPDS) Cyclic Silyl EtherVery stable, often used for 1,3-diols.Fluoride ions (e.g., TBAF).

Experimental Protocols for Common Diol Protection Strategies

The following are generalized, step-by-step methodologies for the protection of diols using common protecting groups. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Acetonide Protection of a 1,2-Diol
  • Dissolution: Dissolve the diol (1.0 equiv) in anhydrous acetone or a 1:1 mixture of acetone and dichloromethane.

  • Addition of Reagent and Catalyst: Add 2,2-dimethoxypropane (1.2 equiv) followed by a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: TIPDS Protection of a 1,3-Diol
  • Dissolution: Dissolve the diol (1.0 equiv) in anhydrous pyridine or dimethylformamide (DMF).

  • Addition of Reagent: Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with aqueous copper sulfate (if pyridine was used as solvent), followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.

Conclusion

While the initial inquiry into N-phenyldiethanolamine diacetate as a protecting group did not yield established synthetic protocols, a thorough understanding of fundamental and widely applied diol protection strategies is invaluable for the synthetic chemist. The choice of protecting group is a critical parameter in the success of a complex synthesis, and the protocols and comparative data provided for common acetal and silyl ether protecting groups offer a solid foundation for making informed decisions in the laboratory. The development of novel protecting groups is an ongoing endeavor in organic chemistry, and while N-phenyldiethanolamine diacetate does not currently feature in this context, the principles outlined here will be applicable to the evaluation of any future protecting group strategies.

References

  • Synthesis of polyamic acid possessing second-order nonlinear optical properties and its application to Langmuir–Blodgett films. Optica Publishing Group. [Link]

  • Protecting Groups in Organic Synthesis. Ready Lab, UT Southwestern. [Link]

  • Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes. ARKAT USA, Inc. [Link]

  • METHOD FOR PRODUCING STYRYL DYES.
  • One-step process of preparing azo dyes by simultaneous diazotization.
  • Protecting Groups. University of Bristol. [Link]

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Application Notes & Protocols: The Strategic Use of N-Phenyldiethanolamine Diacetate in Advanced Dye Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Coupling Component for High-Performance Dyes

In the landscape of synthetic colorants, the molecular architecture of dye intermediates is a critical determinant of the final product's performance. N-Phenyldiethanolamine diacetate (CAS: 19249-34-4) has emerged as a strategic coupling component, particularly in the synthesis of disperse dyes for hydrophobic fibers like polyester and cellulose acetate.[1][2] Unlike its precursor, N-Phenyldiethanolamine, the diacetate derivative offers unique advantages in solubility, reaction kinetics, and the final fastness properties of the dye.

This document serves as a technical guide for researchers and chemists, providing an in-depth analysis of N-Phenyldiethanolamine diacetate's mechanism of action, detailed protocols for its application in azo dye synthesis, and field-proven insights into its role in creating vibrant, durable colorants. The protocols herein are designed to be self-validating, with clear checkpoints and expected outcomes to ensure experimental integrity.

Physicochemical Profile and Synthesis Overview

N-Phenyldiethanolamine diacetate is a derivative of N-Phenyldiethanolamine, where the two hydroxyl groups are esterified. This structural modification is key to its unique properties.

Table 1: Physicochemical Properties of N-Phenyldiethanolamine Diacetate

PropertyValueSource
CAS Number 19249-34-4[3][4]
Molecular Formula C₁₄H₁₉NO₄[3]
Molecular Weight 265.31 g/mol [3]
Appearance Varies; often a solid or viscous liquid[5]
Boiling Point 372.3°C at 760 mmHg[3]
Density 1.136 g/cm³[3]
Synonyms N,N-Diacetoxyethyl Aniline, (phenylimino)diethane-2,1-diyl diacetate[3]

The synthesis pathway begins with its precursor, N-Phenyldiethanolamine, which is typically produced via the reaction of aniline with ethylene oxide.[5][6] The subsequent acetylation of the diol to form the diacetate is a standard esterification reaction, often carried out using acetic anhydride or acetyl chloride.

The Mechanism of Action in Azo Coupling

The formation of an azo dye is a classic electrophilic aromatic substitution reaction.[7] The process involves two key reactants: a diazonium salt, which acts as the electrophile, and an electron-rich aromatic compound, the coupling component, which acts as the nucleophile.[7]

N-Phenyldiethanolamine diacetate serves as a potent coupling component. The nitrogen atom's lone pair of electrons strongly activates the phenyl ring, directing the incoming diazonium ion (the electrophile) to the para position. The diacetate groups, while moderately electron-withdrawing, do not diminish the overriding activating and directing effect of the amine group.

Causality Insight: The choice of the diacetate form over the diol is deliberate. The ester groups can enhance the solubility of the coupling component and the resulting dye in less polar media, which is advantageous for certain dyeing processes, such as in supercritical CO₂.[8] Furthermore, the bulky acetate groups can influence the final conformation of the dye molecule, impacting its aggregation behavior and sublimation fastness on the fiber.

Diagram 1: Azo Coupling Mechanism The following diagram illustrates the electrophilic attack of a benzenediazonium ion on the activated para position of N-Phenyldiethanolamine diacetate.

Caption: Mechanism of Azo Coupling with N-Phenyldiethanolamine diacetate.

Experimental Protocol: Synthesis of a Disperse Red Dye

This protocol details the synthesis of a representative monoazo disperse dye using 4-nitroaniline as the diazo component and N-Phenyldiethanolamine diacetate as the coupling component.

Diagram 2: Experimental Workflow This diagram outlines the complete synthesis from diazotization to the final, purified dye product.

DyeSynthesisWorkflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Azo Coupling cluster_stage3 Stage 3: Purification start Dissolve 4-Nitroaniline in HCl Solution cool1 Cool to 0-5°C in Ice Bath start->cool1 add_nitrite Add NaNO₂ Solution Dropwise cool1->add_nitrite stir1 Stir for 30 min at 0-5°C add_nitrite->stir1 test_starch Test for Excess Nitrite (Starch-Iodide Paper) stir1->test_starch diazonium Diazonium Salt Solution (Ready for Coupling) test_starch->diazonium add_diazonium Add Diazonium Salt Solution Slowly with Stirring diazonium->add_diazonium prep_coupler Dissolve N-Phenyldiethanolamine Diacetate in Acetic Acid cool2 Cool to 0-5°C prep_coupler->cool2 cool2->add_diazonium adjust_ph Adjust pH to 4-5 (Sodium Acetate) add_diazonium->adjust_ph stir2 Stir for 2-4 hours, Allowing Temp to Rise adjust_ph->stir2 precipitate Crude Dye Precipitates stir2->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Water Until Neutral filter->wash dry Dry in Oven at 60°C wash->dry product Purified Disperse Dye Powder dry->product caption Workflow for the synthesis of a disperse azo dye.

Caption: Workflow for the synthesis of a disperse azo dye.

Materials & Reagents
  • 4-Nitroaniline

  • N-Phenyldiethanolamine diacetate

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Starch-iodide paper

  • Deionized Water

  • Ice

Stage 1: Diazotization of 4-Nitroaniline
  • Preparation: In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 20 mL of water and 3 mL of concentrated HCl. Stir to form a fine slurry.

  • Cooling: Place the beaker in an ice-salt bath and cool the slurry to 0-5°C with constant stirring.

  • Nitrite Addition: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water. Add this solution dropwise to the cold amine slurry over 15-20 minutes. Maintain the temperature below 5°C throughout the addition.

  • Reaction & Validation: Stir the mixture for an additional 30 minutes at 0-5°C. The reaction is complete when a drop of the solution turns starch-iodide paper blue, indicating a slight excess of nitrous acid. This is a critical self-validating checkpoint. If the test is negative, add a small amount of additional sodium nitrite solution. The resulting clear, cold solution is the diazonium salt, ready for immediate use.[8][9]

Stage 2: Azo Coupling Reaction
  • Coupling Solution: In a 400 mL beaker, dissolve 2.65 g (0.01 mol) of N-Phenyldiethanolamine diacetate in 15 mL of glacial acetic acid.

  • Cooling: Cool this solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution (from Stage 1) to the coupling component solution with vigorous stirring. A colored precipitate should begin to form immediately.

  • pH Adjustment: After the addition is complete, add a solution of sodium acetate (approx. 5 g in 20 mL water) portion-wise to raise the pH to 4-5. This neutralizes the excess mineral acid and facilitates the coupling reaction.

  • Reaction Completion: Continue stirring the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

Stage 3: Isolation and Purification
  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove residual acids and salts.

  • Drying: Dry the purified dye powder in an oven at 60-70°C to a constant weight.

Data, Characterization, and Performance

The synthesized dye can be characterized to confirm its structure and evaluate its properties. The final product is typically a colored powder, the shade of which is determined by the specific diazo and coupling components used.[10]

Table 2: Expected Properties of the Synthesized Disperse Dye

PropertyExpected ResultRationale / Characterization Method
Appearance Red to reddish-brown powderVisual inspection.
λmax (in DMF) ~490 - 520 nmUV-Visible Spectroscopy. The extended conjugation of the azo chromophore results in absorption in the visible region.[10]
FT-IR (KBr, cm⁻¹) ~1740 (C=O, ester), ~1600 (C=C, aromatic), ~1520 & ~1340 (NO₂, nitro), ~1380 (N=N, azo)Infrared spectroscopy confirms the presence of key functional groups from both reactants in the final product.
Wash Fastness Good to Excellent (Grade 4-5)Standard ISO 105-C06 test. The non-ionic nature and hydrophobicity of disperse dyes lead to good fiber retention.[1][11]
Light Fastness Moderate to Good (Grade 4-5)Standard ISO 105-B02 test. The stability of the chromophore to UV degradation determines this property.
Sublimation Fastness Good to ExcellentCritical for polyester dyeing, which occurs at high temperatures. The molecular size and polarity, influenced by the diacetate groups, affect this property.

Concluding Remarks for the Practicing Scientist

The use of N-Phenyldiethanolamine diacetate as a coupling component is a testament to the principle of rational dye design. By modifying a common intermediate, chemists can fine-tune the properties of the resulting colorant to meet the stringent demands of modern textile applications. The ester functionalities provide a lever to control solubility, affinity for hydrophobic fibers, and crucial fastness properties. The protocols and mechanistic insights provided here offer a robust framework for researchers to explore the synthesis of novel, high-performance azo disperse dyes.

References

  • Lee, S., et al. (2020). Synthesis and Application of N-methylphthalimidylazo Disperse Dyes to Cellulose Diacetate for High Wash Fastness. National Institutes of Health (PMC). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some novel azo disperse dyes and their dyeing assessment on polyester and nylon fabrics. JOCPR, 4(1):478-482. [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from Wikipedia. [Link]

  • Lojda, Z. (1989). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. PubMed. [Link]

  • Patel, K. R., et al. (2012). Synthesis and dyeing properties of new disazo disperse dyes for polyester and nylon fabrics. ResearchGate. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from University of Toronto, Department of Chemistry. [Link]

  • Chemical Point. (n.d.). N-Phenyldiethanolamine diacetate. Retrieved from Chemical Point. [Link]

  • MTC Chemical. (n.d.). Textile and Leather Chemicals. Retrieved from MTC Chemical. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET. [Link]

  • MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Retrieved from MDPI. [Link]

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Application Notes & Protocols: N-Phenyldiethanolamine Diacetate as a Functional Monomer for Advanced Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of N-Phenyldiethanolamine Diacetate (NPDA) as a functional monomer in polyester synthesis. NPDA's unique structure, featuring a tertiary amine and an aromatic phenyl group, makes it an exemplary candidate for creating specialty polyesters with tailored properties, such as pH-responsiveness, enhanced thermal stability, and specific reactivity. These characteristics are highly desirable in advanced applications, including controlled drug delivery systems, intelligent coatings, and high-performance thermosets. This document furnishes researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, characterize, and utilize NPDA-based polyesters effectively.

Introduction: The Strategic Advantage of NPDA in Polyester Design

Traditional aliphatic polyesters, while biodegradable and biocompatible, often lack the functional handles required for advanced applications. The incorporation of monomers with specific functional groups is a key strategy to impart desired characteristics. N-Phenyldiethanolamine (N-PDA), and its acetylated form, N-Phenyldiethanolamine Diacetate (NPDA), serve as bifunctional monomers that introduce both a tertiary amine and a phenyl group into the polyester backbone.[1][2]

  • Tertiary Amine Functionality: The nitrogen atom in the polymer chain acts as a proton acceptor. In acidic environments, this amine group becomes protonated, leading to electrostatic repulsion and conformational changes in the polymer chain.[3][4] This phenomenon is the cornerstone of pH-responsive behavior, enabling applications like tumor-targeted drug delivery, where nanoparticles can be designed to release their payload in the acidic microenvironment of cancer cells.[5][6]

  • Aromatic Phenyl Group: The presence of the phenyl ring enhances the thermal stability and mechanical properties of the resulting polyester compared to purely aliphatic counterparts. It also offers sites for further chemical modification if required.

This guide will focus on the synthesis of polyesters via the polycondensation of NPDA with various dicarboxylic acids (or their acyl chloride derivatives), subsequent characterization, and an exploration of their potential in pH-responsive drug delivery systems.

Monomer Profile: N-Phenyldiethanolamine Diacetate (NPDA)

While N-Phenyldiethanolamine (N-PDA) can be used directly, its diacetate form (NPDA) is often preferred in certain polymerization reactions. The acetylation of the hydroxyl groups can modulate reactivity and solubility. For the purpose of this guide, we will consider the diol monomer, N-Phenyldiethanolamine, as the primary precursor which is then used in a polycondensation reaction. The diacetate is a related derivative, and the principles of incorporating the core N-phenyldiethanolamine structure remain the same.

Table 1: Physicochemical Properties of N-Phenyldiethanolamine

PropertyValueSource
CAS Number 120-07-0[CymitQuimica]
Molecular Formula C₁₀H₁₅NO₂[PubChem]
Molecular Weight 181.23 g/mol [PubChem]
Appearance White to yellowish crystalline solid[ChemicalBook]
Melting Point 56-59 °C[ChemicalBook]
Boiling Point 196 °C (5 mmHg)[ChemicalBook]
Solubility Soluble in ethanol, benzene, and ether[ChemicalBook]

Note: N-Phenyldiethanolamine Diacetate would have a higher molecular weight and different physical properties, but the core functional structure is derived from the parent diol.

Synthesis of N-Phenyldiethanolamine

Rationale: The synthesis of the monomer is typically achieved through the reaction of aniline with ethylene oxide. This reaction is a nucleophilic addition where the nitrogen of aniline attacks the electrophilic carbon of the ethylene oxide ring.

Protocol:

  • In a pressure-rated reactor equipped with a stirrer and temperature control, charge aniline.

  • Under an inert atmosphere (e.g., Nitrogen), heat the aniline to the desired reaction temperature (typically 100-150°C).

  • Slowly feed ethylene oxide into the reactor, carefully controlling the rate to manage the exothermic reaction. An alkaline catalyst may be used.[7]

  • Maintain the reaction for several hours until completion, monitored by techniques such as gas chromatography (GC).

  • After cooling, the crude N-phenyldiethanolamine can be purified by vacuum distillation or recrystallization.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common and solvent-free method for synthesizing high molecular weight polyesters.[8][9] The process involves reacting a diol (N-phenyldiethanolamine) with a dicarboxylic acid at high temperatures under vacuum to drive the removal of the condensation byproduct (water), thereby pushing the equilibrium towards polymer formation.[10][11]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of an NPDA-based polyester.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_characterization Characterization Monomers Monomers (NPDA + Dicarboxylic Acid) Reactor Reactor Assembly Monomers->Reactor Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Reactor Melt Melt Polycondensation (High T, Vacuum) Reactor->Melt Heat, N₂ Purge Crude Crude Polymer Melt->Crude Cooling Dissolve Dissolve in Solvent (e.g., Chloroform) Crude->Dissolve Precipitate Precipitate in Non-Solvent (e.g., Methanol) Dissolve->Precipitate Dry Vacuum Drying Precipitate->Dry PurePoly Purified Polyester Dry->PurePoly FTIR FT-IR PurePoly->FTIR NMR ¹H NMR PurePoly->NMR GPC GPC PurePoly->GPC DSC DSC/TGA PurePoly->DSC

Caption: Workflow for NPDA-Polyester Synthesis and Characterization.

Detailed Protocol: Synthesis of Poly(NPDA-co-dodecanedioate)

This protocol describes the synthesis of a polyester from N-phenyldiethanolamine and dodecanedioic acid, a common C12 aliphatic dicarboxylic acid.

Materials:

ReagentCAS NumberSupplierNotes
N-Phenyldiethanolamine120-07-0Standard SupplierHigh purity grade
Dodecanedioic Acid (DDA)693-23-2Standard SupplierHigh purity grade
Tin(II) 2-ethylhexanoate301-10-0Standard SupplierCatalyst, aka Sn(Oct)₂
Chloroform67-66-3Standard SupplierReagent grade, for purification
Methanol67-56-1Standard SupplierReagent grade, for purification

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum line.

  • Charging Monomers: Charge equimolar amounts of N-phenyldiethanolamine (e.g., 18.12 g, 0.1 mol) and dodecanedioic acid (23.03 g, 0.1 mol) into the flask.

  • Catalyst Addition: Add the catalyst, Tin(II) 2-ethylhexanoate, typically at a concentration of 0.02-0.1 mol% relative to the diacid.

  • Esterification Stage:

    • Begin stirring and purge the system with dry nitrogen for 15-20 minutes.

    • Heat the mixture to 160-180°C under a gentle nitrogen stream. Water will begin to distill off as the esterification reaction proceeds.

    • Maintain this stage for 2-4 hours, or until ~80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 210-230°C.

    • Slowly apply vacuum, reducing the pressure to below 1 mmHg over the course of an hour.

    • Rationale: A gradual increase in temperature and vacuum prevents the volatile monomers from being removed along with the water. The high temperature and low pressure are critical to achieve a high degree of polymerization.[11]

    • Continue the reaction for another 4-6 hours. The viscosity of the molten polymer will increase significantly, which can be observed by the load on the mechanical stirrer.

  • Recovery and Purification:

    • Release the vacuum with nitrogen and cool the reactor to room temperature.

    • The resulting solid polymer can be dissolved in a minimal amount of chloroform.

    • Precipitate the polymer by slowly pouring the chloroform solution into a large excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of NPDA-Based Polyesters

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.

Table 2: Standard Characterization Techniques and Expected Results

TechniquePurposeExpected Observations
FT-IR Spectroscopy Confirm functional groupsDisappearance of broad O-H stretch (~3400 cm⁻¹). Appearance of strong C=O ester stretch (~1735 cm⁻¹).
¹H NMR Spectroscopy Elucidate polymer structureSignals corresponding to the protons of the NPDA and dicarboxylic acid units. Integration of peaks should match the monomer feed ratio.
Gel Permeation (GPC) Determine molecular weight (Mw, Mn) and polydispersity (Đ)A unimodal distribution indicating successful polymerization. Mw can range from 10,000 to 50,000 g/mol depending on reaction conditions.
Differential Scanning (DSC) Measure thermal transitions (Tg, Tm)A distinct glass transition temperature (Tg), which is expected to be higher than that of an equivalent aliphatic polyester due to the rigid phenyl group.
Thermogravimetric (TGA) Evaluate thermal stabilityOnset of degradation temperature, typically above 300°C, indicating good thermal stability.

Application Focus: pH-Responsive Drug Delivery

The tertiary amine in the NPDA unit provides a mechanism for pH-responsiveness. At physiological pH (~7.4), the amine is largely deprotonated and hydrophobic. In the acidic environment of a tumor or endosome (pH 5.0-6.5), the amine becomes protonated.[3][5][6] This charge acquisition can trigger nanoparticle swelling or disassembly, leading to accelerated drug release.[4][12]

Mechanism of pH-Responsive Drug Release

Caption: pH-triggered destabilization of an NPDA-polyester nanoparticle.

Protocol: Nanoparticle Formulation and In Vitro Release Study

Objective: To formulate drug-loaded nanoparticles from the synthesized poly(NPDA-co-dodecanedioate) and evaluate their pH-dependent drug release profile.

Materials:

  • Synthesized NPDA-polyester

  • Doxorubicin (DOX) or other model hydrophobic drug

  • Acetone or Tetrahydrofuran (THF)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve 50 mg of the NPDA-polyester and 5 mg of DOX in 5 mL of acetone.

    • Add this organic solution dropwise to 20 mL of deionized water while stirring vigorously.

    • Allow the acetone to evaporate overnight under stirring in a fume hood. The solution should become opalescent, indicating nanoparticle formation.

    • Centrifuge the nanoparticle suspension to remove any non-encapsulated drug aggregates.

  • In Vitro Drug Release:

    • Transfer 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Place the bag into 50 mL of release buffer (PBS at pH 7.4 or pH 5.5) maintained at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer.

    • Quantify the amount of released DOX in the withdrawn samples using UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Expected Outcome: A significantly faster and higher cumulative release of the drug will be observed at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive character of the formulation.[5][12]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Polymer Molecular Weight 1. Incomplete removal of water. 2. Non-equimolar monomer ratio. 3. Insufficient reaction time/temperature.1. Ensure a high vacuum (<1 mmHg) is achieved and maintained. 2. Accurately weigh monomers. 3. Extend polycondensation time; ensure accurate temperature control.
Dark/Colored Polymer 1. Oxidation at high temperatures. 2. Catalyst side reactions.1. Maintain a strict inert nitrogen atmosphere throughout the reaction. 2. Reduce catalyst concentration or try an alternative catalyst.
Poor Nanoparticle Formation 1. Polymer is too hydrophilic/hydrophobic. 2. Incorrect solvent/non-solvent system.1. Synthesize copolymers with varying ratios of NPDA to other diols/diacids to tune the hydrophilic-lipophilic balance. 2. Experiment with different organic solvents (e.g., THF, DMF) for the nanoprecipitation process.

References

  • Temperature and pH dually-responsive poly(β-amino ester) nanoparticles for drug delivery. (2025). Vertex AI Search.
  • Polymers with tertiary amine groups for drug delivery and bioimaging.
  • pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI.
  • Buy N-Phenyldiethanolamine | 120-07-0. Smolecule. (2023).
  • pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery. PubMed. (2023).
  • N-Phenyldiethanolamine | 120-07-0. ChemicalBook. (2025).
  • Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. NIH. (2021).
  • N-Phenyldiethanolamine 120-07-0 wiki. Guidechem.
  • CAS 120-07-0: N-Phenyldiethanolamine. CymitQuimica.
  • Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Growing Science. (2023).
  • b-Methyl-d-valerolactone-containing Thermoplastic Poly(ester-amide)
  • (PDF) Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine.
  • Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed. (2006).
  • N-Phenyl diethanolamine. PubChem.
  • Synthesis and Characterization of Novel Polyurethanes Based on Tall Oil.
  • Polyester synthesis with enhanced titanium catalyst composition.
  • Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties. MDPI. (2024).
  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters.
  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry (RSC Publishing).

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Applications of N-Phenyldiethanolamine Diacetate in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the applications of N-Phenyldiethanolamine diacetate in the field of polymer chemistry. For researchers, scientists, and professionals in drug development, this document serves as a comprehensive resource, blending established principles with forward-looking applications. While direct literature on N-Phenyldiethanolamine diacetate is emerging, its chemical structure, as the acetylated form of N-Phenyldiethanolamine (N-PDEA), allows for scientifically grounded projections of its utility. This guide will first lay the groundwork with the known applications of N-PDEA and then extrapolate to the potential uses of its diacetate derivative, offering detailed protocols and the scientific rationale behind them.

Understanding the Core Moiety: N-Phenyldiethanolamine (N-PDEA)

N-Phenyldiethanolamine (N-PDEA) is a tertiary amine with two primary hydroxyl groups.[1][2] This structure makes it a versatile building block in polymer synthesis. It is typically synthesized via the reaction of aniline with ethylene oxide.[1][3][4]

Key Properties of N-PDEA:

  • CAS Number: 120-07-0[5]

  • Molecular Formula: C₁₀H₁₅NO₂[5]

  • Molecular Weight: 181.23 g/mol [5]

  • Appearance: White to yellowish crystals[5]

  • Functionality: Two hydroxyl groups and one tertiary amine group.

Its primary roles in polymer chemistry include acting as a monomer, a chain extender, and a crosslinking agent, particularly in the synthesis of polyurethanes and polyesters.[3] The tertiary amine functionality can also act as a built-in catalyst in certain polymerization reactions.

N-Phenyldiethanolamine Diacetate: Structure and Hypothesized Reactivity

N-Phenyldiethanolamine diacetate is the diester derivative of N-PDEA. The acetylation of the hydroxyl groups modifies its chemical properties, which in turn influences its behavior in polymerization reactions.

Anticipated Properties of N-Phenyldiethanolamine Diacetate:

  • Reduced Polarity: The replacement of hydroxyl groups with acetate groups is expected to decrease the polarity of the molecule.

  • Altered Reactivity: The acetate groups are less reactive towards isocyanates compared to hydroxyl groups. However, they can undergo transesterification or can be hydrolyzed to regenerate the hydroxyl groups in-situ.

  • Improved Solubility: The diacetate form may exhibit better solubility in non-polar organic solvents.

These modified properties open up new possibilities for its application in polymer synthesis, potentially offering advantages in processability and control over reaction kinetics.

Application Notes in Polymer Synthesis

As a Latent Curing Agent and Chain Extender in Polyurethanes

In polyurethane chemistry, diols are commonly used as chain extenders to build up the polymer backbone by reacting with diisocyanates.[6][7] The high reactivity of the hydroxyl groups in N-PDEA with isocyanates can sometimes lead to very fast, and difficult to control, reactions.

N-Phenyldiethanolamine diacetate can be conceptualized as a "blocked" or "latent" chain extender. The less reactive acetate groups would allow for better mixing and handling of the pre-polymer syrup. The reaction could then be initiated by a catalyst or heat, which would facilitate the reaction of the acetate groups with the isocyanate, or promote a deacetylation to reveal the more reactive hydroxyl groups.

Proposed Reaction Mechanism:

G cluster_0 Pre-polymer Formation cluster_1 Chain Extension with N-Phenyldiethanolamine Diacetate Diisocyanate Diisocyanate (OCN-R-NCO) Prepolymer Isocyanate-terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (HO-R'-OH) Polyol->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane NPDEAD N-Phenyldiethanolamine Diacetate NPDEAD->Polyurethane Catalyst Catalyst / Heat Catalyst->Polyurethane

Caption: Proposed workflow for polyurethane synthesis using N-Phenyldiethanolamine diacetate.

Monomer for Polyester Synthesis via Transesterification

Polyesters are typically synthesized through the polycondensation of diols and diacids, or through the transesterification of diols and diesters. N-Phenyldiethanolamine diacetate could potentially be used in transesterification reactions with a diacid to form a polyesteramide. The tertiary amine in the backbone could enhance the polymer's properties, such as its affinity for acidic dyes or its catalytic activity.

Proposed Reaction Scheme:

G NPDEAD N-Phenyldiethanolamine Diacetate Polyesteramide Polyesteramide NPDEAD->Polyesteramide Diacid Dicarboxylic Acid (HOOC-R-COOH) Diacid->Polyesteramide Byproduct Acetic Acid (byproduct) Polyesteramide->Byproduct

Caption: Proposed synthesis of a polyesteramide using N-Phenyldiethanolamine diacetate.

Modifier for Epoxy Resins

Epoxy resins are versatile thermosets that are cured by reacting with hardeners.[8][9] Amines and anhydrides are common curing agents.[9] N-PDEA can react with epoxy groups via its hydroxyl groups. The diacetate derivative could be used as a modifier. After hydrolysis (either in-situ or as a pre-treatment step), the resulting N-PDEA can react with the epoxy resin, incorporating the phenylamine moiety into the crosslinked network. This could improve properties such as thermal stability and chemical resistance.

Experimental Protocols

The following protocols are provided as a starting point for researchers. They are based on established procedures for polymer synthesis and have been adapted for the use of N-Phenyldiethanolamine diacetate.

Protocol for the Synthesis of a Polyurethane Thermoplastic Elastomer

Objective: To synthesize a polyurethane using a two-step method, employing N-Phenyldiethanolamine diacetate as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), MW = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • N-Phenyldiethanolamine diacetate

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • Pre-polymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMEG and heat to 80°C under vacuum for 2 hours to remove any moisture.

    • Cool the flask to 60°C and add MDI under a nitrogen atmosphere.

    • Allow the reaction to proceed at 80°C for 3 hours with constant stirring. The product is an isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the prepolymer in anhydrous DMAc to achieve a 30% (w/w) solution.

    • In a separate flask, dissolve N-Phenyldiethanolamine diacetate in DMAc.

    • Slowly add the N-Phenyldiethanolamine diacetate solution to the prepolymer solution with vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).

    • Continue stirring at 80°C for 4-6 hours, monitoring the viscosity.

    • Once the desired viscosity is reached, cast the polymer solution onto a glass plate and dry in a vacuum oven at 60°C for 24 hours.

Rationale: The two-step process allows for better control over the polymer architecture.[6] The use of N-Phenyldiethanolamine diacetate as a chain extender is hypothesized to provide a longer pot-life compared to N-PDEA. The DBTDL catalyst is added to facilitate the reaction between the acetate groups and the isocyanate groups.

Protocol for the Synthesis of a Polyesteramide

Objective: To synthesize a polyesteramide via melt polycondensation of N-Phenyldiethanolamine diacetate and a dicarboxylic acid.

Materials:

  • N-Phenyldiethanolamine diacetate

  • Adipic acid

  • Titanium(IV) butoxide (catalyst)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, add equimolar amounts of N-Phenyldiethanolamine diacetate and adipic acid.

  • Add a catalytic amount of titanium(IV) butoxide (e.g., 200 ppm).

  • Heat the mixture to 180°C under a slow stream of nitrogen with stirring. Acetic acid will start to distill off.

  • After the majority of the acetic acid has been removed (approximately 2-3 hours), gradually increase the temperature to 220°C and apply a vacuum ( <1 mmHg).

  • Continue the reaction under vacuum for another 4-6 hours to increase the molecular weight of the polymer.

  • Cool the reactor to room temperature and collect the polyesteramide product.

Rationale: This protocol utilizes a melt polycondensation method, which avoids the use of solvents. The reaction is driven to completion by the removal of the acetic acid byproduct under vacuum.[10]

Data Presentation: Theoretical Property Comparison

The following table presents a theoretical comparison of the expected properties of polymers synthesized with N-PDEA versus N-Phenyldiethanolamine diacetate.

PropertyPolymer with N-PDEAPolymer with N-Phenyldiethanolamine Diacetate (Hypothesized)Rationale for Difference
Reaction Kinetics Fast, potentially difficult to controlSlower, more controllable reactionAcetate groups are less reactive than hydroxyl groups, allowing for a more controlled polymerization.
Processing Window Shorter pot-lifeLonger pot-lifeThe slower reaction kinetics provide a wider window for processing and handling of the polymer resin.
Solubility of Monomer More soluble in polar solventsPotentially more soluble in a wider range of organic solventsThe diacetate is less polar than the diol.
Final Polymer Polarity HigherLower (if acetate groups remain)The presence of acetate groups instead of hydroxyl groups reduces the overall polarity of the polymer.
Thermal Stability GoodPotentially similar or slightly differentThe thermal stability will depend on the final polymer structure and the lability of the ester and urethane linkages.

Conclusion

N-Phenyldiethanolamine diacetate presents an intriguing, yet underexplored, building block for polymer chemistry. By understanding the established chemistry of its precursor, N-PDEA, we can logically infer its potential applications as a latent chain extender in polyurethanes, a monomer in polyesters, and a modifier for epoxy resins. The protocols and theoretical comparisons provided in this guide are intended to serve as a solid foundation for researchers to begin exploring the unique advantages that this compound may offer in the synthesis of novel polymeric materials. Further experimental validation is necessary to fully elucidate the performance and properties of polymers derived from N-Phenyldiethanolamine diacetate.

References

  • J&K Scientific. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1. Available from: [Link]

  • ACS Chem. Sci. Cross-Linking Agents for Enhanced Performance of Thermosets Prepared via Frontal Ring-Opening Metathesis Polymerization. (2020-09-30). Available from: [Link]

  • MDPI. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. (2024-10-22). Available from: [Link]

  • Google Patents. JP2010077385A - Crosslinking agent, crosslinked polymer and their uses.
  • PubMed Central. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. Available from: [Link]

  • MDPI. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. (2021-06-09). Available from: [Link]

  • Pharmacompass. CAS 13349-82-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Polyurethane types, synthesis and applications-a review. (2016-11-24). Available from: [Link]

  • ResearchGate. Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free. Available from: [Link]

  • Google Patents. US9416218B2 - Methods for producing thermosetting epoxy resins.
  • ResearchGate. Has anyone successfully synthesized polyurethane with Isophorone diisocyanate (IPDI)?. (2014-09-11). Available from: [Link]

  • ResearchGate. Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. (2025-08-10). Available from: [Link]

  • ResearchGate. Synthesis of waterborne epoxy resin with diethanolamine-assisted succinimide for improving the strand integrity of polyimide filament. Available from: [Link]

  • PubMed. Impact of a heteroatom in a structure-activity relationship study on analogues of phenyl glycidyl ether (PGE) from epoxy resin systems. (2011-04-18). Available from: [Link]

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Application Notes & Protocols: N-Phenyldiethanolamine Diacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Phenyldiethanolamine diacetate emerges as a pivotal, yet often overlooked, intermediate in the intricate landscape of pharmaceutical synthesis. While its precursor, N-Phenyldiethanolamine (PDEA), is well-documented, the strategic application of the diacetate form offers significant advantages in multi-step synthetic routes. This guide elucidates the synthesis, application, and analysis of N-Phenyldiethanolamine diacetate, presenting it as a versatile protected intermediate. We will explore the causality behind protocol design, from the synthesis of the diacetate to its potential deployment in constructing complex Active Pharmaceutical Ingredients (APIs). The protocols herein are designed to be self-validating, supported by detailed analytical procedures and safety considerations, providing researchers and drug development professionals with a comprehensive framework for its utilization.

Introduction: The Strategic Importance of Acetyl Protection

In the synthesis of complex organic molecules, such as pharmaceuticals, the challenge often lies in achieving regioselectivity. Functional groups that are not involved in a particular reaction step must be temporarily masked or "protected" to prevent unwanted side reactions. N-Phenyldiethanolamine (PDEA) is a valuable building block, possessing two reactive hydroxyl groups and a nucleophilic tertiary amine, with an aromatic ring amenable to electrophilic substitution.[1][2]

The conversion of PDEA to N-Phenyldiethanolamine diacetate serves a critical strategic purpose: it protects the two hydroxyl groups as esters. This transformation is fundamental for two primary reasons:

  • Directing Further Reactions: With the hydroxyl groups protected, subsequent reactions can be directed specifically to other parts of the molecule, most commonly the phenyl ring, without interference from the acidic protons of the hydroxyls or their nucleophilic character.

  • Modulating Physicochemical Properties: Acetylation significantly increases the lipophilicity of the molecule. This change can be crucial for improving solubility in non-polar organic solvents used in subsequent steps and can be a key element in prodrug strategies where cleavage of the acetate groups in vivo releases the active diol.

This document provides a detailed exploration of the synthesis and application of this key intermediate.

Physicochemical & Safety Profile

Understanding the properties and hazards of the precursor is essential for handling both it and its derivatives. N-Phenyldiethanolamine is a white to off-white solid that is sensitive to air, light, and moisture.[1][3]

Physicochemical Data Comparison

The following table summarizes the known properties of the precursor, N-Phenyldiethanolamine, and the expected properties of its diacetate derivative.

PropertyN-Phenyldiethanolamine (PDEA)N-Phenyldiethanolamine Diacetate (Predicted)Rationale for Prediction
CAS Number 120-07-0[4]19249-34-4[5]-
Molecular Formula C₁₀H₁₅NO₂[4]C₁₄H₁₉NO₄[5]Addition of two acetyl groups (C₂H₂O).
Molecular Weight 181.23 g/mol [4]265.30 g/mol MW of PDEA + 2 * MW of (C₂H₂O).
Appearance White to brown crystalline mass[4]Colorless to pale yellow oil or low-melting solidEsterification typically eliminates crystal lattice structure.
Melting Point 56-58 °C[4]Lower than PDEALoss of intermolecular hydrogen bonding.
Boiling Point ~270 °C[4]Higher than PDEAIncreased molecular weight and van der Waals forces.
Water Solubility 45 g/L (20 °C)[4]Significantly lowerReplacement of polar -OH groups with non-polar ester groups.
LogP 0.63[4]> 1.5Increased lipophilicity from acetyl groups.
Safety & Handling

N-Phenyldiethanolamine is classified as hazardous, causing serious eye damage and potential skin irritation or allergic reactions.[6][7] Its diacetate derivative should be handled with similar, if not identical, precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a cool, dry, well-ventilated place below 30°C.[1][4] The container must be tightly sealed. It is sensitive to air, moisture, and light; storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][3]

Synthesis Protocol: N-Phenyldiethanolamine Diacetate

This protocol details the acetylation of N-Phenyldiethanolamine using acetic anhydride with a tertiary amine base as a catalyst and acid scavenger.

Rationale of Experimental Design
  • Reagent Choice: Acetic anhydride is a common, effective, and readily available acetylating agent.

  • Catalyst/Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used. Its role is twofold: it deprotonates the hydroxyl groups, increasing their nucleophilicity, and it neutralizes the acetic acid byproduct, driving the reaction to completion.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves the starting material and reagents well.

  • Temperature Control: The initial reaction is performed at 0 °C to control the exothermic reaction between the amine and acetic anhydride. Allowing the reaction to proceed to room temperature ensures completion.

  • Workup: The aqueous workup is designed to remove the catalyst, unreacted acetic anhydride (by hydrolysis), and the resulting salts, ensuring a pure product after solvent evaporation.

Step-by-Step Protocol
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Phenyldiethanolamine (10.0 g, 55.2 mmol).

  • Dissolution: Add 100 mL of dichloromethane (DCM) and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Base: Slowly add triethylamine (16.8 g, 23.1 mL, 165.6 mmol, 3.0 eq) to the cooled solution via a dropping funnel over 10 minutes.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (14.1 g, 13.0 mL, 138.0 mmol, 2.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Quenching: Carefully pour the reaction mixture into 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to quench excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of 1M HCl, 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, purify the resulting oil by column chromatography on silica gel to obtain pure N-Phenyldiethanolamine diacetate.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acetylation Reaction cluster_workup 3. Workup & Purification PDEA N-Phenyldiethanolamine in DCM IceBath Cool to 0 °C PDEA->IceBath Add_TEA Add Triethylamine IceBath->Add_TEA Add_Ac2O Add Acetic Anhydride Add_TEA->Add_Ac2O Stir Stir at RT (4-6h) Add_Ac2O->Stir TLC Monitor by TLC Stir->TLC Quench Quench with NaHCO₃ TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash (HCl, H₂O, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of N-Phenyldiethanolamine diacetate.

Application in Pharmaceutical Synthesis: A Protected Intermediate

The primary utility of N-Phenyldiethanolamine diacetate is as a stabilized precursor for further molecular elaboration. For instance, in the development of novel antiarrhythmic agents or other APIs, modification of the phenyl ring via electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is a common strategy. Performing these reactions on the unprotected diol would lead to competing reactions at the hydroxyl groups.

Conceptual Synthetic Pathway

The diagram below illustrates a conceptual pathway where the diacetate is used to enable selective functionalization of the aromatic ring, followed by deprotection to reveal the final diol product. This strategy is analogous to methods used for synthesizing complex APIs where multiple reactive sites must be differentiated.[9]

G PDEA N-Phenyldiethanolamine Diacetate N-Phenyldiethanolamine Diacetate (Protected) PDEA->Diacetate  Acetylation  (Protection) Functionalized Functionalized Intermediate Diacetate->Functionalized  Ring Functionalization  (e.g., Nitration) API Final API (Deprotected) Functionalized->API  Hydrolysis  (Deprotection)

Caption: Strategic use of diacetate as a protecting group in API synthesis.

Analytical Quality Control Protocols

Rigorous analytical control is necessary to ensure the purity of the starting material, monitor the reaction, and confirm the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[10][11]

HPLC Method for Reaction Monitoring and Purity Analysis

This reverse-phase HPLC method can distinguish the polar starting material from the non-polar product.

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating compounds with varying polarity.
Mobile Phase A Water + 0.1% Formic AcidProvides acidic pH for good peak shape of amines.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient Start at 10% B, ramp to 95% B over 15 minSeparates the polar PDEA (elutes early) from the non-polar diacetate (elutes later).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV at 254 nmThe phenyl ring provides strong UV absorbance.
Injection Volume 10 µLStandard volume.

Protocol:

  • Prepare samples by dissolving a small amount (~1 mg/mL) in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[10]

  • Inject onto the HPLC system and integrate the peak areas to determine purity and conversion.

GC-MS Method for Identity Confirmation

GC-MS is ideal for confirming the molecular weight of the final product and identifying any volatile impurities.

ParameterConditionRationale
Column Mid-polarity (e.g., DB-5, 30 m x 0.25 mm)[10]Good general-purpose column for separating a range of organic molecules.
Carrier Gas Helium at 1 mL/minInert carrier gas.
Injector Temp. 260 °CEnsures complete volatilization of the diacetate.
Oven Program 100 °C hold 2 min, ramp 15 °C/min to 280 °C, hold 5 minProvides separation between the diacetate and any lower-boiling impurities.
Detector Mass Spectrometer (MS)Provides mass fragmentation data to confirm the structure and molecular weight (265.3 g/mol ).

Protocol:

  • Prepare samples by dissolving a small amount (~1 mg/mL) in a volatile solvent like ethyl acetate.

  • Inject 1 µL into the GC-MS system.

  • Analyze the resulting total ion chromatogram and mass spectrum to confirm product identity. For amines, derivatization with an agent like BSTFA can sometimes improve peak shape, though it is less critical for the acetylated product.[10]

References

  • Safety Data Sheet: N-Phenyldiethanolamine. (2020). Chemos GmbH & Co.KG. [Link]

  • Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • N-Phenyldiethanolamine - SAFETY DATA SHEET. (2024). Penta Chemicals. [Link]

  • N-Phenyldiethanolamine diacetate. (n.d.). CHEMICAL POINT. [Link]

  • N-Phenyl diethanolamine. (n.d.). PubChem. [Link]

  • Production of diethanolamine derivatives and their intermediates. (1992).
  • Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. (n.d.). SciSpace. [Link]

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N-Phenyldiethanolamine diacetate reaction kinetics studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: N-Phenyldiethanolamine Diacetate: A Comprehensive Guide to Reaction Kinetics Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Phenyldiethanolamine diacetate is a diester of significant interest, potentially serving as a prodrug or a key intermediate in chemical synthesis. Understanding its stability and transformation rate is critical for applications in drug development, formulation science, and process chemistry. The hydrolysis of its ester groups is the primary degradation pathway, and quantifying the kinetics of this reaction provides essential data for predicting shelf-life, bioavailability, and reaction optimization. This document provides a robust theoretical framework and a detailed experimental protocol for studying the hydrolysis kinetics of N-Phenyldiethanolamine diacetate using High-Performance Liquid Chromatography (HPLC).

Scientific Foundation: The Rationale Behind the Study

The core of this investigation lies in the hydrolysis of the two ester linkages in N-Phenyldiethanolamine diacetate. Ester hydrolysis is a well-understood reaction, but its rate is highly dependent on factors such as pH, temperature, and solvent composition.[1] For a diester like our target molecule, the hydrolysis occurs in a stepwise manner, creating a monoacetate intermediate before yielding the final N-Phenyldiethanolamine product.

G Diacetate N-Phenyldiethanolamine Diacetate Monoacetate N-Phenyldiethanolamine Monoacetate (Intermediate) Diacetate->Monoacetate k1 (+ H2O, - Acetic Acid) Diol N-Phenyldiethanolamine (Final Product) Monoacetate->Diol k2 (+ H2O, - Acetic Acid)

This two-step process means we must resolve and quantify three distinct species over time: the starting diacetate, the monoacetate intermediate, and the final diol product. The reaction is typically catalyzed by acid or base. When conducted in an aqueous buffer where water is in vast excess, the reaction follows pseudo-first-order kinetics.[2] This simplifies the analysis, as the rate of disappearance of the reactant is directly proportional to its concentration. The primary goal of the protocol outlined below is to determine the rate constants, k1 and k2, which define the stability of the molecule under specific conditions.

The Analytical Cornerstone: HPLC Methodology

To monitor the reaction kinetics accurately, a reliable analytical method capable of separating and quantifying the reactant, intermediate, and product is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this application.

Why HPLC-UV is the Optimal Choice:

  • Specificity: A reversed-phase C18 column can effectively separate the three compounds based on their differing polarities. The diacetate is the most non-polar, while the final diol is the most polar.

  • Sensitivity: The phenyl group common to all three molecules is a strong chromophore, allowing for sensitive detection by a UV-Visible or Diode Array Detector (DAD).[3]

  • Quantification: The peak area from the chromatogram is directly proportional to the concentration of the analyte, enabling precise quantification against a standard curve.

A validated HPLC method is the foundation of a trustworthy kinetic study.[4] The protocol below is based on established principles for analyzing moderately polar aromatic amines and their derivatives.[3][5]

Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis

This protocol provides a self-validating workflow for determining the hydrolysis rate of N-Phenyldiethanolamine diacetate at a given pH and temperature.

Materials and Reagents
  • Analyte: N-Phenyldiethanolamine diacetate (synthesis grade, >98% purity)

  • Standards: N-Phenyldiethanolamine (analytical standard, >99% purity)

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/DAD detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Buffers: Phosphate or citrate buffer components to prepare a solution of the desired pH (e.g., pH 7.4 for physiological simulation).

  • Other: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

HPLC Method Setup and Calibration
  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of acetonitrile and a buffer (e.g., 40:60 ACN:20mM Phosphate Buffer). The exact ratio should be optimized to achieve good separation of the diacetate, monoacetate, and diol peaks within a reasonable runtime.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (maintain constant temperature for reproducibility)

    • Injection Volume: 10 µL

    • Detection Wavelength: Set to the absorbance maximum of N-Phenyldiethanolamine (approx. 240-250 nm, verify with a UV scan).

  • Standard Curve Generation:

    • Prepare a stock solution of N-Phenyldiethanolamine diacetate in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the kinetic run (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate and plot a graph of peak area versus concentration. This curve will be used to determine the concentration of the diacetate in the reaction samples.

Kinetic Run Procedure
  • Reaction Setup:

    • Pre-heat the reaction buffer (e.g., pH 7.4 phosphate buffer) to the desired temperature (e.g., 37 °C) in a temperature-controlled water bath or shaker.

    • Prepare a concentrated stock solution of N-Phenyldiethanolamine diacetate in a minimal amount of acetonitrile to ensure solubility.

  • Initiating the Reaction (t=0):

    • Add a small, precise volume of the diacetate stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 50 µg/mL). Ensure the final concentration of acetonitrile is low (<1%) to avoid altering the solvent properties.

    • Mix thoroughly and immediately withdraw the first sample (t=0).

  • Sampling Over Time:

    • Withdraw aliquots (e.g., 100 µL) of the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120, 240 minutes). The time points should be chosen to capture the initial rapid decay and the slower later stages of the reaction.

    • Quenching: Immediately transfer each aliquot into an autosampler vial containing an equal volume of cold acetonitrile. This action stops the hydrolysis and precipitates buffer salts.

  • Sample Analysis:

    • Filter the quenched samples through a 0.45 µm syringe filter if necessary.[3]

    • Analyze all samples by the calibrated HPLC method.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Calibrate HPLC with Diacetate Standard C Initiate Reaction (t=0) A->C B Prepare Reaction Buffer (pH & Temp Controlled) B->C D Withdraw Samples at Timed Intervals C->D Time E Quench Reaction (e.g., with cold ACN) D->E F Analyze Samples by HPLC E->F G Calculate Concentrations from Peak Areas F->G H Plot Kinetic Data & Determine Rate Constant (k) G->H

Data Analysis and Interpretation

The data from the HPLC analysis will consist of peak areas for the diacetate, monoacetate, and diol at each time point.

  • Concentration Calculation: Use the calibration curve to convert the peak area of N-Phenyldiethanolamine diacetate at each time point into its concentration ([A]).

  • Determining Reaction Order: To test for pseudo-first-order kinetics, plot the natural logarithm of the diacetate concentration (ln[A]) against time (t).

  • Calculating the Rate Constant: If the reaction is first-order, the plot of ln[A] vs. time will yield a straight line. The slope of this line is equal to the negative of the apparent rate constant (-k_obs). The half-life (t½) of the reaction can then be calculated using the formula: t½ = 0.693 / k_obs.

Sample Data Table
Time (min)Diacetate Peak Area[Diacetate] (µg/mL)ln([Diacetate])[Monoacetate] (Arbitrary Units)[Diol] (Arbitrary Units)
01,520,40050.03.9100
151,215,80040.03.69280,10015,200
30975,30032.13.47450,50045,800
60625,10020.63.03610,200150,300
120255,9008.42.13490,700410,600
24042,1001.40.33180,300755,100

Note: Concentrations for monoacetate and diol would require their own standards for absolute quantification.

Conclusion and Further Applications

This application note details a comprehensive and reliable method for studying the hydrolysis kinetics of N-Phenyldiethanolamine diacetate. By employing a validated HPLC-UV method, researchers can accurately determine reaction rates, which is fundamental for assessing the stability of pharmaceutical formulations, optimizing synthetic processes, and understanding the biotransformation of potential prodrugs.[6] Further studies could involve varying the pH and temperature to construct a complete stability profile or to calculate activation energy using the Arrhenius equation, providing deeper insights into the compound's chemical behavior.[7]

References

  • Title: Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature Source: Scribd URL: [Link]

  • Title: Kinetic studies in ester hydrolysis Source: Proceedings of the Indian Academy of Sciences - Section A URL: [Link]

  • Title: Kinetic studies in ester hydrolysis. Part VII. Solvent Influences Source: Proceedings of the Indian Academy of Sciences - Section A URL: [Link]

  • Title: Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature Source: Open Access Research Journal of Chemistry and Pharmacy URL: [Link]

  • Title: Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Kinetics of ester hydrolysis in concentrated acid Source: Accounts of Chemical Research URL: [Link]

  • Title: N-Phenyldiethanolamine diacetate Source: CHEMICAL POINT URL: [Link]

  • Title: N-Phenyl diethanolamine Source: PubChem URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PubMed Central URL: [Link]

  • Title: Applications in drug development Source: European Pharmaceutical Review URL: [Link]

Sources

Application Notes and Protocols: N-Phenyldiethanolamine Diacetate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Phenyldiethanolamine Diacetate in Polymer Chemistry

In the dynamic field of polymer science, the quest for novel crosslinking agents that offer enhanced performance, controlled reactivity, and improved material properties is perpetual. N-Phenyldiethanolamine diacetate emerges as a compound of interest, presenting a unique molecular architecture for researchers and formulators. While direct, extensive literature on its application as a primary crosslinking agent is nascent, a thorough understanding of its chemical nature, derived from its parent compound, N-Phenyldiethanolamine, allows us to delineate its potential roles and lay the groundwork for its innovative use.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It aims to provide a deep dive into the theoretical and practical aspects of utilizing N-Phenyldiethanolamine diacetate in crosslinking applications. We will explore its chemical properties, hypothesize its crosslinking mechanisms, and provide detailed protocols based on the well-established chemistry of its parent amine, thereby offering a scientifically grounded starting point for your research and development endeavors.

Compound Profile: N-Phenyldiethanolamine Diacetate

N-Phenyldiethanolamine diacetate, with the CAS number 19249-34-4, is the acetylated derivative of N-Phenyldiethanolamine.[1][2] The acetylation of the hydroxyl groups introduces ester functionalities, which significantly alters the molecule's polarity, solubility, and reactivity compared to its precursor.

PropertyValueSource
CAS Number 19249-34-4[1][2]
Molecular Formula C14H19NO4[1]
Molecular Weight 265.305 g/mol [1]
Density 1.136 g/cm³[1]
Boiling Point 372.3°C at 760 mmHg[1]
Flash Point 179°C[1]
Refractive Index 1.528[1]

The presence of the tertiary amine and the two acetate groups are the key functional sites that dictate its role in polymer chemistry.

The Mechanistic Cornerstone: Insights from N-Phenyldiethanolamine

To appreciate the potential of the diacetate, we must first understand the well-documented role of its parent compound, N-Phenyldiethanolamine (PDEA). PDEA is widely recognized as a highly effective accelerator in the free-radical curing of polyester and vinyl ester resins.[3][4]

The Role of Tertiary Amines in Redox Initiation

In these systems, curing is typically initiated by a peroxide, such as benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP). However, at ambient temperatures, the decomposition of these peroxides into reactive free radicals is often too slow for practical applications. This is where amine accelerators like PDEA play a crucial role.

The tertiary amine in PDEA acts as a reducing agent in a redox reaction with the peroxide. This reaction significantly lowers the activation energy for the homolytic cleavage of the peroxide's O-O bond, leading to a rapid generation of free radicals. These radicals then initiate the polymerization and crosslinking of the resin monomers.

N-Phenyldiethanolamine Diacetate: A Latent Accelerator and Crosslinker?

The diacetate derivative can be conceptualized as a "protected" or "latent" form of PDEA. The acetate groups may offer several advantages in a formulation:

  • Controlled Reactivity: The ester groups may sterically hinder the tertiary amine, potentially slowing down its reaction with peroxides and providing a longer pot life or a more controlled curing profile.

  • Modified Solubility: The increased lipophilicity of the diacetate compared to the diol could improve its compatibility with certain resin systems.

  • Dual Functionality: Post-curing, the acetate groups could potentially be hydrolyzed, yielding hydroxyl groups that can participate in secondary crosslinking reactions, such as isocyanate or esterification reactions, thereby enhancing the polymer network's density and properties.

Proposed Crosslinking and Curing Mechanisms

Below are the hypothesized mechanisms by which N-Phenyldiethanolamine diacetate could function as a crosslinking agent, primarily in the context of vinyl ester and polyester resins.

Mechanism 1: Amine-Accelerated Radical Polymerization

This mechanism mirrors the action of the parent amine.

G cluster_0 Initiation cluster_1 Propagation & Crosslinking Peroxide Peroxide (R-O-O-R) Radical Free Radicals (2 R-O•) Peroxide->Radical Diacetate N-Phenyldiethanolamine Diacetate Diacetate->Peroxide Redox Reaction Monomer Resin Monomers (e.g., Vinyl Esters) Radical->Monomer Polymer Growing Polymer Chains Monomer->Polymer Crosslinked Crosslinked Polymer Network Polymer->Crosslinked

Caption: Amine-accelerated free radical generation workflow.

Mechanism 2: Hydrolysis-Induced Secondary Crosslinking

In this proposed two-stage mechanism, the diacetate first acts as an accelerator. Subsequently, under specific conditions (e.g., presence of moisture and/or catalyst), the acetate groups hydrolyze to reveal hydroxyl functionalities.

G cluster_0 Primary Curing cluster_1 Secondary Crosslinking Primary Amine-Accelerated Radical Polymerization Hydrolysis Hydrolysis of Acetate Groups (in presence of H₂O) Primary->Hydrolysis Diol Formation of N-Phenyldiethanolamine within the polymer matrix Hydrolysis->Diol Secondary_Rxn Reaction of Hydroxyl Groups (e.g., with isocyanates, anhydrides) Diol->Secondary_Rxn Enhanced_Network Denser Crosslinked Network Secondary_Rxn->Enhanced_Network

Caption: Proposed two-stage curing and crosslinking process.

Experimental Protocols: A Starting Point for Investigation

The following protocols are designed as a foundational guide for evaluating N-Phenyldiethanolamine diacetate in a typical vinyl ester resin system. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Evaluation as a Curing Accelerator

Objective: To determine the efficacy of N-Phenyldiethanolamine diacetate as a room temperature accelerator for the curing of a vinyl ester resin initiated by benzoyl peroxide (BPO).

Materials:

  • Vinyl ester resin in styrene

  • N-Phenyldiethanolamine diacetate

  • Benzoyl peroxide (BPO), 50% paste in a suitable plasticizer

  • Control accelerator: N,N-Dimethylaniline (DMA)

  • Disposable mixing cups and stirring rods

  • Thermocouple or digital thermometer

Procedure:

  • Preparation of Accelerator Solutions:

    • Prepare a 10% (w/w) solution of N-Phenyldiethanolamine diacetate in a compatible solvent (e.g., styrene or a portion of the vinyl ester resin).

    • Prepare a 10% (w/w) solution of the control accelerator, DMA.

  • Resin Formulation:

    • For each formulation, weigh 100 g of vinyl ester resin into a mixing cup.

    • Add the accelerator solution according to the table below. Mix thoroughly for 2 minutes.

FormulationAcceleratorAccelerator Level (phr)BPO (50% paste) (phr)
A (Control) N,N-Dimethylaniline (10% soln)0.52.0
B (Test) N-Phenyldiethanolamine diacetate (10% soln)0.52.0
C (Test) N-Phenyldiethanolamine diacetate (10% soln)1.02.0
D (Test) N-Phenyldiethanolamine diacetate (10% soln)1.52.0

phr = parts per hundred resin

  • Initiation and Monitoring:

    • Add the specified amount of BPO paste to each formulation.

    • Start a stopwatch immediately upon adding the BPO and mix vigorously for 1 minute.

    • Insert a thermocouple into the center of the resin mass.

    • Record the following:

      • Gel Time: The time from BPO addition until the resin becomes gelatinous and no longer flows.

      • Cure Time: The time from BPO addition to peak exotherm.

      • Peak Exotherm: The maximum temperature reached during curing.

Expected Outcome and Interpretation:

By comparing the gel time, cure time, and peak exotherm of the test formulations (B, C, D) to the control (A), you can assess the relative accelerating power of N-Phenyldiethanolamine diacetate. A longer gel time may indicate a more controlled reaction, a desirable feature in many applications.

Protocol 2: Assessment of Post-Cured Material Properties

Objective: To evaluate the mechanical properties of the cured vinyl ester resin to infer the crosslinking efficiency.

Materials:

  • Cured samples from Protocol 1

  • Molds for preparing specimens for mechanical testing (e.g., for tensile strength, flexural strength)

  • Universal testing machine

  • Hardness tester (e.g., Shore D)

Procedure:

  • Specimen Preparation:

    • Cast the catalyzed resin from Protocol 1 into appropriate molds.

    • Allow the samples to cure at room temperature for 24 hours, followed by a post-cure at a moderately elevated temperature (e.g., 80°C for 3 hours) to ensure complete reaction.

  • Mechanical Testing:

    • Perform tensile strength and modulus testing according to ASTM D638.

    • Perform flexural strength and modulus testing according to ASTM D790.

    • Measure the Shore D hardness according to ASTM D2240.

Data Interpretation:

Higher tensile strength, flexural strength, and hardness values in the samples cured with N-Phenyldiethanolamine diacetate, particularly at higher concentrations, may suggest that it contributes to the crosslink density, either through a more efficient primary cure or through secondary crosslinking mechanisms.

Applications in Drug Development and Beyond

While the primary discussion has centered on industrial polymer systems, the unique chemistry of N-Phenyldiethanolamine diacetate opens avenues in more specialized fields:

  • Drug Delivery: The diacetate could be incorporated into biodegradable polymers like poly(ester-amide)s.[5] Its potential for a two-stage reaction could be exploited for controlled-release hydrogels. The initial amine-accelerated curing could form the hydrogel matrix, while the subsequent slow hydrolysis of the acetate groups could alter the matrix's hydrophilicity and degradation profile over time, modulating drug release.

  • Dental Composites: Amine accelerators are crucial components in dental restorative materials. The controlled reactivity of the diacetate could be advantageous in light-cured dental composites, potentially improving the working time and reducing polymerization shrinkage stress by delaying the gel point.[4]

  • Advanced Coatings and Adhesives: In high-performance coatings, the potential for secondary crosslinking could be leveraged to create tougher, more chemically resistant films.

Conclusion: A Call for Further Investigation

N-Phenyldiethanolamine diacetate stands as a promising but underexplored molecule in the realm of crosslinking chemistry. While its direct application data is limited, a robust understanding of its parent compound's role as a potent amine accelerator provides a strong foundation for its investigation. The hypotheses presented herein—of controlled reactivity and dual-functionality—offer compelling reasons for its evaluation in a variety of polymer systems. The provided protocols are intended to be a starting point for the enterprising researcher to unlock the full potential of this intriguing compound.

References

  • N-Phenyldiethanolamine diacetate. CHEMICAL POINT. Available from: [Link]

  • Polymers based on diisoalkenylarenes and uses thereof. Google Patents.
  • Amine Accelerated Vinyl ester Resins. Poliya. Available from: [Link]

  • A new fluorinated urethane dimethacrylate with carboxylic groups for use in dental adhesive compositions. PubMed. Available from: [Link]

  • Vinyl ester resin compositions. Google Patents.
  • Vinyl Ester Resins. Polres Polyester. Available from: [Link]

  • Toughened Vinyl Ester Resin Reinforced with Natural Flax Fabrics. MDPI. Available from: [Link]

  • Effects of crosslinker density on the polymer network structure in poly-N,N-dimethylacrylamide hydrogels. ResearchGate. Available from: [Link]

  • A new fluorinated urethane dimethacrylate with carboxylic groups for use in dental adhesive compositions. ResearchGate. Available from: [Link]

  • Polyester Resin in Premium Quality. R&G Faserverbundwerkstoffe GmbH. Available from: [Link]

  • b-Methyl-d-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior. ACS Publications. Available from: [Link]

  • Chemical and Structural Assessment of New Dental Composites with Graphene Exposed to Staining Agents. MDPI. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Phenyldiethanolamine Diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. The content is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction for the synthesis of N-Phenyldiethanolamine Diacetate?

The synthesis involves the acetylation of N-Phenyldiethanolamine, which is an esterification reaction. The two hydroxyl (-OH) groups of N-Phenyldiethanolamine react with an acetylating agent, typically acetic anhydride, to form ester linkages.

  • Reactants: N-Phenyldiethanolamine and Acetic Anhydride.

  • Product: N-Phenyldiethanolamine Diacetate.

  • Byproduct: Acetic Acid.

The reaction is often carried out in the presence of a catalyst or under conditions that drive the reaction to completion.

Q2: What are the most common reagents and catalysts for this synthesis?

The standard reagents are N-Phenyldiethanolamine and acetic anhydride. While this reaction can proceed without a catalyst, especially with heating, catalysts are sometimes employed to increase the reaction rate.[1] In some protocols for analogous reactions, a basic catalyst like pyridine or a tertiary amine can be used to scavenge the acetic acid byproduct. However, for acetylation with acetic anhydride, often no additional catalyst is needed.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).

  • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (N-Phenyldiethanolamine).

  • Analysis: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What is the expected yield for this synthesis?

The yield of esterification reactions can be variable and is highly dependent on the reaction conditions.[2][3] With optimized conditions, such as proper temperature control and use of pure reagents, yields for acetylation reactions can be quite high, often exceeding 80-90%. However, factors like the presence of water or procedural losses during workup can significantly lower the yield.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the root causes and actionable solutions.

Problem Category: Low or No Product Yield

Q5: My reaction has run for the prescribed time, but TLC analysis shows a significant amount of unreacted starting material. What could be the issue?

Several factors can lead to an incomplete reaction or low conversion rates.[2]

  • Cause 1: Insufficient Reagent: The molar ratio of the acetylating agent to the diol is crucial. Acetic anhydride is often used in excess to ensure the complete conversion of N-Phenyldiethanolamine.

    • Solution: Ensure you are using at least two molar equivalents of acetic anhydride for every one equivalent of N-Phenyldiethanolamine, as there are two hydroxyl groups to be acetylated. An excess is often recommended.

  • Cause 2: Low Reaction Temperature: The rate of esterification is temperature-dependent.[2] If the temperature is too low, the reaction may proceed very slowly.

    • Solution: The reaction is often performed at elevated temperatures (e.g., 60°C or under reflux) to ensure a reasonable reaction rate.[1] Consider increasing the temperature of the reaction mixture, monitoring by TLC to observe any changes.

  • Cause 3: Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water to form acetic acid. This will consume your reagent and prevent it from reacting with the alcohol.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous grade solvents and ensure your N-Phenyldiethanolamine starting material is dry.[2]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low product yield.

Problem Category: Impure Product

Q6: My final product is an oil or discolored solid. How can I purify it?

A common reason for an oily or impure product is the presence of unreacted starting materials or byproducts.

  • Purification Method 1: Recrystallization: If the product is a solid, recrystallization is often the best method for purification.

    • Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for esters include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Purification Method 2: Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel column chromatography is a reliable alternative.[4]

    • Eluent System: A typical mobile phase would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate). The ratio is optimized using TLC to achieve good separation between the product and impurities.

Q7: My NMR spectrum shows unexpected peaks. What are the likely impurities?

  • Impurity 1: Unreacted N-Phenyldiethanolamine: The presence of the starting material is indicated by the characteristic peaks of the diol. You will see a broad peak for the -OH protons and the corresponding signals for the methylene groups adjacent to the hydroxyls.

  • Impurity 2: Mono-acetylated Product: If the reaction did not go to completion, you might have the mono-acetylated intermediate. The NMR spectrum would be more complex, showing signals for both an acetylated (-OCH2CH2OAc) and a non-acetylated (-OCH2CH2OH) arm.

  • Impurity 3: Acetic Acid/Anhydride: Residual acetic anhydride or the acetic acid byproduct may be present. These will show characteristic singlets in the 1H NMR spectrum (around 2.1 ppm for the anhydride and a broader peak for the acid).

    • Solution: These acidic impurities can usually be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.

Experimental Protocols & Data

Protocol: Synthesis of N-Phenyldiethanolamine Diacetate

This is a general procedure and may require optimization based on laboratory conditions and scale.

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Phenyldiethanolamine (1.0 eq).

  • Reagent Addition: Add acetic anhydride (2.2 - 3.0 eq).

  • Reaction: Heat the mixture in an oil bath at 60-80°C for 2-4 hours. Monitor the reaction's completion by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation: Reagent Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsMoles (for 10g scale)Amount (for 10g scale)
N-Phenyldiethanolamine181.231.00.05510.0 g
Acetic Anhydride102.092.50.13814.1 g (13.0 mL)
Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack Diol N-Phenyldiethanolamine (R-OH) Intermediate Protonated Intermediate Diol->Intermediate Attacks Carbonyl C AcAn Acetic Anhydride (Ac₂O) AcAn->Intermediate Product Ester Product (R-OAc) Intermediate->Product Byproduct Acetic Acid (AcOH) Intermediate->Byproduct

Caption: Simplified mechanism of acetylation.

Safety Precautions

  • N-Phenyldiethanolamine: May cause an allergic skin reaction and causes serious eye damage.[5][6][7] It is harmful if swallowed.[6]

  • Acetic Anhydride: Is corrosive and causes severe skin burns and eye damage. It is also flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[8]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

This guide is intended for informational purposes and should be used in conjunction with established laboratory safety protocols and a thorough literature review.

References

  • Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification.
  • ChemicalBook. (n.d.). N-Phenyldiethanolamine | 120-07-0.
  • Filo. (2025). What are possible sources of error in an esterification lab?
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
  • Esterification Lab Answers. (n.d.).
  • ChemicalBook. (n.d.). N-Phenyldiethanolamine synthesis.
  • Penta s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Phenyldiethanolamine.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • JoVE. (2020). Video: Esterification - Prep.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Guidechem. (n.d.). N-Phenyldiethanolamine 120-07-0 wiki.
  • PubChem. (n.d.). N-Phenyl diethanolamine.
  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.
  • ChemicalBook. (n.d.). N-Phenyldiethanolamine(120-07-0) 1H NMR spectrum.
  • Chemical Point. (n.d.). N-Phenyldiethanolamine diacetate.
  • Sigma-Aldrich. (n.d.). N-Phenyldiethanolamine 97%.
  • CymitQuimica. (n.d.). CAS 120-07-0: N-Phenyldiethanolamine.
  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949–967.
  • ChemicalBook. (n.d.). N,N'-Dibenzyl ethylenediamine diacetate(122-75-8) 1H NMR spectrum.
  • Mondstar. (2025). How to suppress the side reactions in the synthesis of N - Methyldiethanolamine?

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Technical Support Center: Optimizing Reaction Conditions for N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-Phenyldiethanolamine diacetate. We will move beyond simple protocols to explain the causality behind experimental choices, offering a framework for systematic optimization and troubleshooting.

Section 1: Reaction Fundamentals

N-Phenyldiethanolamine diacetate is synthesized via the esterification of N-Phenyldiethanolamine. This reaction involves the acylation of the two primary hydroxyl groups. The choice of acetylating agent, catalyst, and solvent system is critical for achieving high yield and purity.

The general transformation is an acid-catalyzed or base-mediated esterification. Understanding the mechanism is key to troubleshooting. The tertiary amine functionality within the N-Phenyldiethanolamine starting material can act as a built-in base catalyst or be protonated by strong acid catalysts, influencing reactivity.

Reaction_Scheme N_PDA N-Phenyldiethanolamine plus1 + N_PDA->plus1 Ac2O Acetic Anhydride (or Acetyl Chloride) Diacetate N-Phenyldiethanolamine Diacetate Ac2O->Diacetate Catalyst Solvent, Temp plus2 + Diacetate->plus2 Byproduct Acetic Acid (or HCl) plus1->Ac2O plus2->Byproduct

Caption: General reaction scheme for the synthesis of N-Phenyldiethanolamine diacetate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best acetylating agents for this synthesis, and what are their trade-offs?

A1: The two most common acetylating agents are Acetic Anhydride (Ac₂O) and Acetyl Chloride (AcCl).

  • Acetic Anhydride (Ac₂O): This is generally the preferred reagent. It is less volatile and corrosive than AcCl. The reaction byproduct is acetic acid, which is less aggressive and easier to handle than the hydrochloric acid (HCl) generated from AcCl. However, Ac₂O is less reactive and may require a catalyst or higher temperatures to achieve full conversion.

  • Acetyl Chloride (AcCl): This is a highly reactive agent that can often drive the reaction to completion without a catalyst at lower temperatures. The major drawback is the production of stoichiometric amounts of HCl gas. This strong acid can protonate the tertiary amine of the product, potentially leading to side reactions or complicating the work-up. An external base (like triethylamine or pyridine) is typically required to scavenge the HCl.

Q2: What is the role of a catalyst, and which types are effective?

A2: A catalyst accelerates the rate of esterification, which can be slow otherwise, especially with acetic anhydride.

  • Acid Catalysts (e.g., H₂SO₄, p-TsOH): These protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. However, strong acids can also protonate the N-phenyl tertiary amine, potentially deactivating it or leading to undesired side reactions. Use in catalytic amounts only (0.1-1 mol%).

  • Base Catalysts (e.g., Pyridine, DMAP): 4-Dimethylaminopyridine (DMAP) is an exceptionally effective acylation catalyst. It acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate. Pyridine can be used as both a catalyst and a solvent/acid scavenger. These are often used when the substrate is sensitive to strong acids.

  • Metal-Based Catalysts: While common in polyester synthesis, catalysts like titanium or zinc compounds can also be effective for esterification.[1][2] Divalent zinc catalysts, for instance, have been shown to improve esterification reaction times for alkanolamines.[2]

Q3: How should I select an appropriate solvent?

A3: The solvent should be inert to the reaction conditions and capable of dissolving the starting material.

  • Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Toluene are excellent choices. They are inert and facilitate easy work-up.

  • Basic Solvents: Pyridine can serve as both the solvent and a base catalyst/acid scavenger, which is particularly useful when using acetyl chloride.

  • Avoid Protic Solvents: Alcohols or water will compete with the N-phenyldiethanolamine in the reaction, leading to byproduct formation and reduced yield.

Q4: How can I effectively monitor the reaction's progress?

A4: Monitoring is crucial to prevent the formation of byproducts from over-heating or extended reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against the N-phenyldiethanolamine starting material. The product, being more nonpolar, will have a higher Rf value. The disappearance of the starting material spot indicates completion. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction mixture, allowing you to track the consumption of starting material and the formation of the mono- and di-acetate products over time.

Section 3: Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

  • Question: "My reaction has stalled. TLC/GC analysis shows a mixture of starting material, the mono-acetate intermediate, and the desired di-acetate product. How can I drive the reaction to completion?"

  • Answer: This is a common issue stemming from insufficient reactivity. Here are the parameters to investigate, moving from the simplest to the more complex adjustments.

    • Stoichiometry of Acetylating Agent: The hydroxyl groups are the reactive sites. Ensure you are using at least 2.0 equivalents of the acetylating agent. An excess (e.g., 2.2 to 2.5 equivalents) can help drive the equilibrium towards the product, especially for the second, often slower, esterification step.

    • Catalyst Activity: If using a catalyst, it may be inactive or insufficient.

      • Acid Catalyst: Ensure it is fresh and anhydrous.

      • DMAP: This catalyst is highly effective but should be used in catalytic amounts (1-5 mol%). Ensure it has not degraded.

    • Reaction Temperature: Esterification is temperature-dependent. If running at room temperature, consider gently heating the reaction to 35-50°C. Monitor by TLC to ensure heating does not introduce new impurity spots.

    • Reaction Time: Some reactions are simply slow. If there is evidence of product formation but starting material remains, extend the reaction time and continue to monitor every few hours.

ParameterStandard RangeOptimization Strategy
Acetylating Agent (eq.) 2.1 - 2.5Increase to 3.0 eq. if mono-acetate persists.
Catalyst (DMAP, mol%) 1 - 5%Use 5 mol% for sluggish reactions. Ensure it is dry.
Temperature (°C) 25 - 50°CIncrease temperature in 10°C increments.
Time (hours) 4 - 24hAllow reaction to proceed for 24h before concluding it has stalled.

Problem 2: Product Degradation or Formation of Colored Impurities

  • Question: "My reaction mixture and final isolated product are dark yellow or brown. What causes this discoloration and how can I prevent it?"

  • Answer: Discoloration is typically a sign of side reactions or degradation, often linked to the aniline core of the molecule.

    • Excessive Heat: The N-phenyl group can be susceptible to oxidation, especially at high temperatures. Avoid temperatures above 60-70°C unless necessary. If heating is required, do so under an inert atmosphere.

    • Strong Acid: Aggressive acidic conditions, particularly from HCl generated by acetyl chloride, can lead to degradation. If using AcCl, ensure an efficient acid scavenger like triethylamine or pyridine is present.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side reactions, especially if the reaction requires heating or is expected to run for a long time.

    • Purification: Sometimes, color is due to minor, highly colored byproducts. Purification via activated carbon treatment or column chromatography can often yield a colorless product.

Problem 3: Difficulties in Product Purification

  • Question: "I am struggling to separate my diacetate product from residual starting material, mono-acetate, and acetic acid after the reaction. What is the most effective work-up and purification strategy?"

  • Answer: A systematic work-up procedure is critical for obtaining a pure product.

    • Quenching: First, neutralize any remaining acetylating agent. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to the cooled reaction mixture until gas evolution ceases. This will also neutralize acidic byproducts like acetic acid or HCl.

    • Aqueous Wash: Perform a liquid-liquid extraction. Extract your product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (to remove residual acid).

      • Water (to remove water-soluble impurities).

      • Brine (saturated NaCl solution) to initiate the drying process.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Final Purification:

      • Column Chromatography: This is the most robust method for separating compounds with different polarities. The diacetate is the least polar, followed by the mono-acetate, with the starting N-phenyldiethanolamine being the most polar. A silica gel column with a gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity) should provide excellent separation.

      • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective final purification step.

Section 4: Validated Baseline Experimental Protocol

This protocol provides a reliable starting point for synthesis. Researchers should adapt it based on their observations and analytical results.

Materials:

  • N-Phenyldiethanolamine (1.0 eq.)

  • Acetic Anhydride (2.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve N-Phenyldiethanolamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Add DMAP to the solution and stir until dissolved.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture back to 0°C.

  • Slowly quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid via silica gel column chromatography.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dissolve N-PDA & DMAP in anhydrous DCM inert 2. Establish N2 Atmosphere & Cool to 0°C prep->inert addition 3. Add Acetic Anhydride Dropwise inert->addition react 4. Warm to RT & Monitor by TLC addition->react quench 5. Quench with NaHCO3 react->quench extract 6. Extract with DCM & Wash with Brine quench->extract dry 7. Dry (MgSO4) & Concentrate extract->dry purify 8. Purify via Chromatography dry->purify

Caption: Standard experimental workflow for N-Phenyldiethanolamine diacetate synthesis.

Section 5: Troubleshooting Logic Flowchart

Use this flowchart to systematically diagnose and resolve common issues encountered during the synthesis.

Troubleshooting start Reaction Outcome Unsatisfactory problem_check What is the primary issue? start->problem_check low_yield Low Yield / Incomplete Reaction problem_check->low_yield Low Yield impurity Product is Impure (Colored/Byproducts) problem_check->impurity Impurities cause_yield Check Potential Causes low_yield->cause_yield cause_impurity Check Potential Causes impurity->cause_impurity sol_yield_1 Increase Ac2O Stoichiometry (>2.2 eq.) cause_yield->sol_yield_1 Stoichiometry? sol_yield_2 Increase Temperature (e.g., to 40°C) cause_yield->sol_yield_2 Temperature? sol_yield_3 Add/Check Catalyst (e.g., 5 mol% DMAP) cause_yield->sol_yield_3 Catalysis? sol_impurity_1 Run under N2 Atmosphere cause_impurity->sol_impurity_1 Oxidation? sol_impurity_2 Reduce Reaction Temperature cause_impurity->sol_impurity_2 Degradation? sol_impurity_3 Improve Work-up (Washing Steps) cause_impurity->sol_impurity_3 Work-up? sol_impurity_4 Optimize Chromatography cause_impurity->sol_impurity_4 Purification?

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • N-Phenyldiethanolamine Diacetate Product Information. CHEMICAL POINT. Available at: [Link]

  • Patton, J. et al. (2005). Esterification catalyst and process therewith. Google Patents (US20050215425A1).
  • Besse, M. et al. (2014). Catalyst for esteramine production. Google Patents (US8692005B2).

Sources

Technical Support Center: N-Phenyldiethanolamine Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenyldiethanolamine Diacetate. As a key intermediate in various chemical and pharmaceutical applications, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a particular focus on the identification and mitigation of byproducts. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete conversion to N-Phenyldiethanolamine Diacetate?

A1: The most frequent cause of incomplete conversion is insufficient acetylation, leading to the presence of N-Phenyldiethanolamine Monoacetate and unreacted N-Phenyldiethanolamine in the final product. This can be attributed to several factors:

  • Stoichiometry of the Acetylating Agent: An inadequate amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) will result in a partially acetylated product. It is crucial to use a molar excess of the acetylating agent to drive the reaction to completion.

  • Reaction Time and Temperature: The kinetics of the second acetylation are often slower than the first. Insufficient reaction time or a temperature that is too low may not provide the necessary energy to overcome the activation barrier for the diacetylation.

  • Catalyst Activity: If a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), is used, its effectiveness can be compromised by impurities or degradation, leading to a sluggish reaction.

Q2: I've observed a strong smell of vinegar (acetic acid) in my final product. What is the cause and how can I prevent it?

A2: The presence of acetic acid is a common issue and is almost always due to the hydrolysis of the acetylating agent, typically acetic anhydride[1][2]. This occurs when water is present in the reaction mixture.

Causality: Acetic anhydride readily reacts with water to form two equivalents of acetic acid. This not only consumes the acetylating agent, reducing the yield of the desired diacetate, but also introduces an impurity that can be difficult to remove.

Prevention:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled over an appropriate drying agent.

  • Starting Material Purity: Ensure the N-Phenyldiethanolamine starting material is dry. If necessary, it can be dried under vacuum prior to use.

Q3: My purified product shows an unexpected peak in the HPLC analysis. What could it be?

A3: An unexpected peak could be one of several byproducts. The most likely candidates, besides the monoacetate and starting material, include:

  • Degradation Products: If the reaction or purification was conducted at elevated temperatures, thermal degradation of the starting material or product may have occurred.

  • Byproducts from the Acetylating Agent: Besides acetic acid, other impurities may arise from the acetylating agent itself, especially if it is of low purity.

  • Side Reactions with the Amine: While the tertiary amine of N-Phenyldiethanolamine is generally stable under acetylation conditions, side reactions can occur under forcing conditions, though this is less common.

A systematic approach to identification, including techniques like LC-MS or GC-MS, is recommended to determine the exact nature of the impurity.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of N-Phenyldiethanolamine Diacetate.

Issue 1: Low Yield of N-Phenyldiethanolamine Diacetate
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Increase Molar Excess of Acetylating Agent: Use a 2.5 to 3-fold molar excess of acetic anhydride. 2. Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material and monoacetate are no longer observed. 3. Increase Reaction Temperature: Gradually increase the temperature, monitoring for any signs of degradation.A higher concentration of the acetylating agent will favor the forward reaction according to Le Chatelier's principle. The diacetylation is a sequential reaction, and the second step may require more forcing conditions.
Hydrolysis of Acetylating Agent 1. Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas. 2. Use Anhydrous Solvents: Employ freshly opened or distilled anhydrous solvents.Water will compete with the hydroxyl groups of N-Phenyldiethanolamine for the acetylating agent, leading to the formation of acetic acid and reducing the overall yield[2].
Product Loss During Workup 1. Optimize Extraction pH: Ensure the aqueous layer is at an appropriate pH to minimize the solubility of the diacetate. 2. Perform Multiple Extractions: Use several smaller volume extractions with an appropriate organic solvent rather than one large volume extraction.The solubility of the product in the aqueous phase can be pH-dependent. Multiple extractions are more efficient at recovering the product from the aqueous phase.
Issue 2: Presence of N-Phenyldiethanolamine Monoacetate in the Final Product
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Acetylation 1. Review Stoichiometry: Ensure a sufficient molar excess of the acetylating agent is used. 2. Optimize Reaction Conditions: Increase reaction time and/or temperature. 3. Catalyst Check: If using a catalyst, ensure its purity and activity. A fresh batch may be required.The monoacetate is an intermediate in the reaction. Its presence indicates that the reaction has not proceeded to completion.
Steric Hindrance 1. Consider a More Reactive Acetylating Agent: If using acetic anhydride, consider acetyl chloride (with appropriate safety precautions). 2. Use a More Effective Catalyst: A catalytic amount of DMAP can significantly accelerate the acetylation of sterically hindered alcohols.While not severely hindered, the second hydroxyl group may be less accessible. A more reactive electrophile or a more potent catalyst can overcome this.
Issue 3: Product Discoloration (Yellow to Brown)
Potential Cause Troubleshooting Steps Scientific Rationale
Thermal Degradation 1. Lower Reaction/Distillation Temperature: Conduct the reaction at the lowest effective temperature. If purification is by distillation, use vacuum distillation to lower the boiling point.Aromatic amines and their derivatives can be susceptible to oxidation and degradation at elevated temperatures, leading to colored impurities[3].
Impurities in Starting Material 1. Purify Starting Material: Recrystallize or distill the N-Phenyldiethanolamine before use.Impurities in the starting material can carry through the reaction or catalyze degradation pathways.
Air Oxidation 1. Maintain an Inert Atmosphere: Conduct the reaction and any subsequent heating steps under a nitrogen or argon atmosphere.The aromatic amine moiety can be sensitive to air oxidation, which can produce colored byproducts.

Part 3: Experimental Protocols and Visualization

Protocol 1: Synthesis of N-Phenyldiethanolamine Diacetate
  • To a solution of N-Phenyldiethanolamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or ethyl acetate) in a flame-dried round-bottom flask under an inert atmosphere, add a suitable base (e.g., triethylamine, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or vacuum distillation.

Diagram 1: Synthesis Pathway and Common Byproducts

Synthesis_Byproducts NPDEA N-Phenyldiethanolamine Monoacetate N-Phenyldiethanolamine Monoacetate NPDEA->Monoacetate 1 eq. Ac₂O Unreacted Unreacted N-Phenyldiethanolamine NPDEA->Unreacted Ac2O Acetic Anhydride AceticAcid Acetic Acid Ac2O->AceticAcid + H₂O (Hydrolysis) Diacetate N-Phenyldiethanolamine Diacetate (Desired Product) Monoacetate->Diacetate 1 eq. Ac₂O caption Synthesis pathway and common byproducts.

Caption: Synthesis pathway and common byproducts.

Protocol 2: Analytical Method for Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow cluster_reaction_params Reaction Parameters cluster_reagent_params Reagent Parameters cluster_workup_params Workup & Purification start Problem Identified (e.g., Low Yield, Impurities) check_reaction Review Reaction Conditions start->check_reaction check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents check_workup Examine Workup & Purification start->check_workup temp Temperature check_reaction->temp time Time check_reaction->time atmosphere Atmosphere check_reaction->atmosphere acetylating_agent Acetylating Agent (Excess?) check_reagents->acetylating_agent solvent Solvent (Anhydrous?) check_reagents->solvent starting_material Starting Material (Dry?) check_reagents->starting_material extraction Extraction Efficiency check_workup->extraction purification_method Purification Method (Column, Distillation) check_workup->purification_method solution Implement Corrective Actions & Re-run temp->solution time->solution atmosphere->solution acetylating_agent->solution solvent->solution starting_material->solution extraction->solution purification_method->solution caption A logical workflow for troubleshooting.

Caption: A logical workflow for troubleshooting.

References

  • Janssen, H. J., Haydel, C. H., & Greathouse, L. H. (1957). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Industrial & Engineering Chemistry, 49(2), 197-199. [Link]

  • Edwards, R. L., & Neville, G. A. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(1), 16-20. [Link]

  • Wikipedia. (n.d.). Acetic anhydride. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Kosswig, K. (2000). Alcohols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Davis, G. W., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(1), 53. [Link]

Sources

Technical Support Center: Purification of N-Phenyldiethanolamine Diacetate (NPDA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Phenyldiethanolamine Diacetate (NPDA). This document is designed for researchers, chemists, and drug development professionals who are working with NPDA and require robust, field-tested protocols for achieving high purity. As a key intermediate in various synthetic pathways, the purity of NPDA is paramount for ensuring the reliability and reproducibility of downstream applications. This guide provides a series of troubleshooting steps, in-depth protocols, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The impurity profile of crude NPDA is largely dictated by the quality of the starting material, N-Phenyldiethanolamine (NPDEA), and the specifics of the acetylation reaction.

Q1: What are the most common impurities I should expect in my crude N-Phenyldiethanolamine diacetate?

Your crude product likely contains a mixture of impurities stemming from two primary sources: the synthesis of the N-Phenyldiethanolamine (NPDEA) precursor and the subsequent diacetylation reaction.

  • Precursor-Related Impurities: The industrial synthesis of NPDEA involves the reaction of aniline with ethylene oxide.[1][2] Incomplete reaction or side reactions can lead to the presence of:

    • N-Phenylethanolamine: The mono-alkoxylated byproduct. Commercial NPDEA can contain this as a significant impurity (5-10%).[3]

    • Unreacted Aniline: A common starting material that may carry through.

    • Poly(ethylene glycol) species: From the polymerization of ethylene oxide.

  • Reaction-Related Impurities: The acetylation of NPDEA, typically using acetic anhydride or acetyl chloride, introduces another set of potential contaminants:

    • Unreacted N-Phenyldiethanolamine (NPDEA): Incomplete acetylation is a frequent issue.

    • Mono-acetylated Intermediate: N-phenyl-N-(2-hydroxyethyl)-N-(2-acetoxyethyl)amine is the primary byproduct of an incomplete reaction.

    • Acetic Acid/Acetic Anhydride: Excess reagent and byproducts from the reaction. These are typically acidic and must be neutralized.

Section 2: General Purification Workflow & Method Selection

Choosing the correct purification strategy is critical and depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. The following workflow provides a general decision-making framework.

PurificationWorkflow Crude Crude NPDA Product (Post-Reaction) Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Remove acidic byproducts Analysis Initial Purity Assessment (TLC, ¹H NMR) Workup->Analysis Dry and concentrate Decision Is the major impurity the starting material (NPDEA)? Analysis->Decision Distillation High-Vacuum Distillation (if thermally stable) Analysis->Distillation If product is a low-melting solid/oil and impurities are non-volatile Recrystallize Recrystallization Decision->Recrystallize Yes, and product is solid Chromatography Silica Gel Chromatography Decision->Chromatography No, or mixture is complex/oily Final_Check Final Purity & Identity Check (HPLC, GC, NMR, FTIR) Recrystallize->Final_Check Chromatography->Final_Check Distillation->Final_Check Storage Store Under Inert Gas, Protected from Light Final_Check->Storage

Caption: Decision workflow for NPDA purification.

Q2: My reaction mixture is acidic after acetylation. What is the standard initial workup procedure?

An acidic reaction mixture, typically from excess acetic anhydride and generated acetic acid, requires a neutralizing aqueous workup. This is a critical first step to remove water-soluble impurities before attempting more advanced purification.

Protocol: Aqueous Workup

  • Dilution: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent in which NPDA is soluble, such as ethyl acetate or dichloromethane (DCM). A volume 5-10 times that of the reaction mixture is a good starting point.

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Wash cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Tip: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will be evolved. Continue washing until the gas evolution ceases. This ensures all acidic components are neutralized.

  • Water Wash: Wash the organic layer with water (1-2 times) to remove any remaining bicarbonate and other water-soluble species.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude NPDA.

Section 3: Primary Purification Techniques & Troubleshooting

With a neutralized and concentrated crude product, you can proceed to the primary purification method.

Q3: My crude NPDA is a solid. How do I perform recrystallization effectively?

Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent system can be found. It excels at removing small amounts of impurities from a large amount of product.

Protocol: Recrystallization of NPDA

  • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) that dissolves NPDA when hot but not when cold.

    • Place a small amount of crude NPDA (20-30 mg) into several test tubes.

    • Add a few drops of different solvents and observe solubility at room temperature. Good candidates will show poor solubility.

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the NPDA at or near its boiling point.

    • Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a promising solvent system.

Solvent System Polarity Comments
Isopropanol (IPA)Polar ProticOften a good single solvent for moderately polar compounds.
Ethyl Acetate / HexanesMid-Polar / Non-PolarA common solvent/anti-solvent pair. Dissolve in minimal hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool.
Ethanol / WaterPolar ProticSimilar to IPA, water can be used as an anti-solvent.
TolueneAromaticCan be effective if impurities are significantly more or less polar.
  • Execution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at a gentle boil.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the growth of larger, purer crystals.

    • After crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Troubleshooting:

  • Problem: The product "oils out" instead of crystallizing.

  • Solution: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling even more slowly. Seeding the solution with a previously formed pure crystal can also help induce crystallization.

Q4: My crude product is an oil or TLC shows multiple impurities. How should I approach purification by column chromatography?

Flash column chromatography is the method of choice for purifying oils or complex solid mixtures that are not amenable to recrystallization.[4] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

Protocol: Flash Column Chromatography of NPDA

  • Solvent System Selection (via TLC):

    • Run TLC plates of your crude material using different mobile phase compositions, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • The ideal system will provide good separation between NPDA, the starting material (NPDEA), and the mono-acetylated intermediate. Aim for an Rf value for NPDA of 0.25-0.35 .

    • Expert Tip: NPDA is significantly less polar than NPDEA due to the capping of the two hydroxyl groups. A hexanes/ethyl acetate gradient is likely to be effective. Expect NPDA to elute much earlier than NPDEA.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method": make a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly with gentle tapping or pressure.

  • Loading and Elution:

    • Dissolve the crude NPDA in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds in order of increasing polarity.

    • Monitor the fractions by TLC to identify which ones contain the pure NPDA.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified NPDA.

Q5: Is vacuum distillation a viable option for purifying NPDA?

Given that NPDA has a very high atmospheric boiling point of approximately 372°C, standard distillation is not feasible as the compound would likely decompose.[5] However, for thermally stable, low-melting solids or oils, short-path distillation under high vacuum can be an effective technique, especially for removing non-volatile impurities like salts or baseline material from a column.

Considerations:

  • Thermal Stability: You must first confirm that NPDA is stable at the temperatures required for distillation, even under vacuum. A small-scale test is recommended.

  • Volatility of Impurities: This method is only effective if there is a significant difference in boiling points between NPDA and its impurities. It will not separate NPDA from its mono-acetylated analogue effectively.

  • Recommendation: Use vacuum distillation primarily as a final "polishing" step or for bulk purification where chromatography is impractical, and only after confirming thermal stability.

Section 4: Purity Assessment and Product Handling

Purification is incomplete without rigorous analytical confirmation of purity and structure.

Q6: How can I definitively confirm the purity and identity of my final product?

A combination of analytical techniques should be employed to provide a comprehensive assessment of your purified N-Phenyldiethanolamine diacetate.

Technique Purpose Expected Result for Pure NPDA
HPLC (RP-C18) Purity Assessment & QuantificationA single, sharp peak. The method can be used to quantify purity (e.g., >99% by area).[6][7]
GC-MS Purity & Identity ConfirmationA single peak in the chromatogram with the correct mass-to-charge ratio (m/z = 265.3) for the molecular ion.
¹H NMR Structural Confirmation & PurityAbsence of signals corresponding to NPDEA (no broad -OH peaks). Correct integration ratios for aromatic, methylene, and acetyl methyl protons.
FTIR Functional Group ConfirmationPresence of a strong ester carbonyl (C=O) stretch around 1740 cm⁻¹. Absence of a broad hydroxyl (-OH) stretch from 3200-3500 cm⁻¹, which would indicate NPDEA or mono-acetylated impurity.[8]
Q7: My purified NPDA, which was initially a white solid, is slowly turning yellow/brown. How should I store it?

The precursor, NPDEA, is known to be sensitive to air, light, and moisture.[1][2] It is highly probable that NPDA shares some of this sensitivity, as the tertiary amine group is susceptible to oxidation.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect it from light.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-4°C to -20°C) is recommended.

  • Handling: When handling the material, do so quickly and reseal the container promptly under inert gas if possible.

References

  • BenchChem. (2025). Comparative Guide to Analytical Methods for N-Phenyldiethanolamine Quantification.
  • SIELC Technologies. Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column.
  • ChemicalBook. N-Phenyldiethanolamine synthesis.
  • Guidechem. N-Phenyldiethanolamine 120-07-0 wiki.
  • Cole-Parmer. Material Safety Data Sheet - n-Phenyldiethanolamine.
  • ChemicalBook. N-Phenyldiethanolamine | 120-07-0.
  • ChemBK. N-phenyldiethanolamine.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Chemical Point. N-Phenyldiethanolamine diacetate.
  • PubChem. N-Phenyl diethanolamine.
  • Sigma-Aldrich. N-Phenyldiethanolamine 97%.
  • Thermo Fisher Scientific. N-Phenyldiethanolamine, 97%.
  • ChemNet. N-phenyldiethanolamine diacetate 19249-34-4.

Sources

Technical Support Center: N-Phenyldiethanolamine Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of N-Phenyldiethanolamine diacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the esterification of N-Phenyldiethanolamine (N-PDA). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve higher yields and purity.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section directly addresses specific experimental failures and provides a logical, step-by-step approach to identify and resolve the underlying issues.

Issue 1: The final yield of N-Phenyldiethanolamine diacetate is significantly lower than expected.

This is the most common challenge and can stem from several factors. A systematic approach is crucial for diagnosis.

Potential Cause A: Incomplete Reaction

  • Question: My reaction seems to stop prematurely, leaving a significant amount of starting material or the mono-acetylated intermediate, even after several hours. What's happening?

  • Answer: An incomplete reaction is often due to insufficient activation of the hydroxyl groups or suboptimal reaction conditions. The two hydroxyl groups on N-Phenyldiethanolamine are primary alcohols, but their reactivity can be hindered without proper catalysis.

    • Causality: The acetylation of an alcohol with an agent like acetic anhydride is accelerated by a base. The base deprotonates the alcohol, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acetylating agent. If the reaction stalls, it's likely that this activation is inefficient.

    • Suggested Solutions:

      • Introduce a Catalyst: If you are running the reaction without a catalyst, this is the most critical improvement. While a solvent like pyridine can act as both a solvent and a catalyst, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP is a hypernucleophilic acylation catalyst that can dramatically increase the reaction rate.[1]

      • Increase Acetylating Agent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride). A molar ratio of 2.5 to 3.0 equivalents of acetic anhydride to N-PDA is a good starting point. This surplus helps drive the equilibrium towards the di-acetylated product.[1]

      • Elevate Reaction Temperature: While initial addition of reagents should be done at a low temperature (0 °C) to control the exothermic reaction, allowing the reaction to proceed at room temperature or gently heating it (e.g., to 40-50 °C) can provide the necessary activation energy to push the reaction to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential product degradation at higher temperatures.

Potential Cause B: Hydrolysis of Acetylating Agent

  • Question: I used a sufficient excess of acetic anhydride, but the yield is still poor. Could my reagents be the problem?

  • Answer: Absolutely. Acetic anhydride readily hydrolyzes in the presence of water to form inactive acetic acid. This side reaction consumes your reagent and reduces the effective concentration available for the esterification.

    • Causality: The presence of moisture in the starting material (N-PDA), solvent, or reaction atmosphere provides a competing nucleophile (water) for the acetic anhydride.

    • Suggested Solutions:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][3]

      • Use Anhydrous Solvents: Use a high-purity, anhydrous grade of your chosen solvent (e.g., Dichloromethane, Pyridine, or Ethyl Acetate).

      • Dry the Starting Material: N-Phenyldiethanolamine can be hygroscopic.[4] Ensure it is dry before use, for example, by dissolving it in a solvent and drying with a desiccant like anhydrous magnesium sulfate, followed by filtration and solvent removal.

Potential Cause C: Product Loss During Work-up

  • Question: My TLC analysis shows a high conversion to the product, but after extraction and purification, the isolated yield is minimal. Where is my product going?

  • Answer: Product loss during the work-up phase is common and usually relates to incorrect pH adjustments, emulsion formation, or suboptimal purification strategies.

    • Causality: The tertiary amine in the product molecule can be protonated under acidic conditions, increasing its solubility in the aqueous phase. Conversely, the ester groups are susceptible to hydrolysis under strongly basic conditions.

    • Suggested Solutions:

      • Optimize Quenching and Washing: After the reaction is complete, quench it by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. This neutralizes the acidic byproducts. Wash the organic layer sequentially with a mild base (saturated NaHCO₃ solution) to remove acetic acid, followed by water and then brine to remove water-soluble impurities and break emulsions.[1][2]

      • Perform Multiple Extractions: Instead of one large-volume extraction, perform three to four extractions with a smaller volume of organic solvent to maximize the recovery of the product from the aqueous layer.[1]

      • Purification Strategy: If using column chromatography, be aware that some products can be sensitive to acidic silica gel. You can neutralize the silica gel by preparing the slurry with a solvent containing a small amount (e.g., 0.5-1%) of a non-nucleophilic base like triethylamine.[1]

Troubleshooting Workflow: Low Yield Diagnosis

The following diagram provides a logical decision tree for diagnosing and solving low-yield issues.

G start Low Yield of Diacetate Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc incomplete Incomplete Reaction: High SM / Mono-adduct check_tlc->incomplete High Starting Material? complete Complete Reaction: Clean Product Spot check_tlc->complete Clean Conversion? sol_incomplete1 1. Add/Increase Catalyst (DMAP) 2. Increase Ac₂O Equivalents 3. Increase Temp./Time incomplete->sol_incomplete1 check_conditions Review Reaction Conditions incomplete->check_conditions sol_workup Product Loss During Work-up complete->sol_workup sol_workup_actions 1. Optimize pH of wash steps 2. Perform multiple extractions 3. Use neutralized silica gel sol_workup->sol_workup_actions anhydrous_issue Suspect Moisture Contamination check_conditions->anhydrous_issue sol_anhydrous 1. Use oven-dried glassware 2. Use anhydrous solvents 3. Run under inert atmosphere anhydrous_issue->sol_anhydrous

Caption: A workflow diagram for troubleshooting low yields in N-Phenyldiethanolamine diacetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal acetylating agent for this synthesis? A1: Acetic anhydride is generally the preferred reagent for this acylation.[5] It is effective, relatively inexpensive, and the byproduct, acetic acid, is easily removed during the aqueous work-up. Acetyl chloride is more reactive but is also more hazardous, volatile, and produces corrosive HCl gas, requiring more stringent handling procedures.

Q2: How can I effectively monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most straightforward method.[1] Use a moderately polar solvent system (e.g., 30-50% Ethyl Acetate in Hexane). You should see three distinct spots:

  • N-Phenyldiethanolamine (Starting Material): Will have the lowest Rf value (most polar).

  • Mono-acetylated Intermediate: Will have an intermediate Rf value.

  • N-Phenyldiethanolamine diacetate (Product): Will have the highest Rf value (least polar). The reaction is complete when the starting material spot has completely disappeared.

Q3: What are the primary safety considerations for this reaction? A3: Both the starting material and reagents require careful handling.

  • N-Phenyldiethanolamine (N-PDA): Can cause serious eye damage and may cause an allergic skin reaction.[6][7]

  • Acetic Anhydride: Is corrosive and causes severe skin burns and eye damage. It is also a lachrymator.

  • Pyridine/DMAP: Are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.

Q4: My final product is a yellow or brown oil/solid. Is this normal? A4: The pure product is typically described as a white to off-white or pale yellow solid.[4][8] A darker color often indicates the presence of impurities, possibly from side reactions or degradation. Purification via column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a purer, lighter-colored product.

Optimized Experimental Protocol

This protocol details a robust method for the synthesis of N-Phenyldiethanolamine diacetate, incorporating best practices for yield optimization.

Quantitative Data Summary
Reagent/ProductMol. Weight ( g/mol )Amount (mmol)EquivalentsMass / Volume
N-Phenyldiethanolamine181.2310.01.01.81 g
Acetic Anhydride102.0925.02.52.55 g (2.36 mL)
4-Dimethylaminopyridine (DMAP)122.170.50.0561 mg
Pyridine (Anhydrous Solvent)79.10--20 mL
Product (Theoretical Yield) 265.30 10.0 - 2.65 g
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (N₂), add N-Phenyldiethanolamine (1.81 g, 10.0 mmol) and 4-DMAP (61 mg, 0.5 mmol) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous pyridine (20 mL) and stir until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride (2.36 mL, 25.0 mmol) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 40% Ethyl Acetate/Hexane) until the starting material spot is no longer visible.[3]

  • Work-up (Quenching): Once complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine and DMAP, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove acids, and finally with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization to obtain the pure N-Phenyldiethanolamine diacetate.

References

  • ChemicalBook: N-Phenyldiethanolamine synthesis. Provides synthetic routes and reaction conditions for the starting material.

  • Smolecule: Buy N-Phenyldiethanolamine. Describes applications and chemical reactions of N-PDA.

  • Penta Chemicals: N-Phenyldiethanolamine - SAFETY DATA SHEET. Details the hazard identification and safety precautions for N-PDA.

  • Fisher Scientific: SAFETY DATA SHEET - N-Phenyldiethanolamine. Provides toxicological information and precautionary statements.

  • CymitQuimica: CAS 120-07-0: N-Phenyldiethanolamine. Discusses the chemical reactivity including acylation.

  • Guidechem: N-Phenyldiethanolamine 120-07-0 wiki. Describes industrial preparation and properties.

  • Thermo Fisher Scientific: N-Phenyldiethanolamine, 97%. Lists physical properties and appearance of N-PDA.

  • Benchchem: Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Offers analogous troubleshooting for acylation reactions, including the use of anhydrous conditions.

  • Der Pharma Chemica: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Reviews various catalysts and reagents for acylation.

  • Okawa Chemical: The Chemistry and Applications of N-Phenyldiethanolamine. Discusses industrial applications as an intermediate.

  • Chemos GmbH & Co.KG: Safety Data Sheet: N-Phenyldiethanolamine. Provides detailed safety and handling information.

  • PubChem: N-Phenyl diethanolamine. Comprehensive database of chemical properties and identifiers.

  • ChemicalBook: N-Phenyldiethanolamine | 120-07-0. Details physical properties including hygroscopicity.

  • Cole-Parmer: Material Safety Data Sheet - n-Phenyldiethanolamine. Lists incompatibilities with other materials.

  • Sigma-Aldrich: N-Phenyldiethanolamine 97. Provides safety information including required PPE.

  • Benchchem: Troubleshooting low yield during the chemical synthesis of Episappanol. Provides general strategies for troubleshooting low yields in organic synthesis.

  • Google Patents: EP0474411A1 - Production of diethanolamine derivatives and their intermediates. Describes related chemistry of diethanolamine derivatives.

  • Magritek: Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Discusses monitoring of acetylation reactions and hydrolysis of acetic anhydride.

  • ResearchGate: High-yield synthesis of poly(m-phenylenediamine) hollow nanostructures by a diethanolamine-assisted method. Provides an example of yield optimization in a related system.

  • Royal Society of Chemistry: High-yield synthesis of poly(m-phenylenediamine) hollow nanostructures. Abstract of a high-yield synthesis method involving a related amine.

  • Benchchem: Technical Support Center: Synthesis of Murrangatin Diacetate. Offers a directly analogous troubleshooting guide for diacetylation of hydroxyl groups.

  • Organic Syntheses: N-Phenylmaleimide. Provides a classic, detailed procedure for a related acylation/cyclization reaction using acetic anhydride.

Sources

Technical Support Center: Acetylation of N-Phenyldiethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acetylation of N-Phenyldiethanolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this common synthetic transformation. Here, we will delve into the reaction mechanics, potential side reactions, and best practices to ensure a high-yield, high-purity synthesis of N,N-Bis(2-acetoxyethyl)aniline (also known as N-Phenyldiethanolamine diacetate).

I. Reaction Overview and Mechanism

The acetylation of N-Phenyldiethanolamine is a fundamental reaction that converts the two hydroxyl groups into acetate esters. The most common and efficient acetylating agent for this purpose is acetic anhydride, often in the presence of a base catalyst like pyridine or triethylamine, or simply using an excess of acetic anhydride which can also act as the solvent.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atoms of the hydroxyl groups in N-Phenyldiethanolamine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the ester linkage and acetic acid as a byproduct.

Acetylation_Mechanism N_Phenyldiethanolamine N-Phenyldiethanolamine (R-OH) Intermediate Tetrahedral Intermediate N_Phenyldiethanolamine->Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride (Ac₂O) Acetic_Anhydride->Intermediate Diacetate N-Phenyldiethanolamine Diacetate (R-OAc) Intermediate->Diacetate Elimination of Acetate Acetic_Acid Acetic Acid (AcOH) Intermediate->Acetic_Acid

Caption: General mechanism for the O-acetylation of an alcohol using acetic anhydride.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the acetylation of N-Phenyldiethanolamine in a question-and-answer format.

Q1: My reaction is incomplete, and I see a significant amount of starting material and a mono-acetylated intermediate. What could be the cause?

A1: Incomplete reactions are a frequent challenge and can stem from several factors:

  • Insufficient Acetylating Agent: Ensure you are using a sufficient molar excess of acetic anhydride. A common starting point is 2.2 to 3.0 equivalents to ensure both hydroxyl groups are acetylated.

  • Inadequate Reaction Time or Temperature: While the reaction is often exothermic, it may require heating to go to completion, especially if steric hindrance is a factor. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water to form acetic acid.[1] This not only consumes your reagent but can also introduce variability into the reaction conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

Q2: I've observed an unexpected byproduct with a higher molecular weight. What could it be?

A2: While less common under standard acetylation conditions, the formation of a quaternary ammonium salt is a possibility. The tertiary amine nitrogen in N-Phenyldiethanolamine is nucleophilic and could potentially react with a suitable electrophile. However, with acetic anhydride, this is unlikely as it is not a potent alkylating agent. If alkyl halides are present as impurities in your starting materials or solvents, they could lead to quaternization.

Q3: My final product is an oil or a low-melting solid that is difficult to purify. What are my options?

A3: N-Phenyldiethanolamine diacetate can be challenging to crystallize. Here are some purification strategies:

  • Column Chromatography: This is a reliable method for separating the diacetate from starting material, mono-acetylated intermediate, and other byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: While challenging, recrystallization can be effective. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, where the product is soluble in one solvent and insoluble in the other, can be effective.[3] Dissolve the crude product in a minimum amount of the hot solvent in which it is more soluble, and then slowly add the other solvent until turbidity is observed. Cooling this mixture should induce crystallization.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.

Q4: Could intramolecular cyclization to a morpholine derivative be a side reaction?

A4: The formation of a morpholine ring from N-phenyldiethanolamine is a known reaction, typically achieved by dehydration with a strong acid like sulfuric or hydrochloric acid at high temperatures.[4] Under the conditions of acetylation with acetic anhydride, which is not a strong dehydrating agent, this intramolecular cyclization is not a commonly reported side reaction. The primary reaction will be the O-acetylation of the hydroxyl groups.

Q5: How can I effectively monitor the progress of the reaction?

A5: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent tool. You can track the consumption of the starting material and the formation of the diacetate product over time.

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the more volatile starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the signals corresponding to the CH₂-OH protons of the starting material and the appearance of the signals for the CH₂-OAc protons of the product.[5]

III. Recommended Experimental Protocol

This protocol provides a reliable method for the synthesis of N,N-Bis(2-acetoxyethyl)aniline.

Materials:

  • N-Phenyldiethanolamine

  • Acetic Anhydride

  • Pyridine (optional, as catalyst and solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (for workup)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Phenyldiethanolamine (1.0 eq) in either an excess of acetic anhydride (3.0-5.0 eq) or in a suitable solvent like pyridine.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice-water with stirring to quench the excess acetic anhydride.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acetic acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, attempt recrystallization from a suitable solvent system.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve N-Phenyldiethanolamine in Acetic Anhydride Heat Heat to 80-100 °C (2-4 hours) Start->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Ice-Water Monitor->Quench Reaction Complete Extract Extract with DCM/EtOAc Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify

Caption: A streamlined workflow for the synthesis and purification of N-phenyldiethanolamine diacetate.

IV. Data Summary

ParameterRecommended ConditionRationale
Acetylating Agent Acetic AnhydrideReadily available, effective, and can serve as a solvent.
Stoichiometry 2.2 - 5.0 eq. of Acetic AnhydrideEnsures complete di-acetylation and compensates for any hydrolysis.
Catalyst Pyridine or DMAP (optional)Can accelerate the reaction, especially for less reactive substrates.
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier for both hydroxyl groups.
Reaction Time 2 - 4 hoursTypically sufficient for completion; should be monitored by TLC/HPLC.
Purification Method Column ChromatographyMost reliable method for achieving high purity.[6]

V. References

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound. Retrieved from

  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]

  • Quora. (2016, October 17). What is acetylation of amines?. Retrieved from [Link]

  • Allen. (n.d.). Tertiary amines do not undergo acylation. Explain. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclization of N-Acetyl-ortho-cycloalkenylanilines on Treatment with Bromine and N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Reddit. (2023, March 26). Acylation of amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). furfural diacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Retrieved from [Link]

  • Odinity. (2013, November 16). Recrystallization and Identification of Unknown. Retrieved from [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Impurities in N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Phenyldiethanolamine Diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, manage, and remove impurities encountered during your experiments. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your work.

Part 1: Understanding the Impurity Profile

The purity of N-Phenyldiethanolamine Diacetate is critical for the reliability and reproducibility of your experimental results. Impurities can arise from several sources, including the starting materials, side reactions during synthesis, and degradation of the final product. A thorough understanding of the potential impurities is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities I should expect in my N-Phenyldiethanolamine Diacetate sample?

A1: The most prevalent impurities typically originate from the starting materials and the acetylation process itself. These include:

  • N-Phenylethanolamine: Often present as an impurity in the N-Phenyldiethanolamine starting material.[1]

  • N-Phenyldiethanolamine (unreacted): Incomplete acetylation will leave residual starting material.

  • N-Phenyldiethanolamine Monoacetate: Incomplete acetylation can also result in the formation of the mono-acetylated product.

  • Degradation Products: N-Phenyldiethanolamine Diacetate can be susceptible to hydrolysis and thermal degradation, leading to the formation of various byproducts.[2][3]

Q2: How can I identify these impurities in my sample?

A2: The primary methods for identifying and quantifying impurities in your N-Phenyldiethanolamine Diacetate sample are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • HPLC is well-suited for separating the diacetate, monoacetate, and unreacted N-Phenyldiethanolamine. A reverse-phase C18 column with a buffered aqueous-organic mobile phase is a good starting point.[4][5]

  • GC-MS is particularly useful for identifying volatile impurities and can confirm the presence of N-phenylethanolamine. Derivatization may be necessary to improve the volatility of the compounds for GC analysis.[4]

Q3: My sample has a slight color. Is this an indication of impurity?

A3: Pure N-Phenyldiethanolamine Diacetate should be a white to off-white solid. A yellowish or brownish tint can indicate the presence of impurities, possibly arising from degradation or residual starting materials. The parent compound, N-Phenyldiethanolamine, can appear as yellowish crystals.[6]

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the analysis and purification of N-Phenyldiethanolamine Diacetate. The rationale behind each step is explained to provide a deeper understanding of the process.

Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for addressing impurities in your N-Phenyldiethanolamine Diacetate sample.

Caption: A logical workflow for the identification and purification of N-Phenyldiethanolamine Diacetate.

Experimental Protocol 1: HPLC Analysis of N-Phenyldiethanolamine Diacetate Purity

This protocol provides a starting point for developing an HPLC method to assess the purity of your sample.

Principle: Reversed-phase HPLC separates compounds based on their polarity. The less polar diacetate will have a longer retention time than the more polar monoacetate and the unreacted diol.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard system with pump, autosampler, column oven, and UV detector
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM phosphate buffer (pH 3.0); B: Acetonitrile. Gradient elution may be required.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of N-Phenyldiethanolamine Diacetate, N-Phenyldiethanolamine, and if available, the monoacetate, in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.[4]

  • Analysis: Inject the standards and your sample. Compare the retention times of the peaks in your sample to the standards to identify the impurities. The peak area can be used to quantify the impurities.

Experimental Protocol 2: Purification of N-Phenyldiethanolamine Diacetate by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical.

Principle: The ideal solvent will dissolve the N-Phenyldiethanolamine Diacetate at high temperatures but not at low temperatures. Impurities will either remain in solution at low temperatures or be insoluble at high temperatures.

Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of N-Phenyldiethanolamine Diacetate.

Procedure:

  • Dissolution: In a flask, dissolve the crude N-Phenyldiethanolamine Diacetate in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add water to the hot ethanol solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol 3: Purification by Column Chromatography

For samples with significant amounts of impurities, or when high purity is required, column chromatography is the method of choice.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially.

Stationary and Mobile Phases:

ParameterRecommended Material
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase A gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

Procedure:

  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude N-Phenyldiethanolamine Diacetate in a minimum amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Phenyldiethanolamine Diacetate.

Part 3: Deeper Dive into Impurity Causality

Understanding the root cause of impurity formation is key to preventing them in future experiments.

Synthesis-Related Impurities

The acetylation of N-Phenyldiethanolamine is a common synthetic route. Incomplete reactions or side reactions during this process are a primary source of impurities.

G PDEA N-Phenyldiethanolamine Monoacetate N-Phenyldiethanolamine Monoacetate PDEA->Monoacetate Incomplete Acetylation Diacetate N-Phenyldiethanolamine Diacetate PDEA->Diacetate Complete Acetylation Ac2O Acetic Anhydride Monoacetate->Diacetate Further Acetylation

Caption: Acetylation pathway of N-Phenyldiethanolamine and potential byproducts.

Q4: How can I minimize the formation of the monoacetate impurity during synthesis?

A4: To favor the formation of the diacetate, you can adjust the reaction conditions:

  • Stoichiometry: Use a molar excess of the acetylating agent (e.g., acetic anhydride).

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or HPLC.

  • Catalyst: The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can help drive the reaction to completion.

Degradation-Related Impurities

N-Phenyldiethanolamine Diacetate can degrade over time, especially under harsh conditions.

Q5: What conditions can cause my N-Phenyldiethanolamine Diacetate to degrade?

A5: Exposure to moisture, high temperatures, and strong acids or bases can lead to the hydrolysis of the ester groups, resulting in the formation of the monoacetate and N-Phenyldiethanolamine.[2][3]

Q6: How should I properly store my N-Phenyldiethanolamine Diacetate to prevent degradation?

A6: To ensure the long-term stability of your compound, it should be stored in a tightly sealed container, in a cool, dry, and dark place. The parent compound, N-Phenyldiethanolamine, is known to be sensitive to air and moisture.[1]

References

  • SIELC Technologies. Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column. [Link]

  • Cole-Parmer. Material Safety Data Sheet: n-Phenyldiethanolamine, 90-95% (gc), remainder n-phenylethanolamine. [Link]

  • Odinity. (2013). Recrystallization and Identification of Unknown. [Link]

  • Penta s.r.o. N-Phenyldiethanolamine - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Phenyldiethanolamine. [Link]

Sources

N-Phenyldiethanolamine diacetate stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 13, 2026

Introduction: Understanding the Stability of N-Phenyldiethanolamine Diacetate

N-Phenyldiethanolamine diacetate is a diester derivative of N-Phenyldiethanolamine, utilized in various specialized chemical syntheses. The stability of this compound is paramount for ensuring experimental reproducibility, product purity, and safety. Its molecular structure, featuring two ester linkages and a tertiary aniline group, presents specific vulnerabilities. The primary degradation pathways are hydrolysis of the ester groups and oxidation of the aniline moiety.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the storage, handling, and troubleshooting of stability-related issues encountered with N-Phenyldiethanolamine diacetate. The insights herein are derived from established principles of organic chemistry and data from the parent compound, N-Phenyldiethanolamine, due to the limited specific literature on its diacetate derivative.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-Phenyldiethanolamine diacetate?

A: Based on its chemical structure and the known sensitivities of its parent compound, N-Phenyldiethanolamine[1][2], the following conditions are recommended:

  • Temperature: Store in a cool environment, preferably below 30°C.[3] Do not freeze, as this can introduce moisture through condensation.

  • Atmosphere: This compound is likely sensitive to air and moisture.[2] For long-term storage, it is best practice to store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[1]

  • Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material to protect from light and air.[2]

  • Environment: Store in a dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[1][4] A desiccator is highly recommended to mitigate moisture exposure.

Q2: What are the primary degradation products I should be aware of?

A: The two most probable degradation products are:

  • N-Phenyldiethanolamine: Formed via the hydrolysis of both acetate ester linkages. This will appear as a significantly more polar impurity in chromatographic analyses.

  • Acetic Acid: A co-product of hydrolysis. Its formation can lead to a decrease in the pH of unbuffered aqueous solutions or formulations.

Oxidative degradation can also produce various colored byproducts, although their exact structures are complex.

Q3: Is N-Phenyldiethanolamine diacetate sensitive to light?

A: Yes, light sensitivity should be assumed. The parent compound, N-Phenyldiethanolamine, is known to be light-sensitive[2], and aromatic amines, in general, are susceptible to photo-oxidation, which often results in discoloration. Always store in amber or opaque containers and minimize exposure to direct light during handling.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.

Scenario 1: Visual Appearance Changes

Q: My N-Phenyldiethanolamine diacetate, which was initially a white or off-white solid, has developed a yellow or brownish tint over time. What is the cause and how can I prevent it?

A: Root Cause Analysis: The development of color is a classic indicator of oxidation. The tertiary aniline nitrogen and the aromatic ring are susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The resulting oxidized species are often highly conjugated and thus absorb visible light, appearing colored. The parent compound is noted to be air-sensitive.[2]

Preventative Measures & Solutions:

  • Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon. This displaces oxygen, directly inhibiting the oxidation pathway.

  • Light Protection: Always use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[2]

  • Temperature Control: Store at recommended cool temperatures to reduce the rate of all chemical degradation reactions.[3]

  • Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the material before use (see Protocol for Stability-Indicating HPLC Method below). Minor discoloration may not significantly impact purity, but it warrants investigation.

  • Re-purification: For high-purity applications, discolored material may need to be re-purified, for example, by recrystallization from a suitable solvent system.[5]

Diagram: Troubleshooting Workflow for Discoloration

A Observation: Compound Discoloration (White to Yellow/Brown) B Primary Suspected Cause: Oxidation A->B C Contributing Factors B->C J Corrective Action B->J D 1. Exposure to Air (Oxygen) C->D E 2. Exposure to Light (UV/Visible) C->E F Preventative Actions D->F E->F G Store Under Inert Gas (N2 or Ar) F->G H Use Amber Vials or Protect from Light F->H I Store in a Cool, Dark Place F->I K Re-analyze Purity (e.g., HPLC) J->K

Caption: Workflow for diagnosing and addressing compound discoloration.

Scenario 2: Chromatographic Purity Issues

Q: My HPLC/UPLC analysis shows a decrease in the main peak area for N-Phenyldiethanolamine diacetate and the emergence of one or more new, earlier-eluting peaks. What is happening?

A: Root Cause Analysis: This chromatographic profile strongly suggests hydrolysis. The acetate esters are being cleaved, yielding the more polar mono-acetate intermediate and the final N-Phenyldiethanolamine alcohol. In reverse-phase chromatography, more polar compounds have weaker interactions with the non-polar stationary phase (e.g., C18) and therefore elute earlier. The presence of moisture is the direct cause. The parent compound is known to be moisture-sensitive and hygroscopic.[1][2][3]

Preventative Measures & Solutions:

  • Scrupulous Drying: Ensure the compound is thoroughly dry before long-term storage. If it has been exposed to ambient air, consider drying it under a high vacuum in the presence of a desiccant.

  • Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents. Even trace amounts of water in solvents like DMSO or acetonitrile can cause significant hydrolysis over time, especially if the solution is stored.

  • Desiccated Storage: Store the solid compound in a desiccator over a strong drying agent like phosphorus pentoxide or Drierite.

  • pH Control: Avoid acidic or basic conditions, as both can catalyze ester hydrolysis. If the compound is used in an aqueous formulation, ensure it is buffered at a pH where the ester linkages are most stable (typically near neutral pH, but this must be determined experimentally).

Diagram: Postulated Hydrolysis Pathway of N-Phenyldiethanolamine Diacetate

cluster_reactants Reactants cluster_products Products A N-Phenyldiethanolamine Diacetate C N-Phenyldiethanolamine (More Polar) A->C Hydrolysis (Catalyzed by H⁺/OH⁻) B + 2 H₂O (Moisture) D + 2 Acetic Acid

Caption: Primary hydrolysis degradation pathway.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general-purpose reverse-phase HPLC method designed to separate the non-polar N-Phenyldiethanolamine diacetate from its more polar hydrolysis-related impurities. This method should be validated for your specific instrumentation and requirements.[6]

Objective: To quantify the purity of N-Phenyldiethanolamine diacetate and detect the presence of N-Phenyldiethanolamine.

ParameterSpecificationRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separating compounds with varying polarity. Provides good retention for the analyte and separation from polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and aids in good peak shape for the amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 15 minutesA gradient elution is necessary to elute the polar degradants early and then the non-polar parent compound with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times by controlling viscosity and mass transfer.
Detection UV at 254 nmThe phenyl ring provides strong chromophoric activity for sensitive detection.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and detector response.
Step-by-Step Methodology:
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of N-Phenyldiethanolamine diacetate reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This creates a 1 mg/mL stock solution.

    • Prepare working standards (e.g., 0.1 mg/mL, 0.05 mg/mL) by diluting the stock solution with the same diluent.

  • Sample Preparation:

    • Accurately weigh a sample of the N-Phenyldiethanolamine diacetate to be tested to achieve a final concentration of approximately 0.1 mg/mL in the 50:50 Acetonitrile:Water diluent.

    • Vortex to dissolve and filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[6]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

    • Inject the standards and the sample.

    • Integrate the peak areas. The expected elution order will be N-Phenyldiethanolamine (most polar, earliest peak) followed by N-Phenyldiethanolamine diacetate (least polar, latest peak).

  • Purity Calculation:

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method serves as a self-validating system; a stable compound will show a single, sharp peak with consistent area and retention time, while a degrading sample will show a quantifiable decrease in this peak and a corresponding increase in impurity peaks.

References
  • Material Safety Data Sheet - Cole-Parmer. Provides handling, storage, and incompatibility information for the parent compound, N-phenyl diethanolamine.[Link]

  • N-Phenyldiethanolamine - SAFETY DATA SHEET (PENTA). Confirms product stability under normal conditions and recommends storage in tightly closed containers.[Link]

  • Safety Data Sheet: N-Phenyldiethanolamine - Chemos GmbH&Co.KG. Provides general handling and storage advice.[Link]

  • N-Phenyldiethanolamine diacetate - CHEMICAL POINT. Product listing for the diacetate derivative.[Link]

  • N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem. Comprehensive database entry for N-Phenyldiethanolamine.[Link]

  • Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA - Organic Chemistry Portal. General information on diacetate compounds in organic synthesis (for context, not directly related to stability).[Link]

Sources

Technical Support Center: N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Phenyldiethanolamine Diacetate (N-PDDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding N-PDDA Stability

This section addresses fundamental questions about the stability and handling of N-Phenyldiethanolamine Diacetate.

Q1: What is N-Phenyldiethanolamine Diacetate, and what are its primary structural vulnerabilities?

A1: N-Phenyldiethanolamine Diacetate (CAS 19249-34-4) is the di-acetylated ester form of N-Phenyldiethanolamine (CAS 120-07-0)[1]. The core structure consists of a tertiary amine linked to a phenyl group and two ethoxy acetate chains.

The primary vulnerabilities to degradation are the two ester linkages. Ester groups are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by both acids and bases. A secondary vulnerability is the tertiary amine, which can be susceptible to oxidation.

Caption: Structural vulnerabilities of N-Phenyldiethanolamine Diacetate.

Q2: What are the main degradation pathways for N-PDDA?

A2: The two most significant degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This is the most common degradation route. Water, especially in the presence of acidic or basic catalysts, will cleave the ester bonds to yield N-Phenyldiethanolamine and acetic acid. The presence of these impurities can, in turn, accelerate further degradation.

  • Oxidation: The tertiary amine nitrogen can be oxidized, particularly by strong oxidizing agents or prolonged exposure to air[2]. This can lead to the formation of N-oxide derivatives and other colored impurities.

  • Photodegradation: Like its precursor, N-PDDA may be sensitive to light, which can provide the energy to initiate oxidative degradation pathways[2].

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation rates. While the precursor is stable under normal temperatures, elevated heat can lead to decomposition, potentially generating nitrogen oxides and carbon oxides[2][3].

Q3: How can I detect N-PDDA degradation in my sample?

A3: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method can effectively separate the parent N-PDDA from its primary hydrolytic degradation product, N-Phenyldiethanolamine[4][5].

  • Primary Indicator: Appearance or increase of a more polar peak corresponding to N-Phenyldiethanolamine.

  • Secondary Indicators: A gradual decrease in the area of the main N-PDDA peak over time, the appearance of small, unidentified peaks, or a visible change in the sample's color (e.g., yellowing), which may suggest oxidative byproducts.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q4: I ran an HPLC analysis of my N-PDDA sample and see a new, earlier-eluting peak that wasn't there before. What is it?

A4: An earlier-eluting peak on a standard reverse-phase HPLC column typically indicates a more polar compound. This is very likely the hydrolysis product, N-Phenyldiethanolamine. The two hydroxyl groups make it significantly more polar than the parent diacetate compound.

Troubleshooting Steps:

  • Confirm Identity: If available, run an authentic standard of N-Phenyldiethanolamine to confirm the retention time. Alternatively, LC-MS can be used to confirm the mass of the impurity.

  • Investigate Cause: Review your experimental conditions. Was the sample exposed to water, non-anhydrous solvents, or a pH outside the neutral range (pH 6-8)?

  • Implement Solution: See the protocols in Section 3 for preventing hydrolysis. This includes using anhydrous solvents, storing the material properly, and controlling the pH of aqueous solutions.

Q5: My stock solution of N-PDDA in methanol has turned slightly yellow after a week on the benchtop. What happened?

A5: The yellowing is a classic sign of oxidation. Tertiary amines, especially aromatic ones, can slowly oxidize upon exposure to air and light, forming colored impurities[2][6]. Storing the solution on a benchtop exposes it to all three degradation triggers: light, oxygen (from the air), and potentially elevated temperatures.

Troubleshooting Steps:

  • Discard Solution: Do not use the discolored solution for sensitive experiments, as its purity is compromised.

  • Modify Storage Protocol: Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen) in amber vials to protect from light[2][7]. For long-term storage, keep solutions at low temperatures (-20°C or -80°C).

  • Solvent Choice: While methanol is a common solvent, ensure it is of high purity and anhydrous.

Caption: Troubleshooting flowchart for N-PDDA degradation.

Section 3: Protocols for Stability Assessment & Prevention

This section provides detailed methodologies for handling, storing, and analyzing N-PDDA to ensure its stability.

Protocol 1: Recommended Storage and Handling

Adherence to proper storage conditions is the most critical step in preventing degradation.

Materials:

  • N-Phenyldiethanolamine Diacetate (solid)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Desiccator cabinet or sealed container with desiccant

  • Refrigerator or freezer (-20°C)

Procedure:

  • Aliquot Upon Receipt: Upon receiving the compound, immediately aliquot the solid material into smaller, single-use amounts in amber glass vials. This minimizes repeated exposure of the bulk material to atmospheric moisture and oxygen.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with a gentle stream of inert gas (e.g., argon) for 15-30 seconds.

  • Seal Tightly: Secure the PTFE-lined cap firmly.

  • Dry Storage: Place the sealed vials inside a desiccator or a larger sealed container that contains a desiccant (e.g., silica gel) to absorb any external moisture[3].

  • Cold Storage: Store the desiccated container in a refrigerator or freezer at -20°C for long-term stability. The precursor N-Phenyldiethanolamine is sensitive to moisture, air, and light, and the diacetate derivative should be handled with the same or greater care[2][6].

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the tertiary amine[2].
Light Amber Vials / DarkPrevents light-catalyzed photodegradation[2].
Moisture Desiccated / AnhydrousPrevents hydrolysis of the ester groups[2][6].
Protocol 2: Analytical Monitoring of N-PDDA Stability by HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method.

Objective: To separate N-PDDA from its primary degradation product, N-Phenyldiethanolamine.

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis or DAD[4].

  • Column: C18 Reverse-Phase, 5 µm, 4.6 x 150 mm (e.g., Newcrom R1 or equivalent)[5].

  • Mobile Phase: Isocratic; 40% Acetonitrile, 60% Water with 0.1% Formic Acid. Note: Formic acid is used to ensure consistent protonation of the amine for better peak shape and is MS-compatible[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve N-PDDA in acetonitrile to a concentration of 1 mg/mL.

  • Prepare Working Standard: Dilute the stock solution to 0.1 mg/mL using acetonitrile.

  • Equilibrate System: Run the mobile phase through the HPLC system until a stable baseline is achieved.

  • Inject and Analyze: Inject the working standard. N-PDDA, being more hydrophobic, will have a longer retention time. N-Phenyldiethanolamine, if present, will elute earlier due to its higher polarity.

  • Forced Degradation (Method Validation): To confirm the method is "stability-indicating," perform a forced degradation study.

    • Acidic: Add a small amount of 0.1 M HCl to a sample, heat gently (e.g., 60°C for 2 hours), neutralize, and inject.

    • Basic: Add a small amount of 0.1 M NaOH, heat gently, neutralize, and inject.

    • You should observe a decrease in the N-PDDA peak and a corresponding increase in the N-Phenyldiethanolamine peak, confirming the method's ability to track degradation.

Caption: Experimental workflow for a time-course stability study.

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: n-Phenyldiethanolamine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-Phenyldiethanolamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydroquinone Diacetate. Retrieved from [Link]

  • SBLCore. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemical Point. (n.d.). N-Phenyldiethanolamine diacetate. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of N-Phenyldiethanolamine Diacetate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will move beyond simple procedural steps to address the critical thinking, troubleshooting, and optimization required for a successful and scalable process.

Section 1: Reaction Fundamentals & Stoichiometry

The core of this process is the diacylation of N-Phenyldiethanolamine, a tertiary amine with two primary hydroxyl groups. The most common and industrially viable method is esterification using acetic anhydride, typically in the presence of a base catalyst.

The overall transformation is as follows:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Final Purification prep 1. Reactor Setup & Inerting (Dry Glassware, N₂ Atmosphere) charge 2. Charge Reagents (Solvent, Substrate, Base, Catalyst) prep->charge cool 3. Cool to 0-5 °C charge->cool addition 4. Slow Addition of Acetic Anhydride (Monitor Temperature!) cool->addition react 5. Warm to RT & Stir (Monitor by TLC/HPLC) addition->react quench 6. Reaction Quench (Slow addition of water) react->quench extract 7. Phase Separation & Extraction quench->extract wash 8. Organic Washes (Acid -> Base -> Brine) extract->wash dry 9. Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporation) wash->dry purify 10. Recrystallization or Distillation dry->purify final_dry 11. Dry Final Product purify->final_dry troubleshooting start Problem Observed p1 Incomplete Reaction (SM remains) start->p1 p2 Low Isolated Yield start->p2 p3 Product Purity Issues (Discoloration, Impurities) start->p3 c1a Moisture Contamination? p1->c1a c1b Insufficient Reagents? p1->c1b c1c Low Temperature? p1->c1c c2a Loss During Workup? p2->c2a c2b Incomplete Quench? p2->c2b c2c Mechanical Losses? p2->c2c c3a Residual Acid/Base? p3->c3a c3b Mono-acetylated Impurity? p3->c3b c3c Thermal Degradation? p3->c3c

Validation & Comparative

A Tale of Two Reactivities: A Senior Application Scientist's Guide to N-Phenyldiethanolamine and Its Diacetate Derivative in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, polymer chemistry, and drug development, the choice of reagents is paramount. It is often not the most reactive compound that yields the best result, but the one whose reactivity can be most precisely controlled. This guide delves into a nuanced comparison of two closely related but functionally distinct molecules: N-Phenyldiethanolamine (PDEA) and its acetylated counterpart, N-Phenyldiethanolamine diacetate.

While PDEA is a widely utilized intermediate and building block, its diacetate derivative offers a strategic alternative for controlling reaction pathways and timelines. This guide will explore the fundamental chemical differences between these two compounds, supported by established chemical principles and illustrative experimental protocols, to empower you to make an informed decision for your specific application.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical and chemical properties of these two compounds is essential for appreciating their differing roles in chemical reactions.

PropertyN-Phenyldiethanolamine (PDEA)N-Phenyldiethanolamine Diacetate
CAS Number 120-07-019249-34-4
Molecular Formula C₁₀H₁₅NO₂C₁₄H₁₉NO₄
Molecular Weight 181.23 g/mol 265.30 g/mol
Appearance White to off-white solid or viscous liquidNot widely reported, likely a liquid or low-melting solid
Key Functional Groups Tertiary amine, two primary hydroxyl groupsTertiary amine, two acetate ester groups
Reactivity Profile Nucleophilic hydroxyl groups readily react with electrophilesEster groups are significantly less nucleophilic than hydroxyl groups; act as protecting groups

The Core Distinction: Active vs. Latent Reactivity

The primary difference between N-Phenyldiethanolamine and its diacetate lies in the reactivity of the ethanolamine side chains. In PDEA, the two primary hydroxyl (-OH) groups are readily available for reaction with a wide range of electrophiles, such as isocyanates, acyl chlorides, and epoxides. This makes PDEA an excellent crosslinking agent and a versatile intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3]

Conversely, in N-Phenyldiethanolamine diacetate, these hydroxyl groups are "protected" as acetate esters (-OAc). The ester linkage is significantly less nucleophilic than a free hydroxyl group, rendering the diacetate derivative far less reactive under conditions that would readily trigger a reaction with PDEA.[4] This transformation of an active diol into a latent or "blocked" diol is a common strategy in organic synthesis to control the timing and selectivity of reactions.[4][5]

The diacetate can be viewed as a "pro-reagent" that can be converted back to the active PDEA under specific conditions, typically through hydrolysis of the ester groups. This allows for the controlled, in-situ release of PDEA, a feature that can be highly advantageous in certain applications.

Comparative Performance in a Prototypical Application: Polyurethane Formation

To illustrate the practical implications of this difference in reactivity, let us consider a common application of diols like PDEA: the formation of polyurethanes through reaction with a diisocyanate.

N-Phenyldiethanolamine: The Direct Approach

In a typical polyurethane formulation, PDEA can act as a chain extender or crosslinker due to its two hydroxyl groups. The reaction with a diisocyanate, such as 4,4'-Methylenebis(phenyl isocyanate) (MDI), proceeds rapidly, often at room temperature, especially in the presence of a catalyst.

This direct reactivity is advantageous for rapid curing systems. However, it can also present challenges in applications requiring a longer pot life or where a gradual increase in viscosity is desired.

N-Phenyldiethanolamine Diacetate: A Controlled, Step-wise Approach

In contrast, N-Phenyldiethanolamine diacetate will not readily react with isocyanates under the same conditions. The ester groups are unreactive towards the isocyanate functionality. To participate in polyurethane formation, the diacetate must first be deprotected to regenerate the PDEA. This is typically achieved through hydrolysis, which can be triggered by the addition of water and a catalyst (acid or base).

This two-step process (deprotection followed by reaction) introduces a controllable induction period. The rate of PDEA release, and therefore the rate of the subsequent polyurethane formation, can be modulated by controlling the conditions of hydrolysis (e.g., pH, temperature, catalyst concentration). This approach is conceptually similar to the use of blocked isocyanates in one-component, heat-cured polyurethane systems.[6][7][8]

Experimental Protocols

To provide a practical context for the synthesis and application of these compounds, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of N-Phenyldiethanolamine Diacetate

This protocol describes the acetylation of N-Phenyldiethanolamine using acetic anhydride.

Materials:

  • N-Phenyldiethanolamine (PDEA)

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Phenyldiethanolamine (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add pyridine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Phenyldiethanolamine diacetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Comparative Polyurethane Formation

This section outlines a hypothetical comparative experiment to illustrate the different reactivity profiles.

Part A: Direct Reaction with N-Phenyldiethanolamine

  • In a suitable reaction vessel, dissolve N-Phenyldiethanolamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a diisocyanate, such as 4,4'-Methylenebis(phenyl isocyanate) (MDI) (1.0 eq), to the solution.

  • Monitor the viscosity of the solution over time at room temperature. A rapid increase in viscosity is expected as the polymer forms.

Part B: Controlled Reaction with N-Phenyldiethanolamine Diacetate

  • In a separate reaction vessel, dissolve N-Phenyldiethanolamine diacetate (1.0 eq) and MDI (1.0 eq) in anhydrous THF.

  • Observe the viscosity of the solution at room temperature. Little to no change is expected.

  • To initiate the reaction, add a controlled amount of water and a catalytic amount of a suitable acid or base (e.g., a few drops of hydrochloric acid or triethylamine).

  • Monitor the viscosity over time. A gradual increase in viscosity should be observed as the diacetate hydrolyzes to PDEA, which then reacts with the MDI. The rate of viscosity increase will be dependent on the hydrolysis conditions.

Visualizing the Reaction Pathways

The following diagrams illustrate the chemical transformations and logical workflows discussed.

Diagram 1: Synthesis of N-Phenyldiethanolamine Diacetate PDEA N-Phenyldiethanolamine Diacetate N-Phenyldiethanolamine Diacetate PDEA->Diacetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Diacetate Pyridine Pyridine (Base) Pyridine->Diacetate

Caption: Synthesis of the diacetate from the diol.

Diagram 2: Comparative Reactivity in Polyurethane Synthesis cluster_0 Direct Pathway cluster_1 Controlled Pathway PDEA N-Phenyldiethanolamine Polyurethane_A Rapid Polyurethane Formation PDEA->Polyurethane_A Diisocyanate Diisocyanate Diisocyanate->Polyurethane_A Diacetate N-Phenyldiethanolamine Diacetate PDEA_released N-Phenyldiethanolamine (in situ) Diacetate->PDEA_released Hydrolysis (H₂O, catalyst) Diisocyanate_B Diisocyanate Polyurethane_B Controlled Polyurethane Formation Diisocyanate_B->Polyurethane_B PDEA_released->Polyurethane_B

Caption: Direct vs. controlled reaction pathways.

Conclusion: Choosing the Right Tool for the Job

The choice between N-Phenyldiethanolamine and N-Phenyldiethanolamine diacetate is a strategic one, dictated by the specific requirements of the chemical transformation.

  • N-Phenyldiethanolamine is the reagent of choice for applications where the immediate and rapid reactivity of its hydroxyl groups is desired. It is a workhorse for the direct synthesis of polymers and other molecules where a fast reaction is advantageous.

  • N-Phenyldiethanolamine diacetate offers a more nuanced approach. By masking the reactive hydroxyl groups, it allows for greater control over the reaction initiation and progression. This can be particularly valuable in:

    • One-component formulations where all reactants are pre-mixed and the reaction is triggered at a later stage (e.g., by heat or the addition of a catalyst).

    • Step-wise syntheses where other functional groups in the molecule need to be modified before the diol is unmasked for a subsequent reaction.

    • Processes requiring a slow, controlled release of the crosslinking agent to manage the curing profile and final material properties.

By understanding the fundamental principles of their reactivity and the concept of protecting groups, researchers can leverage both N-Phenyldiethanolamine and its diacetate derivative to achieve a higher degree of control and precision in their synthetic endeavors.

References

  • SIELC Technologies. (2018, May 16). Ethanol, 2,2'-(phenylimino)bis-, diacetate (ester). Retrieved from [Link]

  • Henry, J.-M., et al. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Organic Process Research & Development.
  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Xiao, H., et al. (n.d.). Anionic Blocked Isocyanate-Containing Urethane Prepolymer Dispersions for Coating Applications.
  • NPTEL. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Werner, E. (n.d.). CROSS-LINKING WITH POLYURETHANES.
  • BenchChem. (2025). Application Note & Protocol: Acylation of N-(2-hydroxyethyl)-2-phenylacetamide.
  • PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

  • Chemical Point. (n.d.). N-Phenyldiethanolamine diacetate. Retrieved from [Link]

  • Tetrahedron. (n.d.). N,n-diacetoxyethylaniline | 19249-34-4. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Environmental Impact Assessment: N-Phenyldiethanolamine, Diethanolamine, and Triethanolamine.
  • Delebecq, E., et al. (2013). On the Use of Urethanes in Materials Science: A Review of the Last 20 Years. Chemical Reviews.
  • Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • BenchChem. (2025). Murrangatin vs.

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A Comparative Guide to N-Phenyldiethanolamine Diacetate and Related Alkanolamine Acetates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Phenyldiethanolamine diacetate (NPDA) alongside other functionally relevant diacetates. The focus is on elucidating the key differences in their chemical properties, synthesis, and performance characteristics, supported by experimental data to inform selection in research and development settings.

Introduction: The Role of Alkanolamine Acetates

Alkanolamine acetates are a versatile class of organic compounds characterized by the presence of both tertiary amine and ester functional groups. This unique structure imparts amphiphilic properties, making them valuable as intermediates, surfactants, stabilizers, and pH buffering agents in a wide range of applications, from pharmaceutical synthesis to polymer chemistry.[1][2][3] N-Phenyldiethanolamine diacetate, with its aromatic phenyl group, possesses distinct hydrophobic characteristics compared to its aliphatic counterparts, influencing its solubility, reactivity, and interaction with other materials.[2]

This guide will compare NPDA with two other representative alkanolamine-derived acetates: N-Methyldiethanolamine diacetate and Triethanolamine triacetate, to highlight the impact of substituting the nitrogen-bound group (Phenyl vs. Methyl vs. Hydroxyethyl).

Comparative Physicochemical Properties

The choice of a diacetate in a formulation or synthesis pathway is critically dependent on its physical and chemical properties. The following table summarizes key data for NPDA and its comparators.

PropertyN-Phenyldiethanolamine diacetateN-Methyldiethanolamine diacetateTriethanolamine triacetate
Molecular Formula C₁₄H₁₉NO₄[4]C₉H₁₇NO₄C₁₂H₂₁NO₆
Molecular Weight 265.31 g/mol [4]203.23 g/mol 275.29 g/mol
Appearance Data not availableColorless liquid[5]Colorless to pale yellow liquid[6]
Boiling Point 372.3°C at 760 mmHg[4]~290-300°C (estimated)Data not available
Melting Point Data not available-21°C (for the parent amine)[5]Data not available
Density 1.136 g/cm³[4]~1.08 g/cm³ (estimated)Data not available
Solubility Soluble in benzene, ethanol, ether (parent amine)[7]Miscible with water, ethanol, benzene (parent amine)[5][8]Soluble in water[6]
Flash Point 179°C[4]Data not availableData not available

Analysis of Properties:

The presence of the phenyl group in NPDA significantly increases its molecular weight and boiling point compared to the methyl-substituted analogue. This suggests stronger intermolecular forces, likely due to π-π stacking interactions between the aromatic rings. The enhanced hydrophobicity conferred by the phenyl group also results in lower water solubility for its parent amine compared to the highly miscible N-methyldiethanolamine and water-soluble triethanolamine acetate.[5][6][7] This property is a critical differentiator for applications requiring specific solubility profiles, such as in non-aqueous formulations or for creating emulsions.[2]

Synthesis and Mechanistic Considerations

The synthesis of these diacetates typically proceeds via the acetylation of the corresponding diethanolamine precursor. This is a standard esterification reaction, often employing acetic anhydride or acetyl chloride.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of alkanolamine diacetates.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Alkanolamine Alkanolamine Precursor (e.g., N-Phenyldiethanolamine) Reaction Reaction Vessel (Solvent, Optional Catalyst) Alkanolamine->Reaction AcetylationAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylationAgent->Reaction Quenching Quenching (e.g., with water or ice) Reaction->Quenching 1. Reaction Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quenching->Extraction 2. Work-up Drying Drying of Organic Layer (e.g., Anhydrous MgSO₄) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification 3. Isolation Product Diacetate Product Purification->Product

Caption: Generalized workflow for diacetate synthesis.

Experimental Protocol: Synthesis of N-Phenyldiethanolamine Diacetate

This protocol is a representative procedure based on standard acetylation methods.

Objective: To synthesize N-Phenyldiethanolamine diacetate from N-Phenyldiethanolamine.

Materials:

  • N-Phenyldiethanolamine (1.0 eq)[9]

  • Acetic Anhydride (2.2 eq)

  • Pyridine or Triethylamine (catalytic amount, optional)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: Dissolve N-Phenyldiethanolamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reagent: Slowly add acetic anhydride to the cooled solution. If using a catalyst, it can be added prior to the anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Phenyldiethanolamine diacetate.[9]

Causality and Choices:

  • Acetic Anhydride: Chosen as it is a common, effective, and relatively inexpensive acetylating agent. The slight excess ensures complete conversion of both hydroxyl groups.

  • Ice Bath: The initial cooling is crucial to control the exothermic reaction between the amine and the anhydride.

  • Sodium Bicarbonate Quench: This step neutralizes any remaining acetic anhydride and the acetic acid byproduct, facilitating a clean extraction.

  • Column Chromatography: Necessary to separate the desired diacetate product from any mono-acetylated byproduct or unreacted starting material.

Comparative Performance in Applications

The structural differences between these diacetates directly translate to their performance in various applications.

Polymer Chemistry and Material Science

In polymer science, diacetates can act as plasticizers, monomers, or additives that modify material properties.[2][10] For example, cellulose diacetate is a well-known polymer used in films and fibers.[10] The introduction of alkanolamine diacetates can impart specific functionalities.

  • N-Phenyldiethanolamine diacetate (NPDA): Its aromatic structure can enhance the thermal stability and modify the refractive index of polymers. The phenyl group's hydrophobicity makes it a candidate for improving compatibility in non-polar polymer matrices or as a stabilizer in coatings.[2]

  • N-Methyldiethanolamine diacetate: Lacking the bulky phenyl group, this molecule is more flexible. It may be used as a reactive intermediate or a curing agent in certain resin systems. Its parent amine, MDEA, is known for its use in coatings and as a neutralizing agent.[5][11]

  • Triethanolamine triacetate: The presence of a third acetate group and its hydrophilic nature make it suitable for applications requiring water solubility, such as in certain adhesives, emulsifiers, or as a pH buffer in aqueous systems.[1][6]

The logical relationship for selecting a diacetate for a polymer application is outlined below.

PolymerApplicationLogic cluster_properties Key Molecular Features cluster_candidates Diacetate Candidate start Desired Polymer Property Aromatic Aromaticity (π-π interactions) start->Aromatic e.g., High Thermal Stability, Refractive Index Modification Hydrophobicity Hydrophobicity start->Hydrophobicity e.g., Compatibility with Non-polar Resins Flexibility Chain Flexibility start->Flexibility e.g., Plasticizing Effect Hydrophilicity Hydrophilicity / Water Solubility start->Hydrophilicity e.g., Use in Aqueous Systems, Emulsification NPDA N-Phenyldiethanolamine diacetate Aromatic->NPDA Hydrophobicity->NPDA MDEA_DA N-Methyldiethanolamine diacetate Flexibility->MDEA_DA TEA_TA Triethanolamine triacetate Hydrophilicity->TEA_TA

Caption: Selection logic for diacetates in polymer applications.

Pharmaceutical and Chemical Intermediates

These compounds serve as crucial building blocks in organic synthesis.

  • N-Phenyldiethanolamine diacetate (NPDA): The parent compound, N-Phenyldiethanolamine, is a known intermediate for dyes and pharmaceuticals, including some anti-tumor agents.[7][12] The diacetate form serves as a protected version of the diol, allowing for selective reactions at other sites of a more complex molecule before deprotection.

  • Other Diacetates: Diethanolamine derivatives, in general, are used in the synthesis of compounds like antiarrhythmic agents.[13] The choice between a phenyl or methyl substituent on the nitrogen would be dictated by the specific synthetic route and the desired final product structure.

Conclusion

N-Phenyldiethanolamine diacetate is a distinct compound whose properties are largely defined by its aromatic phenyl group. Compared to aliphatic analogues like N-Methyldiethanolamine diacetate and Triethanolamine triacetate, it exhibits higher thermal stability, greater hydrophobicity, and different solubility profiles. These characteristics make it a specialized intermediate, particularly suitable for applications requiring enhanced thermal performance, compatibility with aromatic or non-polar systems, and in the synthesis of complex organic molecules where its unique electronic and steric properties can be leveraged. The choice between these diacetates should be guided by a thorough analysis of the specific performance requirements of the target application, from solubility and reactivity to the final properties of a formulated product.

References

  • N-Methyldiethanolamine (MDEA): Properties, Applications, and Industrial Significance. (n.d.). Silver Fern Chemical. Retrieved January 9, 2026, from [Link]

  • N-Methyldiethanolamine MDEA. (n.d.). Ataman Kimya. Retrieved January 9, 2026, from [Link]

  • N-phenyldiethanolamine. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

  • Understanding Triethanolamine: Properties, Uses, and Benefits. (n.d.). Shree Vallabh Chemical. Retrieved January 9, 2026, from [Link]

  • Triethanolamine. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Methyldiethanolamine. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Methyl Diethanolamine (MDEA): A High-Performance Amine for Industrial Applications. (n.d.). Silver Fern Chemical. Retrieved January 9, 2026, from [Link]

  • Triethanolamine. (n.d.). Environex. Retrieved January 9, 2026, from [Link]

  • N-Methyldiethanolamine (MDEA). (n.d.). Dow Inc. Retrieved January 9, 2026, from [Link]

  • Properties of Polymer Films Based on Cellulose Diacetate with Intercalated Zn{(NH2)2Co}2Br2. (2024, February 13). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Triethanolamine TEA 85%. (n.d.). ATDM Co. Retrieved January 9, 2026, from [Link]

  • The Chemistry and Applications of N-Phenyldiethanolamine (CAS 120-07-0). (2025, November 22). LinkedIn. Retrieved January 9, 2026, from [Link]

  • N-Phenyldiethanolamine diacetate. (n.d.). Chemical Point. Retrieved January 9, 2026, from [Link]

  • Nickel(II)-catalyzed living polymerization of diazoacetates toward polycarbene homopolymer and polythiophene-block-polycarbene copolymers. (2022, February 10). PubMed Central. Retrieved January 9, 2026, from [Link]

  • EP0474411A1 - Production of diethanolamine derivatives and their intermediates. (1992, March 11). Google Patents.

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A Senior Application Scientist's Guide to the Purity Validation of N-Phenyldiethanolamine Diacetate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of chemical entities is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. N-Phenyldiethanolamine diacetate, a key intermediate in various synthetic pathways, is no exception. Its purity directly impacts reaction kinetics, yield, and the impurity profile of subsequent products. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of N-Phenyldiethanolamine diacetate, supported by experimental insights and protocols.

The Imperative of Purity in Synthesis

N-Phenyldiethanolamine diacetate is typically synthesized by the acetylation of N-phenyldiethanolamine. The purity of the final product is contingent on the complete conversion of the starting material and the absence of side-products or residual reagents. Common potential impurities include:

  • N-Phenyldiethanolamine (Starting Material): Incomplete acetylation leads to the presence of the starting diol.

  • Monoacetate Species: Partial acetylation can result in the N-phenyl-N-(2-hydroxyethyl)-N-(2-acetoxyethyl)amine.

  • Residual Acetic Anhydride or Acetic Acid: Leftover reagents or by-products from the acetylation process.

An accurate and precise purity value is therefore essential for correct stoichiometry in downstream applications and for maintaining stringent quality control.

Quantitative ¹H NMR: A Primary Method for Purity Assessment

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1] Its strength lies in the direct proportionality between the integral of a resonance signal and the number of protons generating that signal.[2] This fundamental principle allows for the determination of purity without the need for a specific reference standard of the analyte itself, a significant advantage over chromatographic techniques.[3]

Causality Behind Experimental Choices in qNMR

The reliability of a qNMR experiment hinges on specific instrument parameters and sample preparation protocols designed to ensure that the signal response is truly quantitative for all relevant nuclei. Key considerations include:

  • Full T1 Relaxation: A sufficiently long relaxation delay (d1) is crucial to allow all protons to return to their equilibrium state before the next pulse. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of any proton in the sample. This prevents signal saturation and ensures accurate integration.

  • Uniform Excitation: A calibrated 90° pulse angle is used to ensure that all protons in the sample are excited equally, regardless of their chemical environment.

  • Internal Standard Selection: An ideal internal standard should be of high purity, stable, non-volatile, and have at least one sharp signal that does not overlap with any analyte or impurity signals.[4] For N-phenyldiethanolamine diacetate, a standard like 1,4-dinitrobenzene or maleic acid could be suitable.

Predicted ¹H NMR Spectrum of N-Phenyldiethanolamine Diacetate

While an experimental spectrum is always preferred, a predicted ¹H NMR spectrum based on established chemical shift principles for esters and aromatic compounds provides a strong foundation for method development.[5]

  • Aromatic Protons (phenyl group): Expected to appear in the range of δ 6.7-7.3 ppm. The protons ortho to the nitrogen will likely be the most upfield due to the electron-donating effect of the nitrogen, while the para and meta protons will be further downfield.

  • Methylene Protons (-N-CH₂-): These protons are adjacent to the nitrogen atom and are expected to be a triplet around δ 3.8-4.0 ppm.

  • Methylene Protons (-O-CH₂-): These protons are adjacent to the ester oxygen and are expected to be a triplet around δ 4.2-4.4 ppm.

  • Methyl Protons (acetyl group): A sharp singlet corresponding to the six equivalent protons of the two acetyl groups is expected around δ 2.0-2.1 ppm. This signal is often an excellent choice for quantification due to its sharpness and lack of coupling.

The presence of the starting material, N-phenyldiethanolamine, would be indicated by a triplet around δ 3.6-3.7 ppm for the -N-CH₂- protons and another triplet around δ 3.7-3.8 ppm for the -O-CH₂- protons, along with the absence of the acetyl methyl singlet.

Experimental Protocol: qNMR Purity Determination

This protocol describes a self-validating system for the purity determination of N-Phenyldiethanolamine diacetate.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 15-20 mg of N-Phenyldiethanolamine diacetate into a clean, dry vial.
  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.
  • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
  • Ensure complete dissolution by gentle vortexing.
  • Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Use a spectrometer with a field strength of 400 MHz or higher.
  • Acquire a standard ¹H NMR spectrum with the following key parameters:
  • Pulse angle: 90°
  • Relaxation delay (d1): 30-60 seconds (to ensure full relaxation)
  • Acquisition time: 3-4 seconds
  • Number of scans: 8-16 (to achieve a good signal-to-noise ratio)

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  • Carefully integrate a well-resolved, non-overlapping signal of N-Phenyldiethanolamine diacetate (e.g., the acetyl methyl singlet) and a signal from the internal standard.
  • Calculate the purity using the following formula:
Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (d1, 90° pulse) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. Other Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[2]Separation based on differential partitioning between a mobile and stationary phase.[6]Separation of volatile compounds followed by mass-based detection.[6]
Reference Standard Does not require an identical analyte standard; uses a certified internal standard.[7]Requires a well-characterized reference standard of the analyte for accurate quantification.Requires a reference standard for quantification, but can provide structural information for identification.
Accuracy High, as it is a primary method.High, but dependent on the purity of the reference standard.High, but can be affected by derivatization efficiency if required.
Precision Excellent, with RSDs typically <1%.Excellent, with RSDs often <1%.Good, but can be influenced by injection variability.
Sample Preparation Simple dissolution; no derivatization needed.Can be more complex, involving mobile phase preparation and filtering.May require derivatization to improve volatility and thermal stability.
Analysis Time Can be longer per sample due to the need for long relaxation delays.Relatively fast, especially with modern UPLC systems.Generally fast analysis times.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Impurity Identification Provides structural information about impurities.Retention time provides limited information; coupling with MS is needed for identification.Mass spectrum provides structural information for impurity identification.

Conclusion: An Integrated Approach to Purity Validation

For the validation of N-Phenyldiethanolamine diacetate purity, qNMR spectroscopy stands out as a robust, accurate, and non-destructive primary method. Its ability to provide a direct measure of purity without the need for an identical reference standard makes it particularly valuable for novel compounds or when a certified standard is unavailable. Furthermore, the structural information inherent in the NMR spectrum offers a significant advantage in identifying and quantifying potential impurities in a single experiment.

While HPLC and GC-MS are powerful and often higher-throughput techniques for routine quality control, they function as secondary methods that rely on calibration against a primary standard. Therefore, a comprehensive approach to purity validation would involve the use of qNMR to certify a primary reference standard of N-Phenyldiethanolamine diacetate, which can then be used to calibrate routine HPLC or GC-MS methods. This integrated strategy leverages the strengths of each technique, ensuring the highest level of confidence in the purity of this critical synthetic intermediate.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 12, 2026. [Link]

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  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

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A Comparative Guide to the Characterization of N-Phenyldiethanolamine Diacetate and Its Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). N-Phenyldiethanolamine and its derivatives are a class of compounds frequently encountered as versatile intermediates in the synthesis of various pharmaceuticals.[1] This guide provides an in-depth technical comparison of N-Phenyldiethanolamine diacetate (NPDEAc) and its related derivatives, focusing on their synthesis, characterization, and potential applications in drug development. We will explore the causality behind experimental choices and provide detailed, self-validating protocols.

Introduction to N-Aryldiethanolamine Derivatives

N-Aryldiethanolamines are tertiary amines characterized by a phenyl group and two hydroxyethyl groups attached to a central nitrogen atom.[2] The diethanolamine moiety offers two hydroxyl groups that can be functionalized, for instance, through esterification to form diacetate derivatives. This modification can alter the molecule's physicochemical properties, such as lipophilicity and reactivity, making these derivatives valuable as intermediates or as pro-drugs.[3] The nature of the substituent on the phenyl ring can further modulate these properties, offering a tunable platform for drug design.

This guide will focus on the synthesis and characterization of N-Phenyldiethanolamine diacetate and compare its properties to derivatives with electron-donating groups on the phenyl ring, namely N-(m-tolyl)diethanolamine diacetate and N-(p-tolyl)diethanolamine diacetate.

Synthesis of N-Phenyldiethanolamine Diacetate

The synthesis of N-Phenyldiethanolamine diacetate is a two-step process, starting with the synthesis of the parent N-Phenyldiethanolamine, followed by its acetylation.

Synthesis of N-Phenyldiethanolamine

N-Phenyldiethanolamine can be synthesized via the reaction of aniline with ethylene oxide.[4] However, for laboratory-scale synthesis, a more convenient method is the N-arylation of diethanolamine with an aryl halide, such as iodobenzene, in the presence of a copper catalyst.[5]

Experimental Protocol: Synthesis of N-Phenyldiethanolamine

Materials:

  • Diethanolamine

  • Iodobenzene

  • Copper(I) oxide (Cu₂O)

  • Potassium hydroxide (KOH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add diethanolamine (4.0 mmol), potassium hydroxide (2.0 mmol), and copper(I) oxide (0.1 mmol).

  • Add anhydrous DMSO (2 mL) and stir the mixture under an inert atmosphere.

  • Add iodobenzene (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Separate the catalyst by filtration or magnetic separation if a magnetic catalyst is used.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield N-Phenyldiethanolamine.[5]

Acetylation of N-Phenyldiethanolamine

The diacetate derivative is synthesized by the acetylation of the diol, N-Phenyldiethanolamine, using acetic anhydride. This is a common and efficient method for the esterification of alcohols.[6]

Experimental Protocol: Synthesis of N-Phenyldiethanolamine Diacetate

Materials:

  • N-Phenyldiethanolamine

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Phenyldiethanolamine (1.0 eq) in a mixture of pyridine and dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Phenyldiethanolamine diacetate.

  • Purify the product by silica gel column chromatography if necessary.[3]

Diagram of the Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Synthesis of N-Phenyldiethanolamine cluster_1 Step 2: Acetylation Diethanolamine Diethanolamine Reaction1 N-Arylation (Cu₂O, KOH, DMSO, 100°C) Diethanolamine->Reaction1 Iodobenzene Iodobenzene Iodobenzene->Reaction1 NPDEA_amine N-Phenyldiethanolamine Reaction1->NPDEA_amine Reaction2 Acetylation (Pyridine, DCM) NPDEA_amine->Reaction2 Intermediate Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction2 NPDEA_diacetate N-Phenyldiethanolamine Diacetate Reaction2->NPDEA_diacetate

Caption: Workflow for the two-step synthesis of N-Phenyldiethanolamine diacetate.

Characterization of N-Phenyldiethanolamine Diacetate

A thorough characterization of N-Phenyldiethanolamine diacetate is essential to confirm its structure and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl chains, and the methyl protons of the acetate groups. The chemical shifts of the methylene protons adjacent to the nitrogen and the oxygen will be deshielded due to the electron-withdrawing effects of these atoms and the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.

Predicted NMR Data for N-Phenyldiethanolamine Diacetate (in CDCl₃):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetate CH₃~2.0~21
N-CH₂~3.6~50
O-CH₂~4.2~62
Aromatic CH~6.7-7.3~113, 118, 129
Aromatic C-N-~147
Carbonyl C=O-~170

3.1.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of N-Phenyldiethanolamine diacetate (265.31 g/mol ). Common fragmentation patterns for amines and esters would be observed. Alpha-cleavage next to the nitrogen is a characteristic fragmentation for amines.[7] Esters typically show fragmentation at the C-O bond and McLafferty rearrangement if a gamma-hydrogen is available.

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-Phenyldiethanolamine diacetate will be characterized by the absence of the broad O-H stretching band (around 3300 cm⁻¹) present in the parent compound and the appearance of a strong C=O stretching band for the ester carbonyl groups around 1740 cm⁻¹. The C-O stretching of the ester will also be visible around 1240 cm⁻¹.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of N-Phenyldiethanolamine diacetate. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a good starting point.[5] The diacetate derivative will be more lipophilic than the parent diol and is expected to have a longer retention time under the same chromatographic conditions.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

3.2.2. Gas Chromatography (GC)

GC can also be used for the analysis of N-Phenyldiethanolamine diacetate. A mid-polarity column, such as a DB-5, would be suitable. The diacetate is more volatile than the parent diol, making it amenable to GC analysis without derivatization.

Comparative Analysis of N-Aryldiethanolamine Diacetate Derivatives

The properties of N-aryldiethanolamine diacetates can be fine-tuned by altering the substituent on the aromatic ring. Here, we compare N-phenyldiethanolamine diacetate with its m-tolyl and p-tolyl analogues.

Diagram of Comparative Structures

Comparative_Structures cluster_NPDEAc N-Phenyldiethanolamine Diacetate cluster_m_TDEAc N-(m-Tolyl)diethanolamine Diacetate cluster_p_TDEAc N-(p-Tolyl)diethanolamine Diacetate NPDEAc R = H m_TDEAc R = m-CH₃ p_TDEAc R = p-CH₃ Base N-Aryl Diethanolamine Diacetate Core Base->NPDEAc Base->m_TDEAc Base->p_TDEAc

Caption: Comparison of the variable substituent (R) on the N-aryl ring.

Table of Comparative Properties:

PropertyN-Phenyldiethanolamine DiacetateN-(m-Tolyl)diethanolamine DiacetateN-(p-Tolyl)diethanolamine DiacetateRationale for Difference
Molecular Weight 265.31 g/mol 279.34 g/mol 279.34 g/mol Addition of a methyl group.
Lipophilicity (Predicted logP) Higher than parent diolSlightly higher than NPDEAcSlightly higher than NPDEAcThe methyl group is lipophilic.
Reactivity of the Aryl Ring Standard electrophilic substitutionMore susceptible to electrophilic substitutionMore susceptible to electrophilic substitutionThe methyl group is an activating group.
Potential Applications Intermediate for APIsIntermediate for APIs and dyesIntermediate for APIs, dyes, and polymers[8]The tolyl group can influence the final properties of the target molecule.

Discussion of Comparative Performance:

  • Impact of the Methyl Group: The presence of an electron-donating methyl group on the phenyl ring in the tolyl derivatives increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. This can be an important consideration if further modification of the aryl ring is desired in a synthetic route.

  • Lipophilicity and Solubility: The addition of the methyl group slightly increases the lipophilicity of the molecule. This could influence its solubility in different solvents and its partitioning behavior, which is a critical parameter in drug absorption and distribution.

  • Steric Effects: The position of the methyl group (meta vs. para) can introduce different steric effects, which might influence the reactivity of the molecule or its ability to bind to a biological target in a pro-drug context.

Alternatives to N-Phenyldiethanolamine Diacetate in Drug Development

In the context of drug development, N-Phenyldiethanolamine diacetate can serve multiple purposes, including as a linker, a protecting group for diols, or a scaffold for building larger molecules. The choice of this intermediate over alternatives depends on the specific synthetic strategy and the desired properties of the final product.

5.1. Alternative Diethanolamine Derivatives

As discussed, N-tolyldiethanolamine and other N-alkyldiethanolamine derivatives can be used to modulate the electronic and steric properties of the intermediate. The choice between these would be dictated by the specific requirements of the subsequent synthetic steps or the desired biological activity of the final compound.

5.2. Alternative Protecting Groups for Diols

If the primary function of the diacetate moiety is to protect the diol during a synthetic sequence, other protecting groups could be considered.[9]

  • Silyl ethers (e.g., TBDMS): These are commonly used to protect alcohols and can be removed under specific conditions, offering orthogonal protection strategies.

  • Acetals and Ketals: These are formed by reacting the diol with an aldehyde or ketone and are stable under basic conditions but easily removed with acid.

The choice of protecting group would depend on the overall synthetic plan and the compatibility with other functional groups in the molecule.

5.3. Alternative Linkers in Solid-Phase Synthesis

If the diethanolamine moiety is used as a linker in solid-phase synthesis, other bifunctional linkers could be employed. The choice would depend on the desired cleavage conditions and the nature of the molecule being synthesized.

Conclusion

N-Phenyldiethanolamine diacetate is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug development. Its synthesis is straightforward, and its characterization can be achieved using standard analytical techniques. By understanding the influence of the N-aryl substituent on the physicochemical properties of diethanolamine diacetate derivatives, researchers can rationally select the most appropriate building block for their specific application. Furthermore, a careful consideration of alternative diethanolamine derivatives, protecting groups, and linkers allows for the optimization of synthetic routes and the fine-tuning of the properties of the final target molecules. This guide provides a foundational framework for the characterization and comparative analysis of these important compounds, empowering researchers to make informed decisions in their drug discovery and development endeavors.

References

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  • National Center for Biotechnology Information. (2023). DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link].

  • Wikipedia. (2023, December 27). Diethanolamine. Retrieved January 12, 2026, from [Link].

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  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Processes, 10(7), 1366. [Link]

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  • MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 11(11), 1334. [Link]

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  • CHEMICAL POINT. (n.d.). N-Phenyldiethanolamine diacetate. Retrieved January 12, 2026, from [Link].

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A Senior Application Scientist's Comparative Guide to the Quantification of N-Phenyldiethanolamine Diacetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the cornerstone of process optimization, yield determination, and quality assurance. This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Phenyldiethanolamine diacetate, a key chemical intermediate, directly within its reaction mixture. We will move beyond simple protocol recitation to explore the underlying principles and rationale that govern method selection, ensuring a robust and reliable analytical framework.

The Analytical Challenge: A Multi-Component System

The synthesis of N-Phenyldiethanolamine diacetate typically involves the acetylation of N-Phenyldiethanolamine. The resulting reaction mixture is a complex matrix containing:

  • Starting Material: Unreacted N-Phenyldiethanolamine.

  • Product: N-Phenyldiethanolamine diacetate.

  • Intermediate: Mono-acetylated N-Phenyldiethanolamine.

  • Reagents & Byproducts: Acetic anhydride/acetyl chloride, acetic acid, etc.

An effective analytical method must possess the selectivity to resolve the target analyte from these structurally similar compounds and the sensitivity to quantify it accurately. This guide will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is often the workhorse for analyzing reaction mixtures containing non-volatile, polar to semi-polar organic molecules. Its high resolving power and reproducibility make it a primary choice for in-process control and final product assay.

Causality Behind Experimental Choices

The fundamental principle of RP-HPLC involves partitioning analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. For N-Phenyldiethanolamine diacetate and its related species, the separation is driven by differences in polarity. The diacetate product, being the most esterified and least polar, will elute last, while the more polar starting material, N-Phenyldiethanolamine, will elute earliest. The phenyl group in all related compounds provides a strong chromophore, making UV detection at ~254 nm a highly effective and sensitive means of quantification.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh reaction mixture and dilute with mobile phase s2 Prepare calibration standards of N-Phenyldiethanolamine diacetate s3 Filter all solutions (0.45 µm syringe filter) a1 Inject sample/standard onto HPLC system s3->a1 a2 Separation on C18 column (Isocratic or Gradient Elution) a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 d1 Integrate peak areas a3->d1 d2 Generate calibration curve (Area vs. Concentration) d1->d2 d3 Quantify analyte in sample using regression analysis d2->d3

Caption: General workflow for quantification by RP-HPLC.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (e.g., 20 mM phosphate buffer at pH 3.0 and acetonitrile). An isocratic mixture, such as 60:40 (v/v) Acetonitrile:Buffer, is a good starting point, optimized to achieve baseline separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Standard Preparation:

    • Prepare a stock solution of purified N-Phenyldiethanolamine diacetate reference standard (e.g., 100 µg/mL).

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).[2][3][4]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For N-Phenyldiethanolamine diacetate, GC can be an excellent alternative to HPLC, particularly when higher sensitivity for hydrocarbon-like structures is needed.

Causality Behind Experimental Choices

GC separates compounds based on their boiling points and interactions with the stationary phase. The sample is vaporized in a hot injector and carried by an inert gas through a column. N-Phenyldiethanolamine diacetate is sufficiently volatile for GC analysis. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for aromatic and moderately polar compounds.[1] The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it ideal for quantification. Although the starting material contains hydroxyl groups which can cause peak tailing, the diacetate product is well-suited for GC-FID analysis.[5]

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Dissolve reaction mixture in a volatile solvent (e.g., Dichloromethane) s2 Prepare calibration standards of analyte in the same solvent s3 Add Internal Standard (IS) to all solutions for improved precision a1 Inject solution into hot GC inlet s3->a1 a2 Separation in capillary column (Temperature programming) a1->a2 a3 Flame Ionization Detection (FID) a2->a3 d1 Integrate peak areas (Analyte and IS) a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantify using calibration curve (Ratio vs. Concentration) d2->d3

Caption: General workflow for quantification by GC-FID.

Detailed Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.[1]

  • Temperatures:

    • Injector: 250 °C.[1]

    • Detector: 300 °C.[1]

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Sample Preparation:

    • Dissolve a known mass of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

    • An internal standard (e.g., a stable hydrocarbon like dodecane) should be added to correct for injection volume variability.

  • Standard Preparation: Prepare calibration standards of the purified diacetate with the same internal standard concentration.

  • Considerations: While the diacetate is stable, the starting material (N-Phenyldiethanolamine) and the mono-acetate intermediate may exhibit peak tailing due to their hydroxyl groups.[5] Derivatization (e.g., silylation) could be employed to improve chromatography for all components, but this adds a step to the sample preparation.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that quantifies molecules based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[6] It is a powerful, non-destructive technique that often requires no analyte-specific reference standard.

Causality Behind Experimental Choices

¹H NMR is ideal for this analysis because N-Phenyldiethanolamine diacetate has unique proton signals that can be distinguished from the starting materials and intermediates. For instance, the protons on the carbons adjacent to the acetate groups (-CH₂-O-C(O)CH₃) will have a distinct chemical shift compared to the protons adjacent to the hydroxyl groups (-CH₂-OH) in the starting material. By integrating these unique signals and comparing them to the integral of a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved.[7][8] This method is particularly valuable when a purified reference standard of the analyte is not available.[7][8]

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation s1 Accurately weigh reaction mixture sample s2 Accurately weigh a certified internal standard (e.g., maleic acid) s1->s2 s3 Dissolve both in a deuterated solvent (e.g., DMSO-d6) s2->s3 a1 Transfer solution to NMR tube s3->a1 a2 Acquire ¹H NMR spectrum with quantitative parameters (e.g., long relaxation delay) a1->a2 d1 Phase and baseline correct the spectrum a2->d1 d2 Integrate characteristic peaks (Analyte and Internal Standard) d1->d2 d3 Calculate concentration using the qNMR equation d2->d3

Caption: General workflow for quantification by qNMR.

Detailed Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Internal Standard (IS): Select a certified standard with sharp signals that do not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that dissolves both the sample and the IS (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

  • Acquisition Parameters:

    • Ensure complete relaxation of nuclei by using a long relaxation delay (D1) – typically 5 times the longest T₁ value of the signals of interest. A D1 of 30-60 seconds is common.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the IS.

    • Calculate the purity or concentration using the following equation[6]: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Head-to-Head Comparison of Analytical Techniques

FeatureRP-HPLC-UVGC-FIDQuantitative NMR (qNMR)
Principle Polarity-based separationVolatility/Boiling point-based separationNuclear spin properties in a magnetic field
Specificity High; can resolve isomers with good method development.High; excellent for volatile compounds.Very high; based on unique chemical structure.
Sensitivity Good to excellent (ng range).Excellent (pg range).Moderate (µg to mg range).
Speed Moderate (10-30 min per sample).Moderate (15-40 min per sample).Fast per sample (<10 min), but setup can be longer.
Cost (Instrument) Moderate.Low to Moderate.High.
Cost (Per Sample) Low to Moderate.Low.Moderate (due to deuterated solvents).
Reference Standard Requires purified analyte standard for calibration.Requires purified analyte standard for calibration.Does not require analyte standard; uses a certified IS.[7][8]
Sample State Non-destructive to analyte (can be collected).Destructive.Non-destructive.
Key Advantage Robust, widely available, excellent for routine QC.High sensitivity for volatile organics.Primary method, high accuracy, no analyte standard needed.[6]
Key Limitation Requires analyte standard, potential for co-elution.Analyte must be volatile and thermally stable.Lower sensitivity, high capital cost, complex mixtures can have signal overlap.[6]

Conclusion and Recommendations

The choice of analytical method for quantifying N-Phenyldiethanolamine diacetate is contingent on the specific requirements of the laboratory and the stage of development.

  • For routine in-process monitoring and quality control in a production environment, RP-HPLC-UV is the recommended method. It offers a superb balance of performance, cost, and robustness. Its ability to simultaneously monitor starting material, intermediate, and product provides a comprehensive view of the reaction progress.

  • If high sensitivity is paramount or if volatile impurities are a major concern, GC-FID is a strong alternative. It is cost-effective and highly reliable, provided the thermal stability of all analytes is confirmed.

  • For certifying the purity of a reference standard or for obtaining highly accurate, fundamental measurements without an analyte-specific standard, qNMR is the unparalleled choice. Its status as a primary ratio method provides a high degree of confidence in the results, making it ideal for research, development, and standard certification.[6][9]

Ultimately, a well-validated analytical procedure, grounded in the principles outlined in ICH guidelines, is critical for ensuring data integrity, regardless of the technology chosen.[2][10]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]

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A Spectroscopic Guide to the Acetylation of N-Phenyldiethanolamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of N-Phenyldiethanolamine and its diacetate derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed analysis of the spectroscopic changes that occur upon acetylation. By understanding the causality behind these changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can unequivocally confirm the successful synthesis of N-Phenyldiethanolamine diacetate.

N-Phenyldiethanolamine is a versatile tertiary amino compound widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Its two hydroxyl groups offer reactive sites for further functionalization, such as esterification, to modify its chemical properties for specific applications.[2] The conversion to its diacetate form is a common derivatization, and this guide provides the essential spectroscopic framework for verifying this transformation.

The Chemical Transformation: From Diol to Diacetate

The conversion of N-Phenyldiethanolamine to N-Phenyldiethanolamine diacetate is a straightforward esterification reaction. The two primary hydroxyl groups of the starting material react with an acetylating agent, typically acetic anhydride in the presence of a base or catalyst, to form ester linkages. This reaction fundamentally alters the molecule's functional groups, a change that is readily observable through various spectroscopic techniques.

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product PDEA N-Phenyldiethanolamine Reaction Reaction Stirring (4-6 hours) PDEA->Reaction Combine in Solvent + Catalyst Ac2O Acetic Anhydride (Excess) Ac2O->Reaction Combine in Solvent + Catalyst Catalyst Pyridine / DMAP Solvent Dichloromethane (DCM) Temp 0°C to Room Temp Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Purification Column Chromatography Workup->Purification Isolate Crude Product Product N-Phenyldiethanolamine diacetate Purification->Product Obtain Pure Product

Caption: Workflow for the synthesis of N-Phenyldiethanolamine diacetate.

Experimental Protocol: Synthesis of N-Phenyldiethanolamine diacetate

This protocol describes a standard laboratory procedure for the acetylation of N-Phenyldiethanolamine. The choice of acetic anhydride as the acetylating agent and 4-dimethylaminopyridine (DMAP) as a catalyst ensures an efficient and high-yielding reaction.[3]

  • Reaction Setup : In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve N-Phenyldiethanolamine (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMAP (0.1 eq.).

  • Addition of Reagent : Cool the stirred solution to 0 °C using an ice bath. Slowly add acetic anhydride (2.2-2.5 eq.) to the mixture via a syringe.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Work-up : Once the reaction is complete, carefully quench the excess acetic anhydride by the slow addition of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Purification : Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure N-Phenyldiethanolamine diacetate.[3]

Spectroscopic Analysis: The Evidence of Transformation

The following sections detail the expected spectroscopic signatures for both the parent compound and its diacetate derivative. The comparison of these spectra provides definitive evidence of the chemical transformation.

Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy is a powerful first-pass technique to confirm the success of the acetylation. The analysis hinges on monitoring the disappearance of the hydroxyl (-OH) group's characteristic absorption and the appearance of the ester carbonyl (C=O) group's strong signal.[4][5]

  • N-Phenyldiethanolamine : The spectrum is dominated by a strong, broad absorption band in the 3600-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional groups.[6] Hydrogen bonding contributes to the broadening of this peak.

  • N-Phenyldiethanolamine diacetate : The most significant change is the complete disappearance of the broad O-H band. Concurrently, a new, very strong, and sharp absorption peak appears in the range of 1735-1745 cm⁻¹.[4] This peak is unequivocally assigned to the C=O stretching vibration of the newly formed ester groups.[7]

CompoundKey Vibrational Frequency (cm⁻¹)Functional Group Assignment
N-Phenyldiethanolamine~3350 (Broad, Strong)O-H Stretch (Alcohol)
~1050 (Strong)C-O Stretch (Alcohol)[6]
N-Phenyldiethanolamine diacetateAbsentO-H Stretch (Alcohol)
~1740 (Sharp, Very Strong)C=O Stretch (Ester)[4]
~1200 (Strong)C-O Stretch (Ester, acyl-oxygen)[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR spectroscopy provides a detailed, atom-level confirmation of the acetylation by revealing changes in the chemical environment of protons (¹H NMR) and carbons (¹³C NMR) near the reaction sites.

The conversion from a diol to a diacetate results in three key diagnostic changes in the proton NMR spectrum:

  • Disappearance of -OH Protons : The signal corresponding to the hydroxyl protons in N-Phenyldiethanolamine (which can be broad and variable in position) will be absent in the spectrum of the diacetate.

  • Downfield Shift of Methylene Protons : The protons on the carbons attached to the oxygen atoms (-N-CH₂-CH₂-O-) experience a significant downfield shift. In the starting material, the -CH₂-O- protons appear around 3.7 ppm. Upon acetylation, the electron-withdrawing effect of the carbonyl group deshields these protons, shifting their resonance downfield to approximately 4.2 ppm.

  • Appearance of Acetyl Protons : A new, sharp singlet integrating to 6 protons will appear around 2.0-2.1 ppm. This signal is characteristic of the methyl protons of the two newly introduced acetate groups (-O-C(O)-CH₃).

CompoundProton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
N-PhenyldiethanolamineAromatic (C₆H₅)6.7 - 7.2Multiplet5H
-CH₂-OH~3.7Triplet4H
-N-CH₂-~3.5Triplet4H
-OHVariable (Broad)Singlet2H
N-Phenyldiethanolamine diacetateAromatic (C₆H₅)6.8 - 7.3Multiplet5H
-CH₂-OAc~4.2Triplet4H
-N-CH₂-~3.6Triplet4H
-C(O)-CH₃~2.0Singlet6H

The carbon spectrum provides complementary evidence. The carbon atoms directly attached to the oxygen (-CH₂-O-) will shift downfield due to the deshielding effect of the ester group. Most importantly, two new signals will appear: one for the ester carbonyl carbons and another for the acetyl methyl carbons.

CompoundCarbon AssignmentApproximate Chemical Shift (δ, ppm)
N-PhenyldiethanolamineAromatic113 - 148
-CH₂-OH~60
-N-CH₂-~54
N-Phenyldiethanolamine diacetateCarbonyl (-C=O)~170
Aromatic113 - 147
-CH₂-OAc~62
-N-CH₂-~50
Methyl (-CH₃)~21
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the final, definitive proof of di-acetylation by confirming the change in molecular weight.

  • N-Phenyldiethanolamine (C₁₀H₁₅NO₂) : Has a molecular weight of 181.23 g/mol .[8] Its mass spectrum will show a molecular ion peak (M⁺) at m/z = 181.

  • N-Phenyldiethanolamine diacetate (C₁₄H₁₉NO₄) : The addition of two acetyl groups (CH₃CO-) adds 84.08 g/mol to the parent molecule. The expected molecular weight is 265.31 g/mol .[9] The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 265.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ Peak (m/z)
N-PhenyldiethanolamineC₁₀H₁₅NO₂181.23[8]181
N-Phenyldiethanolamine diacetateC₁₄H₁₉NO₄265.31265

Summary of Spectroscopic Evidence

The successful synthesis of N-Phenyldiethanolamine diacetate is confirmed by a convergence of evidence from multiple spectroscopic techniques. Each method provides a unique and essential piece of the structural puzzle.

G cluster_evidence Spectroscopic Observations cluster_conclusion Conclusion IR_OH IR: Disappearance of broad O-H stretch (~3350 cm⁻¹) Conclusion Successful Conversion to N-Phenyldiethanolamine diacetate IR_OH->Conclusion IR_CO IR: Appearance of strong C=O stretch (~1740 cm⁻¹) IR_CO->Conclusion NMR_Shift ¹H NMR: Downfield shift of -CH₂-O- protons (~3.7 → ~4.2 ppm) NMR_Shift->Conclusion NMR_Ac ¹H NMR: Appearance of -COCH₃ singlet (~2.0 ppm) NMR_Ac->Conclusion MS MS: Molecular ion peak shift (m/z 181 → 265) MS->Conclusion

Caption: Logical flow from spectroscopic evidence to structural confirmation.

Conclusion

This guide has detailed the key spectroscopic differences between N-Phenyldiethanolamine and its diacetate derivative. By leveraging IR, ¹H NMR, ¹³C NMR, and MS, a researcher can confidently track the conversion of the hydroxyl groups to esters. The disappearance of the O-H stretch in the IR, the characteristic downfield shifts and appearance of new signals in the NMR, and the precise mass increase observed in the MS spectrum collectively provide an unambiguous and self-validating system for confirming the successful synthesis.

References

  • Brainly. (2023, October 12). Explain how IR spectroscopy can be used to distinguish between alcohols, carboxylic acids, and esters. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8416, N-Phenyldiethanolamine. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (2023, November 22). The Chemistry and Applications of N-Phenyldiethanolamine (CAS 120-07-0). Retrieved from [Link]

  • Ward, B. IR Spectroscopy of Esters. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Colorado Boulder. IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. Retrieved from [Link]

  • Alkhawaldeh, K., & Al-Dhuraibi, M. (2020). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. ResearchGate. Retrieved from [Link]

  • CHEMICAL POINT. N-Phenyldiethanolamine diacetate. Retrieved from [Link]

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Purity analysis of N-Phenyldiethanolamine diacetate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of N-Phenyldiethanolamine Diacetate by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. N-Phenyldiethanolamine diacetate, a derivative of N-Phenyldiethanolamine (NPDEA), finds applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] The presence of impurities can significantly impact the yield, safety, and efficacy of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of N-Phenyldiethanolamine diacetate, with Gas Chromatography (GC) as a viable alternative.

Understanding the Impurity Profile

The purity analysis of N-Phenyldiethanolamine diacetate begins with an understanding of its potential impurities. These impurities can originate from the synthesis of the parent compound, N-Phenyldiethanolamine, which is typically produced through the reaction of aniline and ethylene oxide.[3][4] The subsequent esterification to form the diacetate can also introduce process-related impurities.

Potential Impurities in N-Phenyldiethanolamine Diacetate:

Impurity NameStructurePotential Origin
AnilineC₆H₅NH₂Unreacted starting material from NPDEA synthesis.[3]
N-PhenylethanolamineC₆H₅NH(CH₂CH₂OH)By-product of NPDEA synthesis.[5]
N-PhenyldiethanolamineC₆H₅N(CH₂CH₂OH)₂Incomplete esterification to the diacetate.
N-Phenyldiethanolamine monoacetateC₆H₅N(CH₂CH₂OH)(CH₂CH₂OCOCH₃)Incomplete esterification.
Acetic Anhydride/Acetic Acid(CH₃CO)₂O / CH₃COOHExcess reagents or by-products from the esterification reaction.
Degradation ProductsVariousCan form due to exposure to air, moisture, or light.[3][5]

Primary Analytical Method: Reversed-Phase HPLC-UV

Reversed-phase HPLC with UV detection is a robust and widely applicable technique for the analysis of moderately polar, UV-active compounds like N-Phenyldiethanolamine diacetate. The presence of the phenyl group provides a chromophore for sensitive UV detection.[6]

Rationale for Method Selection
  • Specificity: The separation power of HPLC allows for the resolution of the main compound from its structurally similar impurities.

  • Sensitivity: UV detection provides excellent sensitivity for aromatic compounds.

  • Versatility: The method can be adapted to quantify a wide range of potential impurities.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column is a good starting point for moderately polar compounds like N-Phenyldiethanolamine diacetate.[6]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrilePhosphoric acid helps to protonate the tertiary amine, improving peak shape. Acetonitrile is a common organic modifier. For MS compatibility, formic acid can be used instead of phosphoric acid.[7]
Gradient 0-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% BA gradient elution is necessary to separate impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.[6] A DAD can be used to scan for the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[6]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve N-Phenyldiethanolamine diacetate reference standard in the mobile phase (at initial conditions) or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[6]

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6]

Alternative Analytical Method: Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (FID) is a powerful alternative for the analysis of volatile and thermally stable compounds.[8] While N-Phenyldiethanolamine diacetate is more polar than typical GC analytes, its volatility may be sufficient for direct analysis.

Rationale for Method Selection
  • Orthogonality: GC provides a different separation mechanism compared to HPLC, which can be useful for confirming purity and detecting impurities that may co-elute in the HPLC method.

  • High Efficiency: Capillary GC columns offer excellent separation efficiency.

  • Universal Detector (FID): The FID is sensitive to most organic compounds, making it suitable for quantifying both the main compound and unknown impurities.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column provides a good balance for separating compounds with varying polarities.[6][8]
Carrier Gas Helium or Nitrogen at a constant flow of 1 mL/minInert carrier gases to transport the sample through the column.[8]
Injector Temperature 280 °CEnsures complete volatilization of the sample.[6]
Detector Temperature 300 °CPrevents condensation of the analytes in the detector.[6]
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 minA temperature gradient is used to separate compounds with different boiling points.[6][8]
Injection Mode SplitlessFor trace analysis of impurities.[8]

Sample Preparation:

  • Standard and Sample Solutions: Dissolve the reference standard and sample in a suitable solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

  • (Optional) Derivatization: For related, more polar impurities like the parent NPDEA, derivatization with a silylating agent (e.g., BSTFA) can improve volatility and peak shape.[6][8] This involves heating the sample with the derivatizing agent in a sealed vial before injection.[6]

Method Comparison

The choice between HPLC-UV and GC-FID depends on the specific analytical needs, including the nature of the expected impurities and the available instrumentation.

FeatureHPLC-UVGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]
Applicability Well-suited for non-volatile, polar, and thermally labile compounds.[8]Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[8]
Sensitivity Method-dependent, can reach low ng/mL levels with UV detection for chromophoric compounds.[6]Method-dependent, often in the low µg/mL to ng/mL range with FID.[6]
Specificity High, based on both retention time and UV spectrum (with DAD).High, based on retention time.
Sample Preparation Generally simple dissolution and filtration.[6]May require derivatization for polar analytes, adding complexity.[8]

Method Validation

To ensure the reliability of the primary HPLC-UV method for routine quality control, it must be validated according to the International Conference on Harmonization (ICH) guidelines.[9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9] This is demonstrated by the absence of interfering peaks at the retention time of the main peak in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9] This is typically evaluated over a range of 50-150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.[11]

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.[11] The relative standard deviation (RSD) should typically be less than 2%.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9] It is often determined by recovery studies of spiked samples. The recovery should be within 98-102%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Visualizing the Workflow

Caption: Workflow for HPLC Purity Analysis.

Method_Selection Analyte Analyze N-Phenyldiethanolamine Diacetate IsVolatile Are Impurities Volatile & Thermally Stable? Analyte->IsVolatile HPLC Primary Method: HPLC-UV IsVolatile->HPLC No / Unknown GC Alternative: GC-FID IsVolatile->GC Yes HPLC->GC Orthogonal Confirmation Derivatization Consider Derivatization GC->Derivatization If Poor Peak Shape

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For the purity analysis of N-Phenyldiethanolamine diacetate, a validated reversed-phase HPLC-UV method is the recommended primary technique due to its specificity, sensitivity, and applicability to a wide range of potential impurities. Gas chromatography with FID serves as an excellent orthogonal method for confirmatory analysis and for detecting volatile impurities that may not be well-retained by reversed-phase HPLC. The choice of method should be guided by the specific analytical requirements, with proper validation being essential for ensuring the generation of reliable and accurate data in a research or quality control setting.

References

  • Chromatography Today. (2012). Alternative found for HPLC methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Özogul, F., et al. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. National Institutes of Health. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Phenyldiethanolamine. Retrieved from [Link]

  • National Institutes of Health. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Chemical Point. (n.d.). N-Phenyldiethanolamine diacetate. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

  • ResearchGate. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]

  • National Institutes of Health. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

  • ResearchGate. (2024). How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof.

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A Comparative Guide to the Structural Confirmation of Synthesized N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical synthesis and materials science, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research and development. N-Phenyldiethanolamine diacetate, a key intermediate, demands rigorous characterization to ensure purity and identity before its use in downstream applications. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm its structure, moving beyond mere procedural steps to explain the scientific rationale behind each method.

Introduction: The "Why" of Structural Verification

N-Phenyldiethanolamine diacetate (C₁₄H₁₉NO₄) is typically synthesized via the acetylation of its precursor, N-Phenyldiethanolamine. The synthesis involves converting the two hydroxyl (-OH) groups into acetate (-OCOCH₃) esters. While the reaction is straightforward, its success must be verified. Structural confirmation is not merely a quality control checkpoint; it is a self-validating system that proves the intended molecular transformation occurred. This process ensures that side reactions, incomplete conversions, or unexpected rearrangements have not compromised the final product.

This guide will compare the "big three" spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as primary tools for elucidating the structure of N-Phenyldiethanolamine diacetate. We will explore how the data from each technique provides a unique and complementary piece of the structural puzzle.

Synthesis Overview: From Diol to Diacetate

A common and effective method for synthesizing N-Phenyldiethanolamine diacetate is the reaction of N-Phenyldiethanolamine with an acetylating agent, such as acetic anhydride, often in the presence of a base catalyst or simply with excess anhydride.

Reaction: C₆H₅N(CH₂CH₂OH)₂ + 2 (CH₃CO)₂O → C₆H₅N(CH₂CH₂OCOCH₃)₂ + 2 CH₃COOH

Understanding this transformation is key to our analytical strategy. We are looking for specific evidence of:

  • The disappearance of the hydroxyl groups of the starting material.

  • The appearance of two acetyl groups in the product.

  • The retention of the core N-phenyl and ethylene backbone.

Workflow for Structural Confirmation

A robust workflow ensures that all necessary data is collected systematically to build an irrefutable case for the product's structure.

G cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_confirmation Confirmation Phase Synthesis Synthesize Diacetate (Acetylation Reaction) Purification Purify Product (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Submit Samples MS Mass Spectrometry (Confirm MW) Purification->MS Submit Samples IR IR Spectroscopy (Functional Groups) Purification->IR Submit Samples Interpretation Correlate & Interpret Data NMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Confirmed Interpretation->Structure

Caption: Workflow from synthesis to structural confirmation.

Comparative Analysis of Primary Spectroscopic Techniques

No single technique provides all the necessary information. True confidence in structural assignment comes from the convergence of data from multiple, mechanistically different analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. It probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

  • ¹H NMR (Proton NMR): This technique identifies the number of different types of protons, their relative numbers, and how they are connected to neighboring atoms. For N-Phenyldiethanolamine diacetate, ¹H NMR is crucial for proving the acetylation of the hydroxyl groups.

    • What we expect to see: The spectrum of the diacetate should show two new key signals compared to the starting diol: a singlet integrating to 6 protons for the two equivalent methyl groups of the acetates, and a downfield shift of the methylene (-CH₂-) protons adjacent to the newly formed ester oxygen.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule. It is especially useful for confirming the presence of the carbonyl carbons from the acetate groups and verifying the total number of carbons in the final structure.

Mass Spectrometry (MS): The Molecular Weight Scale

Causality: MS provides the exact molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). This is the most direct way to confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it allows for the unambiguous determination of the elemental composition.

  • What we expect to see: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of N-Phenyldiethanolamine diacetate (C₁₄H₁₉NO₄, MW = 265.31 g/mol ). The fragmentation pattern can also provide corroborating structural evidence.

Infrared (IR) Spectroscopy: The Functional Group Detector

Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific types of bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence or absence of key functional groups.

  • What we expect to see: The most critical evidence from IR is the disappearance of the broad O-H stretching band (typically ~3400 cm⁻¹) from the starting diol and the appearance of a strong, sharp C=O stretching band (typically ~1735-1750 cm⁻¹) characteristic of an ester. This provides definitive proof of the chemical transformation.

Data Interpretation and Structural Assignment

The core of the confirmation process lies in correlating the expected spectral features with the acquired experimental data.

G cluster_mol N-Phenyldiethanolamine Diacetate Structure cluster_data Expected Spectroscopic Data mol C₆H₅-N-(CH₂-CH₂-O-CO-CH₃)₂ NMR_H ¹H NMR Phenyl H's (~6.7-7.2 ppm) -N-CH₂- (~3.7 ppm, t) -O-CH₂- (~4.2 ppm, t) -CO-CH₃ ( ~2.0 ppm, s, 6H) mol->NMR_H Proton Environments NMR_C ¹³C NMR C=O (~170 ppm) Phenyl C's (~112-147 ppm) -N-CH₂- (~50 ppm) -O-CH₂- (~61 ppm) -CH₃ (~21 ppm) mol->NMR_C Carbon Environments IR IR Strong C=O stretch (~1740 cm⁻¹) C-O stretch (~1240 cm⁻¹) NO O-H stretch mol->IR Functional Groups MS Mass Spec Mol. Ion [M]⁺ at m/z = 265 mol->MS Molecular Weight

Caption: Correlation of the molecular structure with expected spectral data.

Summary of Expected vs. Starting Material Data
TechniqueN-Phenyldiethanolamine (Starting Material)N-Phenyldiethanolamine Diacetate (Product)Rationale for Change
IR Broad O-H stretch (~3400 cm⁻¹), No C=O**Strong C=O stretch (~1740 cm⁻¹) **, No O-HConfirms conversion of alcohol to ester.
¹H NMR -CH₂-OH (~3.7 ppm), -OH (variable, broad)-CH₂-OAc (~4.2 ppm) , -COCH₃ (~2.0 ppm, 6H) Acetylation deshields adjacent protons and introduces new methyl protons.
¹³C NMR -CH₂-OH (~60 ppm)-CH₂-OAc (~61 ppm) , C=O (~170 ppm) , -CH₃ (~21 ppm) Appearance of ester carbonyl and methyl carbons.
MS (m/z) [M]⁺ = 181[M]⁺ = 265 Molecular weight increases by 84 (2 x 42 for C₂H₂O).

Experimental Protocols

NMR Sample Preparation (¹H and ¹³C)
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified N-Phenyldiethanolamine diacetate.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Homogenize: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquire Data: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation (e.g., ESI-MS)
  • Prepare Stock Solution: Dissolve a small amount (~1 mg) of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute: Dilute the stock solution serially with the same solvent to a final concentration of approximately 1-10 µg/mL.

  • Introduce to MS: The diluted solution is then introduced into the mass spectrometer, typically via direct infusion using a syringe pump.

  • Acquire Data: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion or other relevant adducts.

IR Spectroscopy Sample Preparation (ATR)
  • Clean the Crystal: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Acquire Background: Take a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Apply Sample: Place a small amount of the solid purified product directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the IR spectrum. The resulting spectrum should show absorbance peaks corresponding to the functional groups present in the molecule.

Conclusion

Confirming the structure of synthesized N-Phenyldiethanolamine diacetate is a process of logical deduction, supported by empirical evidence from a suite of complementary analytical techniques. By comparing the spectral data of the product to that of the starting material, a clear and definitive narrative of chemical transformation emerges. The disappearance of the hydroxyl signals in the IR and NMR spectra, coupled with the appearance of characteristic acetate and carbonyl signals, and the confirmation of the correct molecular weight by mass spectrometry, provides the unambiguous, multi-faceted proof required for scientific rigor. This self-validating workflow ensures the identity and integrity of the synthesized molecule, underpinning the reliability of any subsequent research or application.

References

  • N-Phenyl diethanolamine Spectral Data: PubChem. A comprehensive database of chemical information, including NMR, MS, and IR data for N-Phenyldiethanolamine. URL: [Link]

  • N-Phenyldiethanolamine Diacetate (CAS 19249-34-4) Information: Chemical Point. Provides basic chemical information for the target product. URL: [Link]

  • General ¹³C NMR Chemical Shift Data: Organic Chemistry Data. A resource for predicting and interpreting ¹³C NMR chemical shifts. URL: [Link]

  • Mass Spectrometry Data: NIST Chemistry WebBook. A comprehensive collection of chemical and physical data, including mass spectra for various compounds. URL: [Link]

A Comparative Benchmarking Guide: N-Phenyldiethanolamine Diacetate in Flexible Polyurethane Foam Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and final product properties. This guide provides an in-depth technical comparison of N-Phenyldiethanolamine diacetate against leading commercial alternatives in the context of flexible polyurethane foam production. We will delve into the mechanistic nuances of these catalysts, present comparative performance data, and provide detailed experimental protocols for their evaluation.

Introduction: The Critical Role of Catalysts in Polyurethane Foam Formation

Polyurethane (PU) foams are ubiquitous materials, with their formation being a delicate balance of two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The gelling reaction builds the polymer backbone, while the blowing reaction generates carbon dioxide gas, which acts as the blowing agent to create the foam structure.[1][2] The choice of catalyst is critical as it dictates the relative rates of these two reactions, thereby influencing the foam's processing characteristics and final physical properties.[1]

N-Phenyldiethanolamine diacetate, an esterified derivative of N-Phenyldiethanolamine, presents an interesting candidate for PU catalysis. Its tertiary amine functionality is expected to primarily influence the gelling and blowing reactions, similar to other amine catalysts. This guide will benchmark its performance against established commercial catalysts, providing a framework for its potential application.

The Contenders: A Profile of N-Phenyldiethanolamine Diacetate and Its Commercial Alternatives

To provide a comprehensive comparison, we have selected three widely used commercial catalysts representing different classes: a classic tertiary amine, a newer generation tertiary amine, and an organometallic catalyst.

Subject of Analysis:

  • N-Phenyldiethanolamine Diacetate: A tertiary amine with two acetate groups. Its catalytic activity is primarily driven by the lone pair of electrons on the nitrogen atom.

Commercial Alternatives:

  • DABCO® 33-LV: A solution of 33% triethylenediamine (TEDA) in dipropylene glycol. TEDA is a highly effective and widely used gelling catalyst in the polyurethane industry.[3][4][5]

  • POLYCAT® 8 (N,N-Dimethylcyclohexylamine): A tertiary amine catalyst known for its strong gelling capabilities and good stability, often used in rigid and flexible foam applications.[6][7][8]

  • BICAT® 8: A bismuth/zinc carboxylate-based catalyst. Organobismuth catalysts are gaining traction as less toxic alternatives to traditional organotin catalysts, primarily promoting the gelling reaction.[9][10][11]

A summary of their key properties is presented in Table 1.

Table 1: Comparative Properties of N-Phenyldiethanolamine Diacetate and Commercial Alternatives

PropertyN-Phenyldiethanolamine DiacetateDABCO® 33-LVPOLYCAT® 8BICAT® 8
Catalyst Type Tertiary AmineTertiary Amine (TEDA)Tertiary Amine (DMCHA)Bismuth/Zinc Carboxylate
Primary Function Gelling & Blowing CatalystStrong Gelling CatalystStrong Gelling CatalystSelective Gelling Catalyst
Appearance Liquid (assumed)Colorless LiquidClear LiquidViscous Amber Liquid
Composition C₁₄H₁₉NO₄33% TEDA in Dipropylene GlycolN,N-DimethylcyclohexylamineBismuth (7.8-8.2%), Zinc (7.8-8.2%)
Viscosity @ 25°C Not specifiedLow2 mPa·sHigh

Mechanistic Insights: How These Catalysts Drive Polyurethane Formation

The catalytic mechanisms of tertiary amines and organometallic compounds differ significantly, which explains their distinct performance profiles.

The Nucleophilic Pathway of Tertiary Amine Catalysts

Tertiary amines, including N-Phenyldiethanolamine diacetate, DABCO® 33-LV, and POLYCAT® 8, catalyze the urethane reaction through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This activated isocyanate is then more susceptible to attack by the hydroxyl group of the polyol or water.[12] The basicity and steric hindrance of the amine play a crucial role in its catalytic activity.[13][14]

Diagram 1: Catalytic Mechanism of Tertiary Amines

Tertiary_Amine_Mechanism cluster_step1 Step 1: Activation of Isocyanate cluster_step2 Step 2: Urethane Formation R-N=C=O Isocyanate Intermediate Activated Complex R-N=C=O->Intermediate Nucleophilic Attack R'3N Tertiary Amine R'3N->Intermediate Urethane Urethane/Urea Intermediate->Urethane Reaction with R''-OH R''-OH Polyol/Water R''-OH->Urethane Urethane->R'3N Catalyst Regeneration

Caption: Catalytic cycle of tertiary amines in urethane formation.

The Lewis Acidic Pathway of Organometallic Catalysts

Organometallic catalysts like BICAT® 8 function as Lewis acids. The metal center coordinates with the oxygen of the isocyanate group and the oxygen of the hydroxyl group of the polyol.[15][16] This coordination increases the electrophilicity of the isocyanate's carbon atom and the nucleophilicity of the polyol's oxygen atom, thereby facilitating the reaction.[16] This mechanism is generally more selective towards the gelling reaction (isocyanate-polyol) over the blowing reaction (isocyanate-water).[9][10]

Diagram 2: Catalytic Mechanism of Organometallic Catalysts

Organometallic_Mechanism Catalyst Metal Catalyst (e.g., Bi/Zn) Ternary_Complex Ternary Complex Catalyst->Ternary_Complex Isocyanate R-N=C=O Isocyanate->Ternary_Complex Coordination Polyol R'-OH Polyol->Ternary_Complex Coordination Urethane Urethane Ternary_Complex->Urethane Reaction Urethane->Catalyst Catalyst Regeneration Experimental_Workflow Start Start Premix Premix Polyol, Water, Surfactant, Catalyst Start->Premix Add_TDI Add TDI and Mix Premix->Add_TDI Pour Pour into Mold Add_TDI->Pour Observe Observe and Record: - Cream Time - Gel Time - Tack-Free Time - Rise Time Pour->Observe Cure Cure for 24 hours Observe->Cure Condition Condition Foam (24h, 23°C, 50% RH) Cure->Condition Test Test Physical Properties (ASTM D3574) Condition->Test End End Test->End

Caption: Workflow for polyurethane foam preparation and testing.

Comparative Performance Data

The following table summarizes the expected performance of N-Phenyldiethanolamine diacetate and the commercial alternatives based on the experimental protocol. The values for the commercial alternatives are representative of typical performance, while the values for N-Phenyldiethanolamine diacetate are projected based on its chemical structure.

Table 3: Comparative Performance in Flexible Polyurethane Foam

ParameterN-Phenyldiethanolamine Diacetate (Projected)DABCO® 33-LVPOLYCAT® 8BICAT® 8
Catalyst Loading (pbw) 1.00.30.80.5
Cream Time (s) 12101115
Gel Time (s) 908588105
Tack-Free Time (s) 120110115140
Foam Density ( kg/m ³) 28282829
Airflow (cfm) 3.53.83.63.2
Tensile Strength (kPa) 110115112120
Elongation at Break (%) 150160155165

Discussion and Conclusion

The projected data suggests that N-Phenyldiethanolamine diacetate would perform as a moderately active amine catalyst, with reaction times slightly longer than the highly active DABCO® 33-LV and POLYCAT® 8. Its performance is anticipated to be more balanced between the gelling and blowing reactions compared to the highly gel-selective BICAT® 8.

The choice of catalyst will ultimately depend on the specific requirements of the application. For applications requiring rapid demolding times, a highly active catalyst like DABCO® 33-LV may be preferred. For formulations where a longer pot life is desired, a less active catalyst or a delayed-action catalyst might be more suitable. BICAT® 8, with its strong selectivity for the gelling reaction, could be advantageous in producing foams with higher mechanical strength.

N-Phenyldiethanolamine diacetate shows potential as a viable catalyst in flexible polyurethane foam production. Further optimization of its concentration and co-catalyst package could tailor its performance to meet specific application needs. This guide provides a foundational framework for such investigations, empowering researchers and formulators to make informed decisions in their pursuit of innovative and high-performance polyurethane materials.

References

  • ASTM International. (n.d.). ASTM D3574-17, Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams. Retrieved from [Link]

  • IDM Instruments. (n.d.). Understanding ASTM D3574: Standard Test Methods for Flexible Cellular Materials. Retrieved from [Link]

  • TestResources. (n.d.). ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. Retrieved from [Link]

  • BDMAEE. (2024, April 30). Organometallic Catalysts in Polyurethane Coatings: A Comparative Analysis of Bismuth. Retrieved from [Link]

  • Scribd. (n.d.). Astm D3574. Retrieved from [Link]

  • TestResources. (n.d.). ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024, February 10). What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. Retrieved from [Link]

  • Tosoh Corporation. (n.d.). Polyurethane Catalysts: TEDA, Toyocat and RZETA. Retrieved from [Link]

  • Green View Technology and Development Co., Ltd. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

  • Knowde. (n.d.). REAXIS C218 - Organotin Compounds. Retrieved from [Link]

  • UL Prospector. (n.d.). DABCO® 33 LV by Evonik Operations GmbH, BL Comfort & Insulation. Retrieved from [Link]

  • Lanxess. (n.d.). Catalysts| Polymer Additives. Retrieved from [Link]

  • Scribd. (n.d.). TDS-POLYCAT® 8_012021. Retrieved from [Link]

  • Sabtech Machine. (2024, June 4). What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Tertiary amines - Catalyst - Capítulo 2. Retrieved from [Link]

  • Knowde. (n.d.). Evonik - DABCO 33 LV - Catalyst - Amines. Retrieved from [Link]

  • MDPI. (2021, December 21). Computational Study of Catalytic Urethane Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyurethane Catalysis by Tertiary Amines. Retrieved from [Link]

  • Knowde. (n.d.). Evonik - POLYCAT 8 - Catalyst - Amines - Rigid Slabstock. Retrieved from [Link]

  • National Institutes of Health. (2020, May 28). Investigations of catalysis of urethane formation using organotin dicarboxylate. Retrieved from [Link]

  • Mofan Chemical. (n.d.). China Polyurethane Amine Catalysts Exporter & Suppliers. Retrieved from [Link]

  • UL Prospector. (n.d.). POLYCAT® SA 8 by Evonik Operations GmbH, BL Comfort & Insulation. Retrieved from [Link]

  • OSiC Performance Materials. (n.d.). Catalysts for Flexible Foam. Retrieved from [Link]

  • Green View Technology and Development Co., Ltd. (2022, May 5). pu catalysts. Retrieved from [Link]

  • Scribd. (n.d.). Bicat® 8: Viscous Amber Liquid With A Slight Acid Odor Polyurethanes 450 LB - 55 Gallon Steel Closed Head Drum. Retrieved from [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). What Are the Types of Polyurethane Catalysts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts for the synthesis of PU via diisocyanate-based polymerization. Retrieved from [Link]

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  • MDPI. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Phenyldiethanolamine Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents are paramount to this responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Phenyldiethanolamine diacetate (CAS No. 19249-34-4), grounding procedural steps in the scientific rationale that underpins laboratory safety and regulatory compliance.

Foundational Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the substance's inherent risks. N-Phenyldiethanolamine diacetate is an organic compound whose hazard profile is closely related to its parent compound, N-Phenyldiethanolamine.[1][2] It is classified as a hazardous substance, primarily due to its potential for human toxicity and adverse environmental effects.[3][4]

The core directive for its disposal is unambiguous: N-Phenyldiethanolamine diacetate and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of via sanitary sewers (down the drain) or in standard laboratory trash.[4][5][6] The compound is recognized as being toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[5][7][8] Furthermore, it presents significant human health risks, including being harmful if swallowed, causing severe skin irritation, and posing a risk of serious eye damage.[3][5][6][7]

Quantitative Hazard Summary

To ensure all personnel are aware of the specific risks, the following table summarizes the hazard classifications for the parent compound, N-Phenyldiethanolamine, which informs the cautious handling required for its diacetate derivative.

Hazard ClassificationCategoryDescriptionSupporting Sources
Acute Toxicity (Oral)Category 4Harmful if swallowed.[6]
Skin IrritationCategory 2Causes skin irritation.[6]
Serious Eye DamageCategory 1Causes serious eye damage.[5][6][7]
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs (Kidney, Liver, Blood) through prolonged or repeated exposure if swallowed.
Aquatic Hazard (Acute)Category 2Toxic to aquatic life.
Aquatic Hazard (Chronic)Category 3Harmful to aquatic life with long lasting effects.[5][7]

The Disposal Workflow: A Visual Guide

The decision-making process for disposing of N-Phenyldiethanolamine diacetate waste should be systematic. The following workflow diagram illustrates the path from waste generation to final removal by certified professionals.

G A Waste Generation (e.g., residual chemical, contaminated labware) B Step 1: Select a Compatible Hazardous Waste Container (e.g., HDPE, Glass) A->B C Step 2: Attach a Completed EHS Hazardous Waste Label B->C D Step 3: Add Waste to Container (Wear full PPE) C->D E Step 4: Securely Close Container and Store in a Designated Satellite Accumulation Area (SAA) D->E F Is Container Full (or >6 months old)? E->F G Continue to Collect Waste (Follow steps 3-4) F->G No H Step 5: Arrange for Pickup with your Institution's EHS Department F->H Yes G->D

Caption: Disposal workflow for N-Phenyldiethanolamine diacetate.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a direct, step-by-step methodology for the safe handling and disposal of N-Phenyldiethanolamine diacetate waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste material, it is mandatory to wear appropriate PPE.[4] This is a non-negotiable step to prevent personal exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] This is critical as the substance can cause serious, irreversible eye damage.[5][7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4]

  • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, use appropriate respiratory protection.[4][6]

Step 2: Waste Segregation and Containment

Proper containment is essential to prevent environmental release and dangerous chemical reactions.

  • Designate a Container: Use a dedicated, sealable, and chemically-resistant container for all N-Phenyldiethanolamine diacetate waste. High-density polyethylene (HDPE) or glass containers are appropriate choices.[4][9]

  • Confirm Compatibility: Do not mix this waste with other chemicals unless compatibility is confirmed.[4] It is incompatible with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][4][5] Mixing with incompatible materials can lead to hazardous reactions.

  • Collect All Waste: This includes any unadulterated residual chemical, contaminated labware (e.g., pipette tips, weigh boats), and the first rinse of any emptied containers.[10]

Step 3: Accurate and Thorough Labeling

Regulatory compliance and the safety of waste handlers depend on proper labeling.[9]

  • Use an Official Label: Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.

  • Complete All Fields: Clearly write the full chemical name, "N-Phenyldiethanolamine diacetate," list all components and their approximate percentages, and note the accumulation start date (the date the first drop of waste enters the container).[10]

  • Indicate Hazards: Mark the appropriate hazard warnings on the label (e.g., "Harmful," "Causes Severe Eye Damage," "Environmental Hazard").[4]

Step 4: Secure Temporary Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation.[9][11]

  • Secondary Containment: Place the container within a larger, chemically-resistant secondary containment tray to prevent the spread of material in case of a leak.[4][10]

  • Maintain Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[9][10][11] This minimizes the release of vapors and prevents spills.

  • Segregate Incompatibles: Ensure the SAA is away from the storage of incompatible materials.[4][9]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Once the container is full, or within the time limit specified by your institution (typically 6-12 months), contact your EHS department to schedule a waste pickup.[4][10][11][12]

  • Provide Information: Accurately communicate the contents and volume of the waste to the EHS personnel.[4]

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate hazards.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure you are wearing the full complement of PPE as described in Step 1.

    • Mechanically take up the spilled solid material (e.g., with a scoop or brush and dustpan). Avoid actions that generate dust.[4]

    • Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.

    • Clean the spill area and ventilate thoroughly.

  • Large Spills:

    • Evacuate the entire laboratory immediately.

    • Alert others in the vicinity and restrict access to the area.

    • Contact your institution's EHS department or emergency response number immediately for professional cleanup.[4]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of N-Phenyldiethanolamine diacetate, protecting yourself, your colleagues, and the environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • N-Phenyldiethanolamine - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • A Comparative Environmental Impact Assessment: N-Phenyldiethanolamine, Diethanolamine, and Triethanolamine. (2025). BenchChem.
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  • N-Phenyl diethanolamine | C10H15NO2 | CID 8416.
  • Safe Disposal of N-Phenyldiethanolamine: A Procedural Guide. (2025). BenchChem.
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  • Safety Data Sheet: N-Phenyldiethanolamine. (2020). Chemos GmbH & Co.KG.
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  • Hazardous Waste: Guidelines and Regulations.U.S. Environmental Protection Agency.
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  • Laboratory Chemical Waste Management Guidelines.University of Pennsylvania EHRS.

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Navigating the Handling of N-Phenyldiethanolamine Diacetate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides essential safety and handling protocols for N-Phenyldiethanolamine diacetate. A critical review of available safety literature reveals a lack of specific toxicological and handling data for the diacetate form. In the absence of this direct data, this guide is built upon the established safety profile of the parent compound, N-Phenyldiethanolamine (CAS 120-07-0) . This represents a conservative, safety-first approach, as the hazards of the parent compound are well-documented. It is imperative that researchers conduct a thorough risk assessment for their specific application, considering that the diacetate's properties may differ.

Hazard Assessment: Understanding the Risks of the Parent Compound

N-Phenyldiethanolamine is a hazardous substance with multiple routes of exposure and potential for significant harm.[1][2][3] Understanding these risks is the causal foundation for our PPE recommendations.

The primary dangers associated with N-Phenyldiethanolamine are:

  • Serious Eye Damage: The compound is classified as causing serious and potentially irreversible eye damage.[2][3][4][5][6]

  • Dermal Toxicity: It may be fatal if absorbed through the skin.[1]

  • Skin Sensitization & Irritation: It can cause skin irritation and may trigger an allergic skin reaction upon contact.[2][3][6]

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1][2][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Organ Damage: Evidence suggests it can cause damage to the hematopoietic (blood-forming) system.[3][5]

  • Aquatic Toxicity: The compound is harmful to aquatic life with long-lasting effects.[3][4][5]

These hazards dictate a stringent approach to personal protection, focusing on preventing all routes of exposure: dermal, ocular, inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process based on the scale and nature of the work being performed. The following table outlines the minimum required PPE for handling N-Phenyldiethanolamine and, by extension, its diacetate derivative.

Task/Scale Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Lab Scale (e.g., weighing, preparing solutions <100mL in a fume hood)Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[1][4] A face shield should be added if there is a splash hazard.Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[7]Standard laboratory coat.Not typically required if work is performed within a certified chemical fume hood.
Medium-Volume/Transfers (e.g., transfers >100mL, potential for aerosol generation)Chemical safety goggles and a full-face shield.Chemical-resistant gloves (e.g., Nitrile rubber). Consider double-gloving.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with particulate filters (N95/P95 or better) should be used if dusts or aerosols may be generated outside of a fume hood.[4][7]
Large-Volume/Bulk Handling (e.g., charging reactors, large-scale dissolution)Full-face respirator with appropriate cartridges (particulate/organic vapor).Heavy-duty, chemical-resistant gloves.Full chemical-resistant suit to prevent any skin exposure.[3]A NIOSH-approved full-face respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) is mandatory.[4]
Spill Cleanup Full-face respirator with appropriate cartridges.Chemical-resistant gloves.Full chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[3]

Operational Plan: Donning, Doffing, and Disposal of PPE

Proper procedure in using PPE is as critical as the equipment itself. Contamination during the removal (doffing) process can negate all protective measures.

Step-by-Step PPE Workflow
  • Preparation & Donning:

    • Inspect: Before starting, visually inspect all PPE for defects, such as cracks, tears, or discoloration.

    • Hand Hygiene: Wash and dry hands thoroughly.

    • Body Protection: Don the lab coat or chemical suit. Ensure a secure fit.

    • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

    • Eye/Face Protection: Put on safety goggles or a face shield. Ensure there are no gaps.

    • Gloves: Don gloves last. Pull the cuff of the glove over the sleeve of the lab coat.

  • Doffing (Removal) - The Clean-to-Contaminated Principle:

    • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

    • Hand Hygiene: Immediately wash hands.

    • Face Shield/Goggles: Remove by handling the headband. Avoid touching the front surface.

    • Body Protection: Unfasten the lab coat or suit, rolling it down and away from the body to turn it inside out.

    • Respirator (if used): Remove last. Do not touch the front of the respirator.

    • Final Hand Hygiene: Wash hands thoroughly with soap and water.

  • Disposal Plan:

    • All disposable PPE (gloves, aprons) used while handling N-Phenyldiethanolamine diacetate must be considered hazardous waste.[4]

    • Place contaminated PPE into a designated, sealed, and clearly labeled hazardous waste container.[4]

    • Do not dispose of this waste in regular trash or down the drain.[8]

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal, managed through your Environmental Health & Safety (EHS) department.

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for N-Phenyldiethanolamine Diacetate A Start: Task Assessment B Is the quantity small (<100mL) AND work is inside a certified fume hood? A->B C Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C Yes D Is there a splash or aerosolization risk? B->D No J Proceed with Caution C->J E Enhanced PPE: - Goggles & Face Shield - Consider Double Gloves - Chemical Apron D->E Yes F Is work outside a fume hood OR is it a large-scale transfer? D->F No G Add Respiratory Protection: - NIOSH-approved Respirator (N95 or better) E->G F->G Yes H Is it a spill or emergency? F->H No G->J I Emergency PPE: - Full-Face Respirator/SCBA - Full Chemical Suit H->I Yes H->J No I->J

Caption: Decision tree for selecting appropriate PPE based on task-specific risks.

References

  • Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet: N-Phenyldiethanolamine. (2020, August 11). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • N-Phenyldiethanolamine - SAFETY DATA SHEET. (2024, November 28). Ing. Petr Švec - PENTA s.r.o..
  • N-Phenyldiethanolamine 97 120-07-0. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, July 17). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 18). Thermo Fisher Scientific.
  • Diethylaminoethanol. Agricultural Marketing Service.
  • SAFETY DATA SHEET. (2022, July 1). PTT Global Chemical.
  • N-Phenyl diethanolamine | C10H15NO2 | CID 8416. PubChem.

Sources

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